Lactulose
Description
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLYHFGKNRPGE-FCVZTGTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045833 | |
| Record name | Lactulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C, 764.0 mg/mL | |
| Record name | Lactulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4618-18-2, 58166-24-8, 58166-25-9 | |
| Record name | Lactulose [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Fructofuranose, 4-O-beta-D-galactopyranosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Lactulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lactulose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lactulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lactulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-LACTULOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XH2P2N8EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169 °C | |
| Record name | Lactulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Lactulose's Mechanism of Action as an Osmotic Laxative: A Technical Guide
Introduction
Lactulose is a synthetic, non-absorbable disaccharide composed of galactose and fructose, widely utilized for the treatment of constipation.[1][2] Its efficacy as a laxative is rooted in its unique physicochemical properties and its interaction with the colonic microbiota. Unlike stimulant laxatives, this compound's action is primarily osmotic, driven by its metabolic breakdown in the large intestine. This guide provides an in-depth exploration of the core mechanisms of this compound, presenting quantitative data from clinical studies, detailing relevant experimental protocols, and visualizing the key pathways and workflows for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The laxative effect of this compound is a multi-step process that begins with its transit through the upper gastrointestinal tract and culminates in physiological changes within the colon. The entire mechanism can be attributed to two interconnected phenomena: its behavior as a non-digestible carbohydrate and its subsequent fermentation by gut bacteria.
Non-Absorption in the Small Intestine
This compound is not hydrolyzed by human intestinal disaccharidases present in the small intestine.[2][3] This is because the β-1,4-glycosidic bond linking its galactose and fructose moieties cannot be cleaved by human digestive enzymes.[1] As a result, this compound passes through the stomach and small intestine essentially unchanged and unabsorbed, arriving in the colon in its intact form.[1][3][4][5]
Colonic Fermentation and Osmotic Shift
Upon reaching the colon, this compound serves as a fermentable substrate for the resident saccharolytic bacteria.[4][5] Gut microbes, particularly beneficial species such as Bifidobacterium and Lactobacillus, possess the necessary enzymes to metabolize this compound.[1][6] This fermentation process yields several key byproducts:
-
Short-Chain Fatty Acids (SCFAs): The primary metabolic products are low molecular weight organic acids, predominantly lactic acid, acetic acid, propionate, and butyrate.[1][3]
-
Gases: The fermentation also produces gases, including hydrogen and methane.[2][3]
These metabolites are central to this compound's laxative effect. The accumulation of unabsorbed this compound and the newly synthesized SCFAs significantly increases the concentration of solutes within the colonic lumen.[7] This creates a hyperosmotic environment, drawing water from the surrounding tissues into the bowel via osmosis.[3][8] The resulting increase in intraluminal water content leads to a softer, more hydrated stool.[9][10]
Stimulation of Peristalsis
The laxative action is further enhanced by two synergistic effects:
-
Acidification: The production of SCFAs, particularly lactic and acetic acids, leads to a significant reduction in the colonic pH.[1][5] This acidic environment is believed to directly stimulate colonic peristalsis, the wave-like muscle contractions that propel fecal matter through the colon.[3][11]
-
Increased Stool Volume: The influx of water into the lumen increases the overall volume and bulk of the stool.[8][12] This distension of the colon wall also acts as a mechanical stimulus, promoting motility and accelerating intestinal transit.[1][8]
The logical flow of this compound's mechanism of action is depicted below.
Quantitative Effects of this compound
Clinical studies have quantified the physiological changes induced by this compound administration. The data highlight its effects on stool parameters, colonic pH, and transit time.
| Parameter | Baseline/Placebo | This compound Treatment | Dose & Duration | Study Population | Reference |
| Fecal pH | 7.0 | 6.4 | 10 g/day for 14 days | Healthy Volunteers | [12] |
| 6.33 | 6.13 | 4 g/day | Healthy Volunteers | [12] | |
| Fecal Water Content | N/A | Increase of 3.5–5.3% | 10 g/day for 14 days | Healthy Volunteers | [12] |
| Defecation Frequency | 0.83 / day | 0.95 / day | 4 g/day | Healthy Volunteers | [12] |
| 1.4 / week (Placebo) | 4.5 / week | 40 g/day (60 ml) for 1 week | Constipated Adults | [13] | |
| Spontaneous Bowel Movements (SBMs) / week (Change from Baseline) | +1.34 (Placebo) | +2.59 | 26 g/day for 1 week | Constipated Adults | [13] |
| +1.34 (Placebo) | +3.10 | 39 g/day for 1 week | Constipated Adults | [13] | |
| Small Bowel Water Content (AUC) | 29.7 L·min (Placebo) | 43.3 L·min | Single Dose | Healthy Volunteers | [14] |
Microbiological Impact and Prebiotic Effect
Beyond its direct osmotic action, this compound is recognized as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria.[5][15]
-
Selective Fermentation: this compound promotes the proliferation of health-associated genera like Bifidobacterium and Lactobacillus.[1][6][12]
-
Microbiota Composition Shift: Studies have shown that this compound administration can significantly alter the gut microbial landscape. In one study, a 4 g/day dose increased the ratio of bifidobacteria to total bacteria from 22.4% to 50.5%, while concurrently decreasing the proportion of Bacteroidaceae from 48.4% to 28.8%.[12]
-
Cross-Feeding Mechanisms: The fermentation of this compound initiates a process known as cross-feeding within the microbial community.[8][15] Bifidobacteria and Lactobacilli ferment this compound to produce acetate and lactate.[8] These metabolites are then utilized by other bacterial species, which convert them into butyrate.[1][8] Butyrate is the preferred energy source for colonocytes and plays a crucial role in maintaining gut barrier function.[1][8][12]
This prebiotic activity contributes to the overall therapeutic effect by fostering a healthier gut environment.
Experimental Protocols
The understanding of this compound's mechanism of action is built upon various experimental designs. Below are detailed methodologies for key types of studies cited.
Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Study
This protocol is typical for evaluating the clinical efficacy and safety of a laxative like this compound.[13]
-
Objective: To determine the optimal clinical dose of crystalline this compound for treating chronic constipation in adult patients.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients (e.g., ages 20-79) meeting the Rome III criteria for functional constipation. Key exclusion criteria include secondary constipation causes, gastrointestinal surgery, and use of confounding medications.
-
Intervention:
-
Screening/Baseline Period: A 1-week period to collect baseline data on bowel habits without the investigational drug.
-
Randomization: Eligible patients are randomly assigned to one of several treatment arms (e.g., Placebo, this compound 13 g/day , this compound 26 g/day , this compound 39 g/day ).
-
Treatment Period: A 2-week period where patients orally consume their assigned treatment twice daily. Use of rescue medication (e.g., a bisacodyl suppository) is permitted if no bowel movement occurs for 72 hours, and its use is recorded.
-
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the frequency of spontaneous bowel movements (SBMs) at Week 1. An SBM is defined as a bowel movement occurring without the use of rescue medication in the preceding 24 hours.
-
Secondary Endpoints: Change in SBM frequency at Week 2, stool consistency (assessed via the Bristol Stool Form Scale), percentage of patients with an SBM within 24/48 hours of the first dose, and patient-reported constipation severity.
-
-
Data Analysis: Statistical analysis (e.g., ANCOVA) is used to compare the changes in endpoints between the this compound groups and the placebo group.
In Vivo Assessment of Intestinal Water Content via MRI
This protocol allows for direct, non-invasive visualization of the osmotic effect.[14]
-
Objective: To investigate the mechanism of action of this compound by measuring its effect on small bowel water content (SBWC).
-
Study Design: A double-blind, randomized, placebo-controlled crossover study.
-
Participants: Healthy volunteers without gastrointestinal disease.
-
Procedure:
-
Participants undergo MRI scans on separate occasions after receiving either this compound or a placebo.
-
Imaging: A series of MRI scans are performed over a post-ingestion period (e.g., several hours) to capture dynamic changes. T2-weighted sequences are typically used, as they are sensitive to fluid.
-
Data Acquisition: Images are acquired to measure gastric volume, small bowel volume, and small bowel water content.
-
-
Data Analysis: The volume of fluid in the small bowel is quantified from the MRI images at multiple time points. An Area Under the Curve (AUC) analysis is performed on the SBWC over time to compare the total osmotic effect between the this compound and placebo conditions.
The mechanism of action of this compound as an osmotic laxative is a well-defined, multi-factorial process. Its inability to be absorbed in the small intestine ensures its delivery to the colon, where it is fermented by the microbiota.[2][3] This dual action—the direct osmotic load of the sugar and the subsequent production of osmotically active SCFAs—effectively increases stool water content and volume.[7][8] The concurrent drop in colonic pH stimulates peristalsis, accelerating transit time.[1] Furthermore, its prebiotic properties contribute to a healthier gut microbiome, which may offer synergistic benefits.[15] This comprehensive mechanism, supported by quantitative clinical data, establishes this compound as a reliable and effective agent for the management of constipation.
References
- 1. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies of osmotic diarrhea induced in normal subjects by ingestion of polyethylene glycol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 9. The laxative effects of this compound in normal and constipated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of a crystalline this compound preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound selectively stimulates members of the gut microbiota, as determined by multi-modal activity-based sorting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of 4-O-β-D-galactopyranosyl-D-fructose (Lactulose)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and chemical properties of 4-O-β-D-galactopyranosyl-D-fructose, commonly known as lactulose. This compound is a synthetic disaccharide with significant applications in the pharmaceutical and food industries as a prebiotic and for the treatment of constipation and hepatic encephalopathy.[1] This document details various chemical and enzymatic synthesis methodologies, presents key quantitative data in a structured format, and outlines experimental protocols.
Synthesis of this compound
This compound is commercially produced from lactose, a readily available disaccharide from whey.[2] The primary methods for its synthesis are chemical isomerization and enzymatic conversion.
Chemical Synthesis: Alkaline Isomerization of Lactose
The most common commercial method for this compound production is the alkaline isomerization of lactose.[1][3] This process involves the Lobry de Bruyn-Alberda van Ekenstein transformation, where the glucose moiety of lactose is converted to fructose under basic conditions.[4] Various alkaline catalysts are employed to facilitate this reaction, each with distinct advantages and disadvantages regarding yield, byproduct formation, and process complexity.
Commonly used catalysts include:
-
Sodium Hydroxide and Sodium Aluminate: This process involves reacting an aqueous solution of lactose with sodium aluminate at controlled temperatures.[5]
-
Calcium Hydroxide: Used as a catalyst in batch reactions to isomerize lactose.[6]
-
Magnesium Oxide and Sodium Hydrosulphite: This combination serves as an effective epimerizing agent for lactose.[7]
-
Boric Acid: Boric acid can form a complex with this compound, shifting the reaction equilibrium towards the product and minimizing degradation byproducts.[8]
-
Organogermanium Compounds: The addition of compounds like 3-(trihydroxygermyl)propanoic acid (THGP) can significantly increase the conversion of lactose to this compound by forming a complex with this compound and protecting it from alkaline degradation.[4][9]
The chemical synthesis approach, while established, often requires high temperatures and can lead to the formation of undesirable colored byproducts, necessitating extensive purification steps.[1]
-
Preparation of Reaction Mixture: In a two-liter flask equipped with an agitator, dissolve 0.750 kg of lactose and 0.750 g of sodium hydrosulphite in 0.400 kg of deionized water by heating to 95°C.
-
Addition of Catalyst: Add 0.750 g of magnesium oxide to the solution.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 10 minutes.
-
Cooling and Filtration: Cool the mixture and filter off any unreacted lactose, which can be reused.
-
Purification: Pass the clear solution through a strong cationic resin column followed by a weak anionic resin column to remove ions.
-
Crystallization: The resulting syrup can be further purified by crystallization from ethanol to obtain crystalline this compound. The yield is approximately 35% with respect to the initial lactose.[7]
Table 1: Comparison of Chemical Synthesis Methods for this compound
| Catalyst System | Lactose Concentration | Temperature (°C) | Reaction Time | This compound Yield (%) | Key Byproducts | Reference |
| Sodium Aluminate | 20-50% (w/w) | 25-50 | 6-16 h | 68-85 | Galactose, Tagatose | [5] |
| Magnesium Oxide & Sodium Hydrosulphite | 60-70% (aq. solution) | 90-100 | ~10 min | ~35 | Unreacted Lactose | [7] |
| Boric Acid & NaOH | 1:1 molar ratio with lactose | 70-75 | 40-45 min | ~75 (equilibrium conversion) | Galactose | [8] |
| 3-(trihydroxygermyl)propanoic acid (THGP) & NaOH | 0.88 M | 60 | 20-30 min | ~80 (conversion) | Galactose | [4][10] |
| Electroisomerization | 10% | Ambient | 40 min | 38 | Glucose, Galactose, Fructose | [11] |
Enzymatic Synthesis
Enzymatic methods for this compound synthesis are gaining attention as they are more specific, operate under milder conditions, and are generally more environmentally friendly compared to chemical methods.[3] Two primary enzymatic routes are employed:
In this method, β-galactosidase catalyzes the transfer of a galactosyl group from lactose (the donor) to fructose (the acceptor). This process, known as transgalactosylation, competes with the hydrolysis of lactose. The source of the β-galactosidase is crucial, as it influences the regioselectivity and yield of this compound. Enzymes from Kluyveromyces lactis and Aspergillus oryzae are commonly used.[3][12]
-
Enzyme Immobilization: Immobilize Kluyveromyces lactis β-galactosidase on silica gels via a covalent bonding method.
-
Reaction Mixture Preparation: Prepare a solution containing 40% (w/v) lactose and 20% (w/v) fructose in 50 mM sodium phosphate buffer at pH 7.5.
-
Enzymatic Reaction: Add the immobilized β-galactosidase to the reaction mixture to a final concentration of 12 U/ml. Incubate the reaction at 47°C.
-
Product Analysis: Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC). Under these conditions, a this compound concentration of 15.80 g/l can be achieved.[13]
Table 2: Enzymatic Synthesis of this compound via Transgalactosylation using β-Galactosidase
| Enzyme Source | Substrate Concentrations | Temperature (°C) | pH | Reaction Time | This compound Concentration (g/L) | Reference |
| Kluyveromyces lactis (permeabilized cells) | 40% (w/v) Lactose, 20% (w/v) Fructose | 60 | 7.0 | 3 h | ~20 | [14] |
| Kluyveromyces lactis (immobilized) | 40% (w/v) Lactose, 20% (w/v) Fructose | 47 | 7.5 | - | 15.80 | [13] |
| Kluyveromyces lactis | 15% (w/v) Lactose, 30% (w/v) Fructose | 50 | - | - | 14.95 | [15] |
| Aspergillus oryzae (immobilized) | 50% (w/w) total sugars (Fructose/Lactose molar ratio of 8) | 50 | 4.5 | Continuous | - | [12] |
Cellobiose 2-epimerase (CE) is a promising enzyme for this compound synthesis as it can directly convert lactose into this compound without the need for an external acceptor substrate like fructose.[16] This simplifies the downstream purification process. The enzyme catalyzes the epimerization of the glucose unit in lactose at the C-2 position, followed by isomerization to form this compound.
-
Biocatalyst Preparation: Use ethanol-permeabilized Escherichia coli cells containing the recombinant Caldicellulosiruptor saccharolyticus cellobiose 2-epimerase.
-
Reaction Mixture: Prepare a solution of 600 g/L lactose in Na2HPO4–NaH2PO4 buffer at pH 7.5.
-
Enzymatic Reaction: Add the whole-cell biocatalyst to a final concentration of 12.5 U/mL. Incubate the reaction at 80°C for 2 hours.
-
Product Yield: Under these conditions, a this compound concentration of approximately 390.59 g/L can be achieved with a conversion yield of 65.1%.[17]
Table 3: Enzymatic Synthesis of this compound using Cellobiose 2-Epimerase
| Enzyme Source | Substrate Concentration | Temperature (°C) | pH | Reaction Time | This compound Concentration (g/L) | Conversion Yield (%) | Reference |
| Caldicellulosiruptor saccharolyticus | 600 g/L Lactose | 80 | 7.5 | 2 h | 390.59 | 65.1 | [17] |
| Clostridium disporicum | - | - | - | - | 496.3 | 72.5 | [16] |
| Caldicellulosiruptor bescii | 50 g/L Whey Permeate | 70 | 7.5 | 24 h | 12.8 | 30 | [18] |
Chemical Properties of this compound
This compound is a white, crystalline, odorless powder with a sweet taste.[19] It is highly soluble in water.
Physicochemical Properties
Table 4: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H22O11 | |
| Molecular Weight | 342.30 g/mol | |
| Melting Point | 169 °C | |
| Solubility in Water | Freely soluble | [20] |
| pKa | ~12.5 | |
| Appearance | White crystalline powder | [19] |
Stability and Degradation
The stability of this compound is dependent on pH and temperature.
-
Thermal Stability: this compound is relatively stable to heat, especially in acidic conditions.[19] However, prolonged heating can lead to degradation. Thermal degradation of this compound can produce fructose and galactose, which can further degrade into compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone.[21][22]
-
pH Stability: this compound is more stable in acidic to neutral conditions. In alkaline solutions, especially at elevated temperatures, it undergoes isomerization and degradation.[23]
-
Storage: this compound solutions should be stored at controlled room temperature and protected from freezing.[20]
The degradation of this compound is a critical consideration in its production and in the formulation of products containing it. The formation of degradation products can impact the purity, efficacy, and safety of the final product.
Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and quantification of this compound and its related sugars (lactose, galactose, fructose, and epilactose).[24][25][26][27] Different HPLC modes and detectors are used depending on the specific requirements of the analysis.
-
Columns: Amine-based columns, ion-exchange columns, and hydrophilic interaction liquid chromatography (HILIC) columns are frequently used.
-
Detectors: Refractive index (RI) detectors are commonly employed for carbohydrate analysis.[26][27]
Visualizing Synthesis Pathways and Workflows
Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound.
Enzymatic Synthesis Pathways
Caption: Two primary enzymatic pathways for this compound synthesis.
References
- 1. Abstract 237 - Enzymatic synthesis of this compound from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]
- 2. kiche.or.kr [kiche.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Alkaline Isomerization of Lactose to this compound in the Presence of an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6214124B1 - Process for the preparation of a this compound syrup by lactose isomerization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US4536221A - Process for preparing this compound from lactose, in the form of a syrup or a crystalline product - Google Patents [patents.google.com]
- 8. US5895814A - Continuous process for the production of this compound from lactose using boric acid as a complexsation agent - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Continuous Production of this compound Syrup by Alkaline Isomerization Using an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]
- 13. [PDF] Improvement of this compound synthesis through optimization of reaction conditions with immobilized β-galactosidase | Semantic Scholar [semanticscholar.org]
- 14. This compound production by beta-galactosidase in permeabilized cells of Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repositorio.ufc.br [repositorio.ufc.br]
- 16. Production of this compound from lactose using a novel cellobiose 2-epimerase from Clostridium disporicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Solution (this compound Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. The effect of this compound thermal degradation products on β-lactoglobulin: Linear-, loop-, and cross-link structural modifications and reduced digestibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Rapid HPLC method for monitoring of this compound production with a high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
- 26. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Physiological Effects of Lactulose on Gut Microbiota Composition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of lactulose on the composition and function of the human gut microbiota. This compound, a synthetic disaccharide, is not hydrolyzed in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by gut bacteria.[1][2] This selective fermentation leads to significant shifts in the microbial community structure, favoring the growth of beneficial bacteria and influencing the production of key metabolites, thereby exerting its physiological effects.[3][4]
Quantitative Effects of this compound on Gut Microbiota Composition
This compound administration consistently demonstrates a significant impact on the abundance of various bacterial taxa. The following tables summarize the quantitative changes observed in key clinical and preclinical studies.
Table 1: Effect of this compound on the Relative Abundance of Bacterial Phyla
| Phylum | Direction of Change | Study Population | Dosage | Duration | Key Findings & Significance | Reference |
| Firmicutes | Increase | C57BL/6J mice | Not specified | 3 weeks | Significantly increased abundance.[5] | [5] |
| Bacteroidetes | Decrease | C57BL/6J mice | Not specified | 3 weeks | Significantly decreased abundance.[5] | [5] |
| Actinobacteria | Increase | C57BL/6J mice | Not specified | 3 weeks | Dramatically increased abundance.[5] | [5] |
| Verrucomicrobia | Increase | C57BL/6J mice | Not specified | 3 weeks | Dramatically increased abundance.[5] | [5] |
| Firmicutes | Increase | Healthy volunteers | Not specified | Not specified | Associated with this compound administration.[6] | [6] |
| Actinobacteria | Increase | Healthy volunteers | Not specified | Not specified | Associated with this compound administration.[6] | [6] |
| Bacteroidetes | Decrease | Healthy volunteers | Not specified | Not specified | Associated with this compound administration.[6] | [6] |
| Fusobacteria | Decrease | Healthy volunteers | Not specified | Not specified | Associated with this compound administration.[6] | [6] |
Table 2: Effect of this compound on the Abundance of Bacterial Genera and Species
| Genus/Species | Direction of Change | Study Population | Dosage | Duration | Key Findings & Significance | Reference |
| Bifidobacterium | Increase | Healthy Japanese adults | 4 g/day | 2 weeks | Percentage of Bifidobacterium significantly higher after 2 days (20.5% vs. 17.1% in placebo, p=0.021).[7] | [7] |
| Bifidobacterium spp. | Increase | Healthy volunteers | 10 g/day | 26-33 days | Mean log10 cells/g feces increased from 8.8 to 9.3.[3] | [3] |
| Bifidobacterium | Increase | Healthy volunteers | 3 g/day | 2 weeks | Significantly increased numbers (P<0.01).[6] | [6] |
| Bifidobacterium | Increase | Acute pancreatitis patients | Not specified | Not specified | Enriched in the this compound group.[8] | [8] |
| Lactobacillus | Increase | C57BL/6J mice | Not specified | 3 weeks | Increased abundance of Lactobacillaceae.[5] | [5] |
| Akkermansia | Increase | C57BL/6J mice | Not specified | 3 weeks | Increased abundance.[5] | [5] |
| Prevotella | Increase | C57BL/6J mice | Not specified | 3 weeks | Increased abundance of Prevotellaceae.[5] | [5] |
| Rikenellaceae | Increase | C57BL/6J mice | Not specified | 3 weeks | Increased abundance.[5] | [5] |
| Helicobacter | Increase | C57BL/6J mice | Not specified | 3 weeks | Increased abundance.[5] | [5] |
| Desulfovibrionaceae | Decrease | C57BL/6J mice | Not specified | 3 weeks | Decreased abundance.[5] | [5] |
| Clostridium spp. | Decrease | Healthy volunteers | 10 g/day | 26-33 days | Significant reduction.[3] | [3] |
| Lecithinase-positive clostridia (including C. perfringens) | Decrease | Healthy volunteers | 3 g/day | 2 weeks | Decreased numbers (P<0.05).[6] | [6] |
| Bacteroidaceae | Decrease | Healthy volunteers | 3 g/day | 2 weeks | Decreased numbers (P<0.05).[6] | [6] |
| Escherichia-Shigella | Decrease | Acute pancreatitis patients | Not specified | Not specified | Abundant in the rhubarb group (control), suggesting a decrease with this compound.[8] | [8] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[3][9] These SCFAs play a crucial role in maintaining gut health.
Table 3: Effect of this compound on Fecal SCFA Concentrations
| SCFA | Direction of Change | Study Model | Dosage | Duration | Key Findings | Reference |
| Total SCFAs | Increase | In vitro model | 2, 3, 4, and 5 g/day | 120 hours | Mean total SCFAs produced were 451, 399, 427, and 471 mmol, respectively, compared to 332 mmol in control.[3][9] | [3][9] |
| Acetate | Increase | In vitro fecal incubation | Not specified | Not specified | Increased production.[10][11] | [10][11] |
| Lactate | Increase | In vitro fecal incubation | Not specified | Not specified | Increased production.[11][12] | [11][12] |
| C4-C6 fatty acids (butyrate, valerate, caproate) | Decrease | In vitro fecal incubation with blood | Not specified | Not specified | Production was completely inhibited.[10][11] | [10][11] |
| Branched-chain SCFAs (BCFAs) | Decrease | C57BL/6J mice | Not specified | 3 weeks | Decreased abundance.[5][13] | [5][13] |
| Total SCFAs | Increase | Acute pancreatitis patients | Not specified | Not specified | Remarkably increased after treatment.[8] | [8] |
Experimental Protocols
The following sections detail the typical methodologies employed in studies investigating the effects of this compound on the gut microbiota.
In Vivo Animal Studies
-
Diet and this compound Administration: Mice are fed a standard chow diet. This compound is administered via oral gavage or mixed in the drinking water.[14]
-
Fecal Sample Collection: Fecal samples are collected at baseline and at specified time points throughout the study.[5][13]
-
Microbiota Analysis (16S rRNA Gene Sequencing):
-
DNA Extraction: Total bacterial DNA is extracted from fecal samples using commercial kits.
-
PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified using specific primers.
-
Sequencing: The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: Sequences are processed using bioinformatics pipelines (e.g., QIIME) to classify operational taxonomic units (OTUs) and determine the relative abundance of different bacterial taxa.
-
-
SCFA Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Fecal samples are homogenized, acidified, and extracted with an organic solvent (e.g., diethyl ether).
-
Derivatization: The extracted SCFAs may be derivatized to enhance their volatility for GC analysis.
-
GC-MS Analysis: The prepared samples are injected into a GC-MS system for separation and quantification of individual SCFAs.[5][13]
-
Human Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled crossover or parallel-group designs are often employed.[7][15]
-
Participants: Healthy volunteers or patients with specific conditions (e.g., constipation, hepatic encephalopathy) are recruited.[7][8]
-
Intervention: Participants receive a specified daily dose of this compound or a placebo for a defined period.[7][15]
-
Sample Collection: Fecal samples are collected at baseline, during, and after the intervention period.[15]
-
Microbiota and SCFA Analysis: The methodologies are similar to those described for animal studies (16S rRNA gene sequencing and GC-MS).
In Vitro Fermentation Models
-
Fecal Slurry Batch Cultures: Fresh fecal samples from healthy donors are diluted in an anaerobic medium and incubated with this compound. Samples are collected over time to analyze changes in microbiota composition and SCFA production.[12]
-
Continuous Culture Systems (e.g., SHIME): These models simulate the different regions of the human colon and allow for the long-term study of the effects of this compound on a stable microbial community.[16]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through a series of interconnected mechanisms within the colon.
Caption: Mechanism of action of this compound in the colon.
The fermentation of this compound by saccharolytic bacteria leads to the production of SCFAs, which in turn lowers the colonic pH.[1][2] This acidic environment inhibits the growth of proteolytic and pathogenic bacteria while promoting the proliferation of beneficial species like Bifidobacterium and Lactobacillus.[4] The lower pH also facilitates the conversion of ammonia (NH3) to the less absorbable ammonium ion (NH4+), which is then excreted, a key mechanism in the treatment of hepatic encephalopathy.[1][2] Furthermore, the unfermented this compound and the resulting metabolites increase the osmotic pressure in the colon, leading to water retention and a laxative effect.[4]
Experimental and Logical Workflow
The investigation of this compound's effects on the gut microbiota typically follows a structured workflow, from initial hypothesis to data interpretation.
Caption: A typical experimental workflow for studying this compound's effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 4. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound regulates gut microbiota dysbiosis and promotes short-chain fatty acids production in acute pancreatitis patients with intestinal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Effect of this compound on short-chain fatty acids and lactate production and on the growth of faecal flora, with special reference to Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Modulates the Structure of Gut Microbiota and Alleviates Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
The Prebiotic Efficacy of Lactulose in Modulating Bifidobacterium and Lactobacillus Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactulose, a synthetic disaccharide composed of galactose and fructose, is a well-established prebiotic known for its selective stimulation of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the use of this compound as a prebiotic. It summarizes key findings from both in vitro and clinical studies, presenting data in a structured format to facilitate comparison and further research. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to offer a comprehensive resource for professionals in the field.
Introduction
This compound is not hydrolyzed by human intestinal enzymes, allowing it to reach the colon intact where it is fermented by the gut microbiota.[1][2] This selective fermentation leads to a range of health benefits, including the modulation of the gut microbiome, production of short-chain fatty acids (SCFAs), and inhibition of pathogenic bacteria.[4][5] At low doses, typically ranging from 1 to 10 g/day , this compound exerts a significant prebiotic effect, distinct from its laxative properties observed at higher doses.[1][6][7] This guide focuses on the prebiotic role of this compound, with a specific emphasis on its bifidogenic and lactogenic properties.
Mechanism of Action
The primary mechanism of this compound's prebiotic action is its fermentation by saccharolytic bacteria in the colon. Bifidobacterium and Lactobacillus species possess the necessary enzymatic machinery, such as β-galactosidase, to metabolize this compound.[3] This fermentation process yields various metabolic end-products, most notably SCFAs like acetate, butyrate, and lactate.[2][7] The production of these acids lowers the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria and promoting the proliferation of beneficial acid-tolerant species.[8] Acetate, the most abundant SCFA produced from this compound fermentation, is believed to play a role in immune regulation.[1][5]
Signaling Pathway of this compound Metabolism
The metabolic pathway of this compound fermentation by gut microbiota is a key aspect of its prebiotic effect. The following diagram illustrates this process.
Caption: Metabolic pathway of this compound in the colon.
Quantitative Data from In Vitro and In Vivo Studies
Numerous studies have quantified the impact of this compound on the gut microbiota. The following tables summarize the key findings.
Table 1: Effect of this compound on Bifidobacterium and Lactobacillus in Human Clinical Trials
| Study Participants | This compound Dose | Duration | Change in Bifidobacterium | Change in Lactobacillus | Citation(s) |
| Healthy Volunteers | 20 g/day | 4 weeks | Significant increase (1.4 log CFU) | Significant increase (0.7 log CFU) | [1][4] |
| Healthy Postmenopausal Volunteers | 10 g/day | 7 days | Promoted growth | - | [1][4] |
| Healthy Japanese Women | 1, 2, and 3 g/day | 2 weeks | Significant increase | - | [9] |
| Healthy Volunteers | 3 g/day | 2 weeks | Significant increase | No significant change | [2][10] |
Table 2: Effect of this compound in In Vitro Models
| In Vitro Model | This compound Dose | Duration | Change in Bifidobacterium | Change in Lactobacillus | Key Findings | Citation(s) |
| Computer-controlled model of the human large intestine (TIM-2) | 5 g/day | 5 days | Increased relative abundance | Increased relative abundance | Full prebiotic effect observed at 5g/day. | [2][7] |
| Fecal samples from postmenopausal volunteers | 10 g/day | 48 hours | - | Promoted growth | Also promoted Enterococcus spp. growth. | [1][4] |
| Fecal incubation system | Not specified | Not specified | - | - | This compound was converted to acetate only. | [11] |
Table 3: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production (In Vitro)
| In Vitro Model | This compound Dose | Duration | Total SCFAs | Key Observations | Citation(s) |
| Computer-controlled model of the human large intestine | 2 g/day | 120 hours | 451 (± 3) mmol | Increased acetate. | [1][4] |
| Computer-controlled model of the human large intestine | 3 g/day | 120 hours | 399 (± 21) mmol | Increased butyrate. | [1][4] |
| Computer-controlled model of the human large intestine | 4 g/day | 120 hours | 427 (± 76) mmol | Reduction in ammonia. | [1][4] |
| Computer-controlled model of the human large intestine | 5 g/day | 120 hours | 471 (± 12) mmol | - | [1][4] |
| Control (no this compound) | - | 120 hours | 332 (± 34) mmol | - | [1][4] |
Experimental Protocols
In Vitro Fermentation Model (TIM-2 System)
The TNO intestinal model (TIM-2) is a computer-controlled system that simulates the conditions of the proximal large intestine.[2][12]
-
Inoculum: A standardized, high-density microbiota from human feces is used to inoculate the system.[2]
-
Medium: A nutrient medium simulating ileal effluent is continuously supplied.
-
This compound Administration: this compound is added daily to the system at the desired concentration (e.g., 2-5 g/day ).[2][7]
-
Sampling: Samples are collected from the lumen at various time points (e.g., 0 and 120 hours) for analysis.[2]
-
Analysis:
Experimental Workflow for an In Vitro Study
Caption: A typical experimental workflow for an in vitro study.
Human Clinical Trial Protocol (Open-Label, Before-After Trial)
This design is often used to assess the prebiotic effects of a substance in a human population.[9]
-
Subject Recruitment: Healthy volunteers meeting specific inclusion criteria (e.g., defecation frequency) are recruited.[9]
-
Study Design: The trial typically includes a pre-observation period, an intervention period with daily this compound ingestion, and a washout period.[9]
-
Intervention: Participants consume a specified low dose of this compound (e.g., 1-3 g/day ) for a defined period (e.g., 2 weeks).[9]
-
Data Collection:
-
Dietary Records: Participants maintain diaries to record their dietary intake.
-
Fecal Samples: Fecal samples are collected before and after the intervention period for microbiota analysis.[9]
-
-
Analysis:
Experimental Workflow for a Human Clinical Trial
Caption: Workflow for a human clinical trial.
Logical Relationship of this compound's Prebiotic Effect
The consumption of this compound initiates a cascade of events in the gastrointestinal tract, leading to its observed health benefits.
Caption: Logical flow of this compound's prebiotic effects.
Conclusion
This compound, when administered at low doses, serves as a potent prebiotic, selectively fostering the growth of beneficial Bifidobacterium and Lactobacillus species. This modulation of the gut microbiota, coupled with the production of SCFAs, contributes to a healthier gut environment. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the prebiotic potential of this compound for improved human health. The consistent findings across both in vitro and clinical studies underscore the reliability of this compound as a bifidogenic and lactogenic agent.
References
- 1. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine [mdpi.com]
- 3. prebioticassociation.org [prebioticassociation.org]
- 4. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 5. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. The prebiotic potential of this compound: A review [phytopharmajournal.com]
- 7. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A study of the prebiotic effect of this compound at low dosages in healthy Japanese women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Lactulose: A Technical Guide to its Minimal Absorption in the Small Intestine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactulose is a synthetic disaccharide composed of galactose and fructose, linked by a β-1,4-glycosidic bond that is resistant to hydrolysis by human small intestinal enzymes.[1] This inherent resistance to digestion and subsequent minimal absorption in the upper gastrointestinal tract are central to its pharmacokinetic profile and therapeutic mechanisms of action. This technical guide provides an in-depth exploration of the pharmacokinetics of this compound, with a specific focus on its limited absorption in the small intestine. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile of this compound
The disposition of this compound in the human body is characterized by poor absorption, limited distribution, metabolism primarily by colonic microflora, and subsequent excretion of its metabolites.
Absorption
Oral administration of this compound results in negligible absorption in the small intestine. It is estimated that less than 3% of an orally administered dose is absorbed systemically.[1][2] This poor absorption is a direct consequence of the absence of a specific β-galactosidase in the human intestinal brush border to hydrolyze the this compound molecule.[3] The small amount of this compound that is absorbed is believed to occur via passive diffusion through the paracellular pathway.[4]
Distribution
Due to its minimal absorption, the volume of distribution of this compound is negligible.[2] The vast majority of the administered dose remains within the gastrointestinal lumen, where it exerts its primary pharmacological effects.
Metabolism
This compound that is not absorbed in the small intestine transits to the colon, where it is extensively metabolized by the resident bacterial flora.[1][5] Commensal bacteria, particularly species of Bifidobacterium and Lactobacillus, possess the necessary enzymes to ferment this compound.[6][7] This fermentation process breaks down this compound into monosaccharides (galactose and fructose) and subsequently into short-chain fatty acids (SCFAs), primarily lactic acid, acetic acid, and butyric acid, along with gases such as hydrogen and methane.[5][8]
Excretion
The small fraction of this compound that is absorbed is excreted unchanged in the urine, typically within 24 hours.[1] The metabolites produced in the colon, the SCFAs, are partially absorbed by the colonic mucosa and utilized as an energy source by colonocytes, while the remainder is excreted in the feces.[8]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of this compound.
Table 1: this compound Absorption and Excretion
| Parameter | Value | Reference |
| Oral Bioavailability | < 3% | [1][2] |
| Urinary Excretion (unchanged drug) | ≤ 3% within 24 hours | [1] |
Table 2: Major Colonic Metabolites of this compound
| Metabolite | Producing Bacteria (Examples) | Physiological Effect | Reference |
| Lactic Acid | Lactobacillus spp., Bifidobacterium spp. | Acidification of colonic lumen | [5][8] |
| Acetic Acid | Bifidobacterium spp. | Systemic energy source, acidification | [8][9] |
| Butyric Acid | Butyrate-producing bacteria (from lactate) | Primary energy source for colonocytes | [8] |
Experimental Protocols
The minimal absorption of this compound is often assessed using the this compound/mannitol intestinal permeability test. This dual-sugar assay relies on the differential absorption of the two non-metabolized sugars. Mannitol, a monosaccharide, is readily absorbed through the small intestine, while the larger disaccharide, this compound, is poorly absorbed. The ratio of their urinary excretion provides an index of intestinal permeability.
Protocol for this compound/Mannitol Intestinal Permeability Test
Objective: To assess small intestinal permeability by measuring the urinary excretion of orally administered this compound and mannitol.
Materials:
-
This compound powder
-
Mannitol powder
-
Distilled water
-
Urine collection containers
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Patient Preparation:
-
Administration of Sugar Solution:
-
Urine Collection:
-
Sample Preparation and Analysis:
-
Aliquots of the collected urine are prepared for analysis.
-
The concentrations of this compound and mannitol in the urine are quantified using a validated HPLC or LC-MS/MS method.[1]
-
Protocol for Urinary this compound and Mannitol Analysis by HPLC-MS/MS
Objective: To quantify the concentration of this compound and mannitol in urine samples.
Instrumentation and Reagents:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column[2]
-
Acetonitrile (ACN)
-
Ammonium acetate or other suitable buffer
-
This compound and mannitol analytical standards
-
Internal standard (e.g., raffinose or isotopically labeled this compound/mannitol)[12]
Procedure:
-
Sample Preparation:
-
Chromatographic Separation:
-
Inject the prepared sample onto the HILIC column.
-
Elute the analytes using a gradient of ACN and an aqueous buffer.[12]
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound and mannitol standards.
-
Calculate the concentration of this compound and mannitol in the urine samples based on the peak area ratios of the analytes to the internal standard.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound pharmacokinetics.
Caption: Overview of this compound Pharmacokinetics.
Caption: Colonic Metabolism of this compound.
Caption: Intestinal Permeability Study Workflow.
Conclusion
The pharmacokinetic profile of this compound is fundamentally defined by its minimal absorption in the small intestine. This characteristic ensures that the majority of the administered dose reaches the colon, where it is fermented by the gut microbiota to produce therapeutically active metabolites. A thorough understanding of these pharmacokinetic principles, supported by robust experimental methodologies, is crucial for the continued development and optimization of this compound-based therapies and for its application as a diagnostic tool in assessing intestinal permeability.
References
- 1. Simultaneous HPLC determination with light-scattering detection of this compound and mannitol in studies of intestinal permeability in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of chronic this compound ingestion on the colonic metabolism of this compound in man (an in vivo study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying this compound and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple, Robust, and Convenient HPLC Assay for Urinary this compound and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Rapid and simultaneous determination of this compound and mannitol in urine, by HPLC with pulsed amperometric detection, for use in studies of intestinal permeability. | Semantic Scholar [semanticscholar.org]
- 11. This compound:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS/MS Method for Urinary this compound and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Role of Lactulose in the Production of Short-Chain Fatty Acids: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactulose, a synthetic disaccharide composed of galactose and fructose, serves as a potent prebiotic, modulating the gut microbiota and promoting the production of short-chain fatty acids (SCFAs). Unmetabolized by human intestinal enzymes, this compound arrives in the colon intact, where it is selectively fermented by saccharolytic bacteria.[1][2][3] This fermentation process yields significant quantities of SCFAs, primarily acetate, propionate, and butyrate, which exert a myriad of beneficial effects on host physiology. This technical guide provides an in-depth analysis of the mechanisms underlying this compound-mediated SCFA production, detailed experimental protocols for their quantification, a summary of quantitative data from various studies, and an exploration of the key signaling pathways activated by these microbial metabolites.
Biochemical Pathway of this compound Fermentation
This compound is not hydrolyzed in the human small intestine due to the absence of corresponding disaccharidases.[3] Upon reaching the colon, it becomes a substrate for a range of commensal bacteria, most notably Bifidobacterium and Lactobacillus species.[2][4] The fermentation of this compound to SCFAs is a complex anaerobic process involving multiple bacterial species and enzymatic steps.
The primary pathway involves the hydrolysis of the β-1,4-glycosidic bond in this compound by bacterial β-galactosidases, releasing fructose and galactose. These monosaccharides are then catabolized through various fermentation pathways, principally glycolysis, to pyruvate. Pyruvate, in turn, is converted into different end-products, including acetate, propionate, and butyrate, as well as lactate. Lactic acid can be further metabolized by other colonic bacteria into butyrate.[2] This metabolic activity leads to a reduction in colonic pH, which further influences the composition and activity of the gut microbiota.[1]
Quantitative Data on SCFA Production from this compound
The administration of this compound has been shown to increase the production of SCFAs in a dose-dependent manner across various study models. The following tables summarize the quantitative findings from in vitro, animal, and human studies.
Table 1: In Vitro Studies on this compound Fermentation and SCFA Production
| Study | Model System | This compound Dosage | Acetate | Propionate | Butyrate | Total SCFAs | Reference |
| Bothe et al., 2017 | TIM-2 (in vitro model of the human large intestine) | 2 g/day | Increased | No significant change | Increased | 451 ± 3 mmol | [5] |
| Bothe et al., 2017 | TIM-2 (in vitro model of the human large intestine) | 3 g/day | Increased | No significant change | Increased | 399 ± 21 mmol | [5] |
| Bothe et al., 2017 | TIM-2 (in vitro model of the human large intestine) | 4 g/day | Increased | No significant change | Increased | 427 ± 76 mmol | [5] |
| Bothe et al., 2017 | TIM-2 (in vitro model of the human large intestine) | 5 g/day | Increased | No significant change | Increased | 471 ± 12 mmol | [5] |
| Ito et al., 1997 | In vitro fecal incubation | Not specified | Increased | Not reported | Decreased (iC4-nC6) | Not reported | [6] |
Table 2: Animal Studies on this compound Administration and SCFA Production
| Study | Animal Model | This compound Dosage | Acetate (mg/kg feces) | Propionate (mg/kg feces) | Butyrate (mg/kg feces) | Total SCFAs (mg/kg feces) | Reference |
| Zhu et al., 2018 | C57BL/6J mice | 2.5 g/kg/day | No significant change | No significant change | No significant change | No significant change | [3] |
| Altered Intestinal Production... | Dogs | 0.67 g/kg/day | Significantly increased | Significantly increased | No significant change | Significantly increased | [7] |
Table 3: Human Studies on this compound Ingestion and SCFA Levels
| Study | Population | This compound Dosage | Acetate (µM in serum) | Propionate (µM in serum) | Butyrate (µM in serum) | Total SCFAs (µM in serum) | Reference |
| Low serum levels... | Healthy Controls | Single dose | 195.4 ± 43.7 | 12.0 ± 1.5 | 16.7 ± 3.2 | 285.9 ± 45.1 | [8] |
| Low serum levels... | IBS Patients | Single dose | 157.2 ± 37.2 | 10.2 ± 1.2 | 13.3 ± 4.5 | 228.0 ± 43.9 | [8] |
| Portal and peripheral... | Patients at surgery | 10 g caecal instillation | Peak: 240.9 ± 142.2 (portal) | Peak: 39.0 ± 17.8 (portal) | Peak: 26.9 ± 17.6 (portal) | Not reported | [9] |
| Terada et al., 1992 | Healthy volunteers | 3 g/day | Not quantified | Not quantified | Not quantified | Increased fecal levels | [10] |
Experimental Protocols
In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol describes a general procedure for assessing the fermentability of this compound by human gut microbiota in a batch culture system.
-
Preparation of Fecal Inoculum:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Within 2 hours of collection, homogenize the fecal sample (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Medium:
-
Prepare a basal fermentation medium containing peptone water, yeast extract, and a reducing agent such as L-cysteine HCl to maintain anaerobic conditions.
-
Sterilize the medium by autoclaving.
-
-
Fermentation Setup:
-
In an anaerobic chamber, dispense the fermentation medium into sterile culture tubes or vessels.
-
Add the this compound substrate to the desired final concentration (e.g., 1-2% w/v).
-
Inoculate the medium with the prepared fecal slurry (typically 10% v/v).
-
Seal the vessels and incubate at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).
-
-
Sampling and Analysis:
-
At designated time points, collect aliquots of the fermentation broth for SCFA analysis.
-
Immediately stop microbial activity in the collected samples, for example, by adding a quenching agent or by rapid freezing.
-
Centrifuge the samples to pellet bacterial cells and debris.
-
Analyze the supernatant for SCFA concentrations using GC-MS or LC-MS/MS.
-
References
- 1. news-medical.net [news-medical.net]
- 2. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of short-chain fatty acids in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of this compound on short-chain fatty acids and lactate production and on the growth of faecal flora, with special reference to Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered Intestinal Production of Volatile Fatty Acids in Dogs Triggered by this compound and Psyllium Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low serum levels of short-chain fatty acids after this compound ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portal and peripheral blood short chain fatty acid concentrations after caecal this compound instillation at surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Impact of Lactulose on Intestinal pH and Ammonia Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactulose, a synthetic disaccharide, is a cornerstone therapy for hepatic encephalopathy (HE), a condition characterized by hyperammonemia. Its efficacy stems from a multi-faceted mechanism of action centered on the modulation of the gut microbiome, a reduction in intestinal pH, and the subsequent decrease in systemic ammonia levels. This technical guide provides an in-depth analysis of the core mechanisms of this compound, presenting quantitative data on its effects, detailing relevant experimental protocols, and visualizing the key pathways involved.
Core Mechanism of Action
This compound is not hydrolyzed by human intestinal enzymes and thus reaches the colon intact.[1] In the colon, it is fermented by saccharolytic bacteria into various metabolites, primarily short-chain fatty acids (SCFAs) like lactic acid, acetic acid, and formic acid.[2][3] This metabolic process underpins the therapeutic effects of this compound.
Intestinal pH Reduction
The production of SCFAs leads to a significant decrease in the luminal pH of the colon.[2][4] This acidification of the intestinal environment is a critical step in the mechanism of ammonia reduction.
Ammonia Trapping and Reduction
The lower colonic pH facilitates the conversion of diffusible ammonia (NH3) into the non-absorbable ammonium ion (NH4+).[1][3][4] This process, known as "ammonia trapping," effectively prevents the absorption of ammonia into the portal circulation.[1][5] Furthermore, the acidic environment is less favorable for urease-producing bacteria, which are major contributors to intestinal ammonia production.[5] this compound promotes the growth of non-urease producing bacteria such as Lactobacillus and Bifidobacterium.[1][2]
Osmotic Laxative Effect
As a non-absorbable sugar, this compound exerts an osmotic effect, drawing water into the intestinal lumen.[1][3] This increases stool volume and softness, leading to a cathartic effect that accelerates the transit of colonic contents, thereby reducing the time available for ammonia absorption.[1][5]
Modulation of Gut Microbiota and Nitrogen Metabolism
This compound acts as a prebiotic, selectively stimulating the growth of beneficial gut bacteria.[6][7] These bacteria utilize ammonia as a nitrogen source for their own protein synthesis, further contributing to the reduction of free ammonia in the gut.[4][8] This leads to an overall increase in fecal nitrogen excretion.[8][9]
Quantitative Data
The administration of this compound results in measurable changes in intestinal pH and blood ammonia levels. The following tables summarize key quantitative findings from various studies.
| Parameter | Baseline Value | Post-Lactulose Value | Percentage Change | Citation |
| Blood Ammonia | Varies by patient condition | Varies by patient condition | 25-50% reduction | [4][10][11] |
| Urea Production | Not specified | Not specified | 24% decrease (p < 0.005) | [9] |
| Fecal Nitrogen | Not specified | Not specified | Two- to threefold increase | [9] |
Table 1: Quantitative Impact of this compound on Ammonia and Nitrogen Metabolism
| Study Parameter | Day 1 | Day 8 | p-value | Citation |
| Cecal Fluid pH (lower level) | Higher | Lower | < 0.05 | [12] |
| Cecal Lactic Acid | Lower | Higher | < 0.001 | [12] |
| Cecal Acetic Acid | Lower | Higher | < 0.0001 | [12] |
| Fecal pH (in healthy volunteers) | ~7.0 | ~6.4 | Not specified | [13] |
Table 2: Impact of Chronic this compound Administration on Intestinal pH and SCFA Production
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the literature to assess the impact of this compound.
Measurement of Intestinal pH
Protocol: In vivo Radiotelemetry
-
Subjects: Healthy volunteers or patients with relevant conditions.
-
Device: A pH-sensitive radiotelemetry capsule is ingested by the subject.
-
Procedure: The capsule continuously measures and transmits pH data as it travels through the gastrointestinal tract.
-
This compound Administration: A standardized dose of this compound is administered orally.
-
Data Collection: pH readings are recorded from the ileum, proximal colon, and distal colon.
-
Analysis: Changes in pH profiles before and after this compound administration are compared to a control group or baseline measurements.[14][15]
Quantification of Blood Ammonia Levels
Protocol: Enzymatic Assay
-
Sample Collection: Venous blood samples are collected from subjects. To ensure accuracy, samples must be placed on ice immediately after collection and transported to the laboratory for analysis within 30-60 minutes.[16][17]
-
Sample Preparation: Plasma is separated from the blood sample by centrifugation.
-
Assay: The enzymatic method, often utilizing a semi-micro procedure in a clinical chemistry analyzer, is used to determine the concentration of ammonia in the plasma.[18]
-
This compound Administration: Subjects receive a defined oral or rectal dose of this compound.[4][10]
-
Data Collection: Blood ammonia levels are measured at baseline and at specified time points following this compound administration.
-
Analysis: The percentage reduction in blood ammonia levels from baseline is calculated and compared between treatment and control groups.
Assessment of Intestinal Permeability
Protocol: this compound/Mannitol (L/M) Ratio Test
-
Subjects: Fasted subjects are required for this test.
-
Procedure: Subjects ingest a solution containing known amounts of this compound and mannitol.
-
Urine Collection: Urine is collected over a specified period, typically 2 to 5 hours.[19]
-
Analysis: The concentrations of this compound and mannitol in the urine are measured using techniques such as High-Performance Anion-Exchange chromatography with Pulsed Amperometric Detection (HPAE-PAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[19]
-
Interpretation: The ratio of this compound to mannitol excreted in the urine is calculated. An elevated L/M ratio is indicative of increased intestinal permeability.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows discussed.
Caption: Mechanism of this compound in Reducing Ammonia Absorption.
Caption: Workflow for a Clinical Trial Measuring Blood Ammonia.
Caption: Impact of this compound on Gut Microbiota and Ammonia Production.
Conclusion
This compound remains a critical therapeutic agent for the management of hyperammonemia, particularly in the context of hepatic encephalopathy. Its efficacy is a direct result of its ability to lower intestinal pH through bacterial fermentation to SCFAs, which in turn traps ammonia as non-absorbable ammonium. Concurrently, its prebiotic and osmotic effects contribute to a healthier gut microbiome and accelerated expulsion of nitrogenous waste. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and build upon the therapeutic potential of this compound and related compounds.
References
- 1. droracle.ai [droracle.ai]
- 2. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. droracle.ai [droracle.ai]
- 5. Why do we use this compound and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 6. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound on urea metabolism and nitrogen excretion in cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Influence of chronic this compound ingestion on the colonic metabolism of this compound in man (an in vivo study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 14. Effects of this compound and other laxatives on ileal and colonic pH as measured by a radiotelemetry device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound and other laxatives on ileal and colonic pH as measured by a radiotelemetry device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Judging the value of ammonia measurement on this compound dosing: Apples and oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Measurement of intestinal permeability using this compound and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for lactulose breath test in small intestinal bacterial overgrowth (SIBO) research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting the lactulose breath test (LBT) in a research setting to diagnose Small Intestinal Bacterial Overgrowth (SIBO). This protocol is based on established guidelines and is intended to ensure accuracy and reproducibility of results for clinical studies and drug development.
Introduction
Small Intestinal Bacterial Overgrowth (SIBO) is a condition characterized by an excessive number of bacteria in the small intestine, leading to symptoms such as bloating, gas, abdominal pain, diarrhea, and constipation.[1][2] The this compound breath test is a non-invasive diagnostic tool used to identify SIBO.[1][3] It measures the concentration of hydrogen (H₂) and methane (CH₄) gases in the breath after the ingestion of this compound, a non-digestible sugar.[1] In the presence of SIBO, bacteria in the small intestine ferment the this compound, producing these gases, which are then absorbed into the bloodstream and exhaled.[1] An early rise in breath hydrogen or methane levels is indicative of SIBO.[1][2]
Principle of the Test
This compound is a synthetic disaccharide that is not absorbed by the human small intestine.[2][4] When it reaches the colon, it is fermented by the resident bacteria, leading to the production of hydrogen and/or methane gas. In individuals with SIBO, this fermentation process begins prematurely in the small intestine. By measuring the concentration of these gases in exhaled breath at regular intervals after this compound ingestion, it is possible to determine the location and extent of bacterial overgrowth.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound breath test protocol in a research setting.
| Parameter | Recommended Value/Range | Notes |
| This compound Substrate Dose | 10 grams | Dissolved in 200-250 mL (approximately 8 ounces) of water.[5][6][7] |
| Pre-Test Dietary Restriction | 24 hours | A low-fermentable diet is crucial to minimize baseline gas production.[8][9][10] |
| Fasting Period | 8-12 hours (overnight) | Water is permitted during the fasting period.[3][6][8][11] |
| Medication Restrictions | ||
| - Antibiotics & Antimicrobials | 4 weeks prior | To avoid interference with gut microbiota.[8][11] |
| - Probiotics | 7 days prior | To avoid altering the gut microbiome.[8] |
| - Laxatives & Prokinetics | 4-7 days prior | Can alter gut transit time and bacterial composition.[8][12] |
| Baseline Breath Sample | 1 sample | Collected before this compound ingestion.[6] |
| Breath Sample Collection Interval | Every 15-20 minutes | More frequent collection provides a higher resolution of gas kinetics.[1][8] |
| Total Test Duration | 180 minutes (3 hours) | To capture both small intestinal and colonic fermentation.[7][8] |
| Positive Test Criteria (SIBO) | ||
| - Hydrogen (H₂) Rise | ≥ 20 ppm from baseline by 90 minutes | A sustained increase is a key indicator.[5] |
| - Methane (CH₄) Level | ≥ 10 ppm at any point during the first 90 minutes | Methane-dominant SIBO is a distinct entity.[5] |
Detailed Experimental Protocol
Subject Preparation
-
Dietary Restrictions (24 hours prior): Instruct subjects to adhere to a strict low-fermentable diet for the entire day before the test.
-
Fasting (8-12 hours prior): Subjects must fast overnight for at least 8-12 hours before the test. They may drink plain water during this period.[3][8][11]
-
Medication and Supplement Restrictions:
-
On the Day of the Test:
Test Procedure
-
Baseline Sample Collection:
-
Collect one baseline breath sample before the subject ingests the this compound solution.[6]
-
Use a standardized breath collection kit with collection tubes or bags.
-
-
Substrate Ingestion:
-
Dissolve 10 grams of this compound in 8 ounces (approximately 240 mL) of water.[6]
-
Instruct the subject to drink the entire solution within 5 minutes.
-
-
Breath Sample Collection:
-
Symptom Monitoring:
-
Record any symptoms experienced by the subject during the test, such as bloating, abdominal pain, or diarrhea, and the time of onset.[1]
-
Gas Analysis
-
Analyze the collected breath samples for hydrogen (H₂) and methane (CH₄) concentrations in parts per million (ppm) using a calibrated gas chromatograph.
Data Interpretation
-
Positive for Hydrogen-Predominant SIBO: A rise in breath hydrogen of ≥ 20 ppm from the baseline value within the first 90 minutes of the test.[5]
-
Positive for Methane-Predominant SIBO: A methane level of ≥ 10 ppm at any point during the first 90 minutes of the test.[5]
-
Combined Hydrogen and Methane Positive: A rise in the sum of hydrogen and methane concentrations of ≥ 15 ppm from baseline within 90 minutes.[13]
-
Negative for SIBO: No significant rise in hydrogen or methane levels within the first 90 minutes. A later rise, typically after 90 minutes, indicates normal fermentation in the colon.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the this compound breath test protocol for SIBO research.
Caption: Workflow for the this compound Breath Test in SIBO Research.
References
- 1. uhs.nhs.uk [uhs.nhs.uk]
- 2. Pros and Cons of Breath Testing for Small Intestinal Bacterial Overgrowth and Intestinal Methanogen Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniospecialtycare.com [uniospecialtycare.com]
- 4. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis [jnmjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. metsol.com [metsol.com]
- 7. Reevaluating our understanding of this compound breath tests by incorporating hydrogen sulfide measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sibodiagnostics.com [sibodiagnostics.com]
- 9. Evaluation of this compound, lactose, and fructose breath testing in clinical practice: A focus on methane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prep Diet Overview - SIBO Center [sibocenter.com]
- 11. healthpath.com [healthpath.com]
- 12. midwestgi.com [midwestgi.com]
- 13. mdspiro.com [mdspiro.com]
Revolutionizing Motility Studies: Utilizing Lactulose for Precise Orocecal Transit Time Measurement
[Application Note & Protocol]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orocecal transit time (OCTT) is a critical parameter in the assessment of gastrointestinal (GI) motility, reflecting the combined duration of gastric emptying and small bowel transit. Accurate measurement of OCTT is paramount in diagnosing and understanding various motility disorders, including irritable bowel syndrome (IBS), small intestinal bacterial overgrowth (SIBO), and gastroparesis. Furthermore, it serves as a crucial endpoint in clinical trials for novel prokinetic and promotility agents. The lactulose breath test (LBT) has emerged as a non-invasive, cost-effective, and widely accessible method for determining OCTT, offering a valuable tool for both clinical diagnostics and pharmaceutical research.
This document provides a comprehensive guide to the principles, protocols, and data interpretation of the this compound breath test for measuring orocecal transit time.
Principle of the this compound Breath Test
The this compound breath test is predicated on the physiological inability of the human small intestine to digest or absorb the synthetic disaccharide, this compound. Consequently, ingested this compound travels unaltered through the small intestine until it reaches the cecum. Upon arrival in the colon, resident bacteria readily ferment the this compound, a process that generates various gases, most notably hydrogen (H₂) and methane (CH₄).
These gases are absorbed into the bloodstream, transported to the lungs, and subsequently expelled in the breath. By serially measuring the concentration of hydrogen and/or methane in expired air samples following this compound administration, the time at which a significant and sustained increase in gas concentration occurs can be pinpointed. This time point corresponds to the arrival of the this compound in the cecum, thus providing a direct measure of the orocecal transit time.
Data Presentation: Orocecal Transit Time in Health and Disease
The following table summarizes typical OCTT values obtained using the this compound breath test in healthy individuals and patients with various motility disorders. These values can serve as a reference for interpreting experimental results.
| Population | Orocecal Transit Time (OCTT) in Minutes | Notes |
| Healthy Adults | 60 - 120[1] | Normal range can vary based on factors such as gender and diet. Some studies report a wider range of 50-200 minutes.[2] |
| Irritable Bowel Syndrome - Diarrhea Predominant (IBS-D) | Significantly shorter than healthy controls (e.g., ~198 minutes vs. ~252 minutes for small bowel transit)[3][4] | Accelerated transit is a hallmark of IBS-D. |
| Irritable Bowel Syndrome - Constipation Predominant (IBS-C) | Significantly longer than healthy controls (e.g., ~324 minutes vs. ~252 minutes for small bowel transit)[3][4] | Delayed transit contributes to the symptoms of constipation. One study showed a mean OCTT of 106.42 ± 20.44 minutes in IBS-C patients.[5] |
| Slow Transit Constipation (STC) | Significantly prolonged compared to healthy controls and normal transit constipation.[6] | This condition is characterized by a primary defect in colonic propulsion. |
| Functional Diarrhea | Often characterized by accelerated colonic transit.[7] |
Experimental Protocols
Patient Preparation (Pre-Test Instructions)
To ensure the accuracy of the this compound breath test, strict adherence to the following patient preparation protocol is essential:
-
Four Weeks Prior to Testing:
-
Discontinue all antibiotic therapies.
-
-
One Week Prior to Testing:
-
Cease the use of promotility drugs (e.g., metoclopramide, erythromycin), laxatives (e.g., bisacodyl, senna), and fiber supplements.
-
-
24 Hours Prior to Testing:
-
Consume a low-residue diet. This entails avoiding complex carbohydrates, fiber-rich foods, and fermentable substrates.
-
Allowed Foods: Baked or broiled chicken or fish, plain steamed white rice, eggs, clear chicken or beef broth.
-
Foods to Avoid: Grains, pasta, bread, fruits, vegetables, nuts, seeds, and dairy products (except for small amounts of hard cheese).
-
-
12 Hours Prior to Testing:
-
Commence a strict fast. Only water is permitted.
-
-
On the Day of the Test:
-
Do not eat or drink anything other than water in the morning.
-
Refrain from smoking and vigorous exercise for at least two hours before and during the test.
-
Avoid the use of mouthwash on the day of the test.
-
This compound Breath Test Protocol
Materials:
-
Breath collection kit (containing collection bags or tubes)
-
10g or 20g of this compound solution
-
Gas chromatograph for hydrogen and methane analysis
Procedure:
-
Baseline Breath Sample: Collect a baseline (fasting) breath sample before the administration of this compound. This is typically labeled as "Time 0".
-
This compound Administration: The subject should ingest the 10g or 20g this compound solution dissolved in a glass of water.
-
Serial Breath Sample Collection: Collect breath samples at regular intervals, typically every 15 to 30 minutes, for a duration of 2 to 3 hours.
-
Sample Labeling: Ensure each breath sample is accurately labeled with the time of collection.
-
Gas Analysis: Analyze the collected breath samples for hydrogen and methane concentrations using a gas chromatograph.
Data Analysis and Interpretation
The primary endpoint for determining OCTT is the time at which a sustained increase in breath hydrogen or methane concentration is observed.
-
OCTT Determination: A common criterion for identifying the arrival of this compound in the cecum is a sustained rise in breath hydrogen of ≥10 parts per million (ppm) or ≥20 ppm above the baseline value.[8] The time at which this sustained increase begins is recorded as the orocecal transit time.
-
Differentiation from Small Intestinal Bacterial Overgrowth (SIBO): It is crucial to distinguish the rise in breath gases due to colonic fermentation from that which may occur due to bacterial overgrowth in the small intestine. According to the North American Consensus, a rise in hydrogen of ≥20 ppm from baseline within 90 minutes of substrate ingestion is considered a positive test for SIBO.[9] An early rise followed by a second, larger peak is often indicative of SIBO, with the second peak representing the arrival of this compound in the colon and thus the OCTT.
Mandatory Visualizations
Experimental workflow for OCTT measurement.
Physiological principle of the this compound breath test.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Comparison of orocaecal transit times assessed by the this compound/breath hydrogen and the sulphasalazine/sulphapyridine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irritable bowel syndrome: relationship of disorders in the transit of a single solid meal to symptom patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irritable bowel syndrome: relationship of disorders in the transit of a single solid meal to symptom patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedicineonline.org [biomedicineonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Lower Functional Gastrointestinal Disorders: Evidence of Abnormal Colonic Transit in a 287 Patient Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the diagnosis and classification of gastric and intestinal motility disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gu.se [gu.se]
Assessing Intestinal Permeability in Clinical Research: The Lactulose Challenge
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Intestinal permeability, often referred to as "leaky gut," is a physiological condition characterized by the compromised integrity of the intestinal barrier. This barrier, formed by a single layer of epithelial cells and intercellular tight junctions, plays a crucial role in absorbing nutrients while preventing the passage of harmful substances from the gut lumen into the bloodstream. Increased intestinal permeability has been implicated in the pathophysiology of a wide range of diseases, including inflammatory bowel disease (Crohn's disease and ulcerative colitis), celiac disease, irritable bowel syndrome (IBS), and certain autoimmune disorders. The lactulose challenge, most commonly administered as the this compound/mannitol (L/M) test, is a non-invasive and widely used method in clinical research to assess the integrity of the intestinal barrier.
This document provides detailed application notes and protocols for utilizing the this compound challenge to assess intestinal permeability in a clinical research setting. It is intended for researchers, scientists, and drug development professionals who are investigating gut health and its role in various disease states.
Principle of the this compound/Mannitol (L/M) Test
The L/M test is based on the differential absorption of two non-metabolized sugar probes: this compound and mannitol.
-
This compound: A large disaccharide that is poorly absorbed by healthy, intact intestinal epithelium. Its passage across the intestinal barrier primarily occurs through the paracellular pathway, i.e., through the tight junctions between epithelial cells.[1] Increased urinary excretion of this compound is indicative of compromised tight junction integrity and, therefore, increased intestinal permeability.
-
Mannitol: A smaller monosaccharide that is readily absorbed through the transcellular pathway, i.e., directly through the epithelial cells.[1] The absorption of mannitol reflects the overall surface area and health of the intestinal mucosa.
By measuring the urinary excretion of both sugars over a specific period after oral administration, the ratio of this compound to mannitol (L/M ratio) can be calculated. An elevated L/M ratio suggests increased intestinal permeability, as it indicates a disproportionately higher passage of the larger this compound molecule through leaky tight junctions.[2]
Physiological Basis of Intestinal Permeability
The intestinal epithelium acts as a selective barrier, allowing the passage of nutrients while restricting the entry of pathogens, toxins, and undigested food particles. This barrier function is maintained by the intricate interplay of cellular and extracellular components, primarily the epithelial cells and the tight junctions that seal the space between them.
Two primary pathways govern the transport of substances across the intestinal epithelium:
-
Transcellular Pathway: Movement of substances through the epithelial cells. This is the primary route for the absorption of nutrients and is often mediated by specific transporters. Mannitol is absorbed via this pathway.
-
Paracellular Pathway: Movement of substances between the epithelial cells, through the tight junctions. In a healthy gut, this pathway is highly regulated and restricts the passage of larger molecules. This compound primarily traverses this pathway.
Increased intestinal permeability is often a consequence of the dysregulation of tight junction proteins, leading to a "leaky" paracellular pathway.
Diagram of Transcellular and Paracellular Pathways
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and comparable results in intestinal permeability studies. The following is a detailed, step-by-step protocol for the this compound/mannitol test.
Patient Preparation (Pre-Test Instructions):
-
Fasting: The patient should fast for a minimum of 8 hours overnight prior to the test. Water is permitted.[3]
-
Dietary Restrictions: For 24 hours before the test, the patient should avoid foods and beverages high in fructose and mannitol, such as fruits, fruit juices, honey, and certain sugar-free products.[4]
-
Medication Restrictions: Unless otherwise specified by a physician, non-essential medications and supplements should be discontinued for at least 24 hours before the test. Aspirin and other NSAIDs should be avoided as they can increase intestinal permeability.[4]
Test Day Procedure:
-
Baseline Urine Sample: The patient should completely empty their bladder in the morning before consuming the test solution. This urine is discarded.[2]
-
Preparation of the Test Solution: A standard solution typically contains 5 grams of this compound and 1 gram of mannitol dissolved in 100 mL of water.[2] However, dosages can vary, with some protocols using up to 10g of this compound and 5g of mannitol. The solution should be prepared fresh.
-
Administration of the Test Solution: The patient drinks the entire this compound/mannitol solution. The time of ingestion should be accurately recorded.[3]
-
Post-Administration Fasting: The patient should continue to fast (no food or drink, except water) for the first 2 hours after drinking the solution.[4]
-
Urine Collection: All urine passed over the next 5 to 6 hours should be collected in a single, clean container.[2] Some protocols may specify shorter or longer collection periods, but a 5-6 hour collection is common for assessing small intestinal permeability.[1] The total volume of urine collected must be measured and recorded.
-
Sample Handling and Storage: A small aliquot (e.g., 10-20 mL) of the total collected urine should be transferred to a labeled tube and stored frozen at -20°C or -80°C until analysis.[2]
Workflow for the this compound/Mannitol Test:
Experimental Workflow for the L/M Test
Urine Analysis:
The concentrations of this compound and mannitol in the collected urine are typically measured using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] These methods provide high sensitivity and specificity for quantifying the sugar probes.
Data Presentation and Interpretation:
The results are expressed as the percentage of the ingested dose of each sugar excreted in the urine. The this compound/Mannitol ratio (LMR) is then calculated as:
LMR = (% this compound Excretion) / (% Mannitol Excretion)
An increased LMR is the primary indicator of increased intestinal permeability.
Quantitative Data Summary:
The following table summarizes typical L/M ratios observed in healthy individuals and in patients with various gastrointestinal disorders. It is important to note that reference ranges can vary between laboratories and study populations.
| Condition | This compound/Mannitol Ratio (LMR) | Reference |
| Healthy Controls | < 0.03 | [5] |
| Malabsorption Syndrome | Median: 0.12 (Range: 0 - 0.40) | [6] |
| Crohn's Disease (Active) | Can be significantly elevated | [5] |
| Celiac Disease (Untreated) | Can be significantly elevated | [5] |
| Irritable Bowel Syndrome (IBS) | May be elevated in a subset of patients | [7] |
Applications in Clinical Research and Drug Development
The this compound challenge is a valuable tool in various research and development settings:
-
Disease Pathophysiology: To investigate the role of intestinal permeability in the onset and progression of diseases.
-
Biomarker Discovery: To identify intestinal permeability as a potential biomarker for disease activity or treatment response.
-
Drug Development: To assess the impact of new therapeutic agents on intestinal barrier function. This is particularly relevant for drugs that may have gastrointestinal side effects or for therapies aimed at restoring gut health.
-
Nutritional Interventions: To evaluate the effects of dietary changes, probiotics, prebiotics, and other nutritional supplements on intestinal permeability.
Limitations and Considerations
While the L/M test is a powerful research tool, it is important to be aware of its limitations:
-
Lack of Standardization: Protocols for the L/M test can vary between studies, including the doses of sugars administered and the duration of urine collection. This can make it challenging to compare results across different studies.[5]
-
Influence of Extraneous Factors: Several factors can influence the results of the L/M test, including gastrointestinal transit time, renal function, and the use of certain medications.
-
Localization of Permeability: The standard L/M test primarily reflects the permeability of the small intestine and does not provide information about regional differences in permeability along the gastrointestinal tract.
The this compound challenge, particularly the this compound/mannitol test, remains a cornerstone for the assessment of intestinal permeability in clinical research. Its non-invasive nature and ability to provide a quantitative measure of intestinal barrier integrity make it an invaluable tool for investigating the role of the gut in health and disease. By adhering to standardized protocols and carefully considering potential confounding factors, researchers and drug development professionals can effectively utilize this test to gain critical insights into intestinal pathophysiology and to evaluate the efficacy of novel therapeutic and nutritional interventions.
References
- 1. Overview of Transport Across the Intestinal Epithelium [vivo.colostate.edu]
- 2. jnmjournal.org [jnmjournal.org]
- 3. nutripath.com.au [nutripath.com.au]
- 4. gdx.net [gdx.net]
- 5. Standardising the this compound Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Measurements of Intestinal Permeability in Healthy Humans with Urine this compound and Mannitol Excretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Animal Models of Hepatic Encephalopathy Using Lactulose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatic encephalopathy (HE) is a debilitating neuropsychiatric complication arising from acute or chronic liver failure, characterized by a spectrum of cognitive, psychiatric, and motor disturbances.[1][2] Animal models are indispensable tools for investigating the complex pathophysiology of HE and for the preclinical evaluation of novel therapeutics. Lactulose, a synthetic, non-absorbable disaccharide, is a first-line therapy for HE.[3][4] It is also frequently used in research settings to modulate the gut-liver-brain axis and to validate animal models of the disease. These notes provide detailed protocols for using this compound in established rodent models of HE.
Mechanism of Action of this compound in Hepatic Encephalopathy
This compound is not absorbed in the small intestine and reaches the colon intact.[5][6] There, gut bacteria metabolize it into short-chain fatty acids (SCFAs), primarily lactic and acetic acid.[3][5] This leads to several therapeutic effects:
-
Colonic Acidification: The production of SCFAs lowers the pH of the colon.[3][5] This acidic environment favors the conversion of absorbable ammonia (NH₃) into the non-absorbable ammonium ion (NH₄⁺), effectively trapping it in the gut.[3][5][7]
-
Osmotic Catharsis: this compound and its metabolites exert an osmotic effect, drawing water into the colon. This results in a laxative effect that accelerates the expulsion of the trapped ammonium and other gut-derived toxins.[3]
-
Gut Microbiota Modulation: The acidic environment and carbohydrate-rich conditions promote the growth of beneficial, non-urease-producing bacteria like Lactobacillus and Bifidobacterium over potentially harmful, ammonia-producing bacteria.[3][5][8]
-
Reduced Bacterial Translocation: By improving gut barrier function and modifying the microbiota, this compound can reduce the translocation of bacterial components into the bloodstream, thereby mitigating systemic inflammation, a known contributor to HE.[9]
Experimental Protocols
Two common and well-validated methods for inducing HE in rodents are chemical induction with thioacetamide (TAA) and surgical bile duct ligation (BDL).
Protocol 1: Thioacetamide (TAA)-Induced Chronic HE Model in Rats
The TAA model mimics the liver fibrosis and chronic hyperammonemia seen in cirrhotic patients.[1] this compound is used as a positive control or treatment agent to reverse HE symptoms.
Materials:
-
Male Wistar or Sprague Dawley rats (200-250g)
-
Thioacetamide (TAA) powder
-
Sterile 0.9% saline
-
This compound solution/syrup
-
Oral gavage needles
-
Apparatus for behavioral testing (e.g., open field test, novel object recognition test)
-
Biochemical assay kits (Ammonia, ALT, AST)
Procedure:
-
HE Induction:
-
Prepare a TAA solution in sterile saline.
-
Administer TAA (200 mg/kg) via intraperitoneal (i.p.) injection twice weekly for 8-12 weeks to establish a chronic liver injury and HE model.[1]
-
-
Animal Grouping and Treatment:
-
After the induction period, randomly divide rats into groups (n=8-10/group):
-
Control: Healthy rats receiving saline.
-
TAA Model: TAA-treated rats receiving saline or water (vehicle).
-
TAA + this compound: TAA-treated rats receiving this compound.
-
-
Administer this compound (e.g., 5.3 g/kg/day, oral gavage) for a period of 1-4 weeks.[10] The vehicle group receives an equivalent volume of saline/water.
-
-
Assessment of HE:
-
Behavioral Analysis: During the final week of treatment, perform behavioral tests. The open field test can assess locomotor activity, while the novel object recognition test evaluates cognitive deficits.[1]
-
Biochemical Analysis: At the end of the study, collect blood via cardiac puncture under anesthesia. Centrifuge to obtain plasma/serum and measure ammonia, Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST) levels using commercial kits.
-
Histopathology: Perfuse animals and collect liver and brain tissue. Fix tissues in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for liver necrosis/fibrosis, immunohistochemistry for neuroinflammation markers like GFAP/Iba1 in the brain).[10]
-
Protocol 2: Bile Duct Ligation (BDL)-Induced HE Model in Mice
The BDL model induces cholestatic liver injury, fibrosis, and key features of HE, making it a relevant model for type C HE.[11][12]
Materials:
-
Surgical instruments for laparotomy
-
Suture material (e.g., 5-0 silk)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
This compound solution/syrup
-
Apparatus for behavioral testing (e.g., passive avoidance test)
Procedure:
-
Surgical HE Induction:
-
Anesthetize the mouse and perform a midline laparotomy to expose the common bile duct.
-
Carefully isolate the bile duct from the portal vein and hepatic artery.[13]
-
Perform a double ligation of the duct with silk suture and transect the duct between the ligatures.
-
Close the peritoneum and skin with sutures.
-
Sham Group: Undergoes the same procedure, but the bile duct is only isolated, not ligated or transected.
-
-
Post-Operative Care and Treatment:
-
Provide appropriate post-operative analgesia and care. Allow animals to develop HE characteristics over 14-28 days.
-
Following disease establishment, begin daily oral gavage treatment with this compound or vehicle for 2-4 weeks.
-
-
Assessment of HE:
-
Behavioral Testing: Assess learning and memory using the passive avoidance test, which has been shown to be effective in this model.[13]
-
Biochemical Measurements: At the study endpoint, collect blood to measure plasma ammonia, ALT, and AST levels.[13]
-
Neuroinflammation Analysis: Brain tissue can be collected for analysis of neuroinflammatory markers and glial cell activation, which are characteristic features of this model.[12][14]
-
Data Presentation
The following table summarizes the expected quantitative outcomes from the described models.
| Parameter | Model | Control Group (Sham / Saline) | HE Model Group (TAA / BDL) | HE + this compound Group |
| Plasma Ammonia | TAA & BDL | Normal | Significantly Elevated[1] | Significantly Reduced[1] |
| Serum ALT/AST | TAA & BDL | Normal | Significantly Elevated[2][13] | Significantly Reduced |
| Cognitive Function | TAA & BDL | Normal | Impaired (Reduced recognition index, shorter latency)[1] | Improved / Restored[1] |
| Motor Activity | TAA & BDL | Normal | Altered (e.g., reduced ambulation)[2] | Improved / Normalized[2] |
| Brain Edema (AQP4 levels) | TAA | Normal | Increased | Reduced |
| Neuroinflammation (GFAP, Iba1) | TAA & BDL | Basal Levels | Increased[10] | Reduced[10] |
Visualizations
Caption: General experimental workflow for developing and treating HE in rodent models.
Caption: Key mechanisms of action for this compound in treating hepatic encephalopathy.
References
- 1. Behavioral and biochemical characterization of rats treated chronically with thioacetamide: proposal of an animal model for hepatic encephalopathy associated with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Why do we use this compound and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 4. Active Clinical Trials in Hepatic Encephalopathy: Something Old, Something New and Something Borrowed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. This compound drives a reversible reduction and qualitative modulation of the faecal microbiota diversity in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mouse model of hepatic encephalopathy: bile duct ligation induces brain ammonia overload, glial cell activation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of rifaximin and this compound treatments to chronic hepatic encephalopathy rats: An [18F]PBR146 in-vivo neuroinflammation imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lactulose as a Non-Caloric Sweetener in Functional Food Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Lactulose, a synthetic disaccharide composed of galactose and fructose, presents a compelling profile for use as a functional, non-caloric sweetener in food research and development.[1][2] Unlike traditional sugars, this compound is not hydrolyzed by human digestive enzymes in the small intestine, and thus passes largely unabsorbed into the colon.[3][4] There, it is selectively fermented by beneficial gut bacteria, exerting a prebiotic effect.[5][6] This unique metabolic fate underpins its low caloric value and its ability to modulate the gut microbiota, making it an attractive ingredient for functional foods aimed at improving gut health. These application notes provide an overview of this compound's properties, its effects on the gut microbiome, and detailed protocols for its evaluation in a research setting.
Data Presentation: Quantitative Properties of this compound
The following tables summarize the key quantitative data for this compound, facilitating its comparison with traditional sweeteners and its application in functional food formulations.
Table 1: Physicochemical and Sensory Properties of this compound
| Property | Value | References |
| Relative Sweetness (to Sucrose) | 48-62% | [1][7] |
| Caloric Value | Approximately 2 kcal/g (due to colonic fermentation) | [8] |
| Glycemic Index | Near zero; does not significantly raise blood glucose | [9][10] |
| Solubility | High | [1] |
| Aftertaste | None reported | [1] |
Note on Caloric Value: While this compound is not digested in the small intestine, its fermentation by colonic bacteria yields short-chain fatty acids (SCFAs) which can be absorbed and utilized for energy, contributing a small caloric load.[11] Some sources state 15 ml of this compound solution contains approximately 10.2 kcal.[8] Ingestion of this compound does not cause weight gain.[3]
Table 2: Summary of Prebiotic Effects of this compound on Gut Microbiota
| Effect | Dosage | Key Findings | References |
| Increased Bifidobacterium and Lactobacillus | Low doses (e.g., 1-10 g/day ) | Significant increase in the abundance of these beneficial genera. | [5][12][13][14] |
| Stimulation of Other Beneficial Bacteria | Not specified | Promotes the growth of Collinsella and Lactococcus. | [13] |
| Increased SCFA Production | 2-5 g/day (in vitro) | Dose-dependent increase in total SCFAs, particularly acetate and butyrate. | [12][15] |
| Reduced Pathogenic Bacteria | Low doses | Inhibition of potentially pathogenic bacteria such as certain clostridia and Desulfovibrionaceae. | [12][16] |
| Increased Gut Microbiota Diversity | Not specified | Enhanced α-diversity of the gut microbiota in animal models. | [16][17] |
| Reduced Fecal pH | 4 g/day | A significant reduction in fecal pH was observed. | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the functional properties of this compound.
Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota
This protocol is designed to assess the prebiotic potential of this compound by measuring its impact on the composition and metabolic activity of the human gut microbiota in a controlled laboratory setting.
1. Materials and Reagents:
-
Fresh human fecal samples from healthy donors (screened for recent antibiotic use).
-
Anaerobic fermentation medium (e.g., basal medium containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl).
-
This compound powder (food or pharmaceutical grade).
-
Anaerobic chamber or jars with gas-generating systems.
-
pH meter.
-
Gas chromatograph-mass spectrometer (GC-MS) for SCFA analysis.
-
DNA extraction kits for microbial DNA.
-
Reagents and equipment for 16S rRNA gene sequencing.
2. Fecal Slurry Preparation:
-
Within 2 hours of collection, homogenize fresh fecal samples (e.g., 1:5 w/v) in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.
-
Filter the slurry through sterile gauze to remove large particulate matter.
3. In Vitro Fermentation:
-
Prepare anaerobic fermentation medium and dispense into sterile culture tubes or a batch fermenter.
-
Add this compound to the experimental tubes to achieve the desired final concentration (e.g., 1% w/v). A control group with no added carbohydrate and a positive control with a known prebiotic (e.g., inulin) should be included.
-
Inoculate the media with the prepared fecal slurry (e.g., 5-10% v/v).
-
Incubate anaerobically at 37°C for 24-48 hours.
4. Sample Analysis:
-
pH Measurement: At the end of the fermentation, measure the pH of the culture medium. A drop in pH is indicative of acid production from fermentation.
-
SCFA Analysis:
-
Centrifuge a sample of the fermentation broth.
-
Acidify the supernatant and extract SCFAs using a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted SCFAs by GC-MS.
-
-
Microbiota Composition Analysis:
-
Pellet the bacteria from a sample of the fermentation broth by centrifugation.
-
Extract total microbial DNA using a commercial kit.
-
Amplify the V3-V4 region of the 16S rRNA gene using PCR.
-
Perform high-throughput sequencing of the amplicons.
-
Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to determine changes in microbial community composition and diversity.
-
Protocol 2: Randomized Controlled Trial to Assess the In Vivo Effects of this compound
This protocol outlines a study to evaluate the effects of a this compound-sweetened functional food on gut microbiota and metabolic health in human subjects.
1. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Healthy adults or a target population (e.g., individuals with mild constipation or metabolic syndrome).
-
Intervention: A functional food product (e.g., a beverage or yogurt) sweetened with this compound (e.g., 10 g/day ).
-
Placebo: The same functional food product sweetened with a non-prebiotic sweetener with a similar taste profile.
-
Duration: 4-week intervention period.
2. Outcome Measures:
-
Primary Outcome: Change in the relative abundance of Bifidobacterium in fecal samples from baseline to the end of the intervention.
-
Secondary Outcomes:
-
Changes in overall gut microbiota composition and diversity (assessed by 16S rRNA or shotgun metagenomic sequencing).
-
Changes in fecal SCFA concentrations.
-
Gastrointestinal tolerance (assessed via daily questionnaires on bloating, flatulence, and abdominal comfort).
-
Bowel habits (stool frequency and consistency using the Bristol Stool Form Scale).
-
Markers of metabolic health (e.g., fasting blood glucose, insulin, and lipid profile).
-
3. Study Procedure:
-
Screening and Baseline Visit: Assess eligibility, obtain informed consent, and collect baseline data including blood and fecal samples, and dietary information.
-
Randomization and Intervention: Randomly assign participants to either the this compound or placebo group. Instruct them to consume the study product daily for 4 weeks and maintain their usual diet and lifestyle.
-
Follow-up: Conduct weekly check-ins to monitor compliance and adverse events.
-
End of Intervention Visit: Repeat the baseline measurements, including the collection of blood and fecal samples.
4. Laboratory Analysis:
-
Fecal Samples: Analyze for microbiota composition and SCFA concentrations as described in Protocol 1.
-
Blood Samples: Analyze for fasting glucose, insulin, and other relevant metabolic markers using standard clinical laboratory methods.
5. Statistical Analysis:
-
Compare the changes in outcome measures from baseline to the end of the study between the this compound and placebo groups using appropriate statistical tests (e.g., ANCOVA, mixed-effects models).
Visualizations: Pathways and Workflows
Metabolic Pathway of this compound in the Colon
Caption: Metabolic fate of this compound in the human colon.
Experimental Workflow for Evaluating this compound's Prebiotic Effects
Caption: Workflow for functional food research on this compound.
References
- 1. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A study of the prebiotic effect of this compound at low dosages in healthy Japanese women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. medicines.org.uk [medicines.org.uk]
- 9. The potential role of this compound pharmacotherapy in the treatment and prevention of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood glucose response after oral intake of this compound in healthy volunteers: A randomized, controlled, cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMPDB [smpdb.ca]
- 12. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - White Rose Research Online [eprints.whiterose.ac.uk]
- 15. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine [mdpi.com]
- 16. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lactulose as a Selective Agent for Culturing Bifidobacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lactulose as a selective agent for the enrichment and cultivation of Bifidobacterium species. The following sections detail the scientific basis for this selectivity, present quantitative data from various studies, and offer detailed protocols for practical application in a laboratory setting.
Introduction
This compound, a synthetic disaccharide composed of fructose and galactose, is not readily metabolized by human enzymes and thus reaches the colon intact.[1] Certain beneficial gut bacteria, particularly species of the genus Bifidobacterium, possess the enzymatic machinery to efficiently ferment this compound.[2][3] This metabolic capability forms the basis of its prebiotic effect and its utility as a selective agent in microbiology. By incorporating this compound as the primary carbon source in culture media, the growth of bifidobacteria is promoted while the proliferation of many other gut commensals is limited.[4]
Mechanism of Selectivity
The selectivity of this compound for bifidobacteria is attributed to specific metabolic pathways present in these organisms. Key to this process is the presence of a solute-binding protein-dependent ABC transporter that is actively involved in this compound uptake.[1] Once internalized, this compound is hydrolyzed by the enzyme β-galactosidase into its constituent monosaccharides, galactose and fructose.[3] These monosaccharides then enter the "bifid shunt," a unique hexose metabolic pathway characteristic of bifidobacteria, which leads to the production of short-chain fatty acids (SCFAs) such as acetate and lactate, contributing to a lower gut pH.[2] This acidification of the environment can further inhibit the growth of competing, less acid-tolerant bacteria.[2]
Quantitative Data on this compound Selectivity
The following tables summarize quantitative data from various studies, demonstrating the selective growth-promoting effect of this compound on Bifidobacterium populations.
Table 1: In Vitro and In Vivo Studies on the Effect of this compound on Fecal Bifidobacterium Counts
| Study Type | This compound Dose/Concentration | Duration | Fold Increase in Bifidobacterium (approx.) | Other Observations | Reference |
| In vivo (Healthy Humans) | 3 g/day | 2 weeks | 5 | Decrease in Clostridium perfringens and Bacteroidaceae | [5] |
| In vivo (Healthy Humans) | 4 g/day | 2 weeks | Significant increase | Increase in defecation frequency | [5] |
| In vivo (Healthy Japanese Women) | 2 g/day | 2 weeks | 2.2 | Significant increase in B. adolescentis, B. catenulatum, and B. longum groups | [6] |
| In vitro (Fecal Culture) | Not specified | 6 hours | Consistent increase across all donors | Bifidobacterium was the only genus that consistently increased | [7] |
Table 2: Composition of a this compound-Based Selective Medium (BFM)
| Component | Concentration | Purpose | Reference |
| Meat Extract | 2 - 5 g/L | Carbon, nitrogen, vitamin, and mineral source | [4] |
| Yeast Extract | 3 - 7 g/L | B-complex vitamin source to stimulate growth | [4] |
| Starch | 0.5 - 2 g/L | Carbon source | [4] |
| This compound | 1 - 5 g/L | Primary selective carbon source | [4] |
| L-cysteine | 0.5 - 2 g/L | Reducing agent | [4] |
| Sodium Chloride | 1 - 5 g/L | Maintains osmotic balance | [4] |
| Casein | 1 - 5 g/L | Nitrogen source | [4] |
| Peptone | 2 - 5 g/L | Nitrogen source | [4] |
| Tryptone | 2 - 5 g/L | Nitrogen source | [4] |
| Riboflavin | 0.25 - 1 mg/L | Growth factor | [4] |
| Thiamine | 0.25 - 1 mg/L | Growth factor | [4] |
| Propionic Acid | 1 - 5 ml/L | Inhibitor of related bacterial species | [4] |
| Lithium Chloride | Not specified | Inhibitor of related bacterial species | [4] |
| Methylene Blue | Not specified | Inhibitor of related bacterial species | [4] |
| Agar | 15 g/L | Solidifying agent | [4] |
| pH | 5.5 | Inhibits Enterobacteriaceae | [4] |
Experimental Protocols
Protocol 1: Preparation of Bifidobacterium Selective Medium (BFM) Agar
This protocol is adapted from the formulation described by a study on a new selective medium for Bifidobacterium spp.[4]
Materials:
-
Meat extract
-
Yeast extract
-
Soluble starch
-
This compound
-
L-cysteine HCl
-
Sodium chloride
-
Casein peptone
-
Tryptone
-
Riboflavin
-
Thiamine
-
Propionic acid
-
Lithium chloride
-
Methylene blue
-
Agar
-
Distilled water
-
Sterile 10 N NaOH
-
Autoclave
-
pH meter
-
Sterile Petri dishes
Procedure:
-
Mixing: In a suitable flask, combine all components listed in Table 2 except for propionic acid and agar with distilled water.
-
Dissolving: Heat the mixture with agitation to completely dissolve all components.
-
Adding Agar: Add the specified amount of agar and continue to heat until it is completely dissolved.
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Cooling: Allow the sterilized medium to cool to approximately 55°C in a water bath.
-
Addition of Selective Agents: Aseptically add the specified volume of a filter-sterilized propionic acid solution.
-
pH Adjustment: Aseptically adjust the pH of the medium to 5.5 using sterile 10 N NaOH.
-
Pouring Plates: Pour the molten agar into sterile Petri dishes and allow them to solidify.
-
Storage: Store the prepared plates at 4°C in the dark until use.
Protocol 2: Selective Culturing and Enumeration of Bifidobacterium from Fecal Samples
Materials:
-
Fresh fecal sample
-
Anaerobic dilution solution (e.g., pre-reduced peptone water)
-
BFM agar plates (prepared as in Protocol 1)
-
Anaerobic chamber or GasPak™ system
-
Sterile spreaders
-
Incubator (37°C)
Procedure:
-
Sample Preparation: Homogenize the fecal sample in the anaerobic dilution solution.
-
Serial Dilutions: Perform a series of 10-fold serial dilutions of the fecal homogenate in the same anaerobic dilution solution.
-
Plating: Spread 100 µL of appropriate dilutions onto the surface of the BFM agar plates.
-
Incubation: Place the plates in an anaerobic chamber or a GasPak™ jar with a gas generator. Incubate at 37°C for 48-72 hours.
-
Enumeration: After incubation, count the colonies that exhibit the typical morphology of Bifidobacterium (e.g., round, blue colonies on BFM agar).[4]
-
Calculation: Calculate the number of colony-forming units (CFU) per gram of the original fecal sample based on the dilution factor.
Visualizations
Metabolic Pathway of this compound in Bifidobacterium
Caption: Metabolic pathway of this compound in Bifidobacterium.
Experimental Workflow for Selective Culture of Bifidobacterium
Caption: Workflow for selective culturing of Bifidobacterium.
References
- 1. Bifidobacterium response to this compound ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound selectively stimulates members of the gut microbiota, as determined by multi-modal activity-based sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Selective Medium for Bifidobacterium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound ingestion causes an increase in the abundance of gut-resident bifidobacteria in Japanese women: a randomised, double-blind, placebo-controlled crossover trial [agris.fao.org]
- 7. researchgate.net [researchgate.net]
Methodology for Studying Lactulose's Effect on Mineral Absorption in Preclinical Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies and experimental protocols for investigating the effects of lactulose on mineral absorption in preclinical models. These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in the study of prebiotics, gut health, and mineral metabolism.
Introduction
This compound, a synthetic disaccharide, is not hydrolyzed by mammalian intestinal enzymes and reaches the colon intact, where it is fermented by the gut microbiota.[1][2] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in gut health and have been shown to enhance the absorption of essential minerals like calcium and magnesium.[3][4][5] The primary mechanism involves the acidification of the colonic environment by SCFAs, which increases the solubility of minerals, thereby facilitating their absorption.[6] Preclinical studies are essential to elucidate the precise mechanisms and quantify the extent of this effect.
Key Experimental Protocols
A comprehensive preclinical study to evaluate the effect of this compound on mineral absorption typically involves mineral balance studies, bone density measurements, analysis of gut microbiota and SCFA production, and investigation of intestinal gene expression.
Mineral Balance Study
A mineral balance study is a quantitative method used to determine the net absorption and retention of a specific mineral in the body. This is achieved by meticulously measuring the dietary intake of the mineral and its excretion in feces and urine over a defined period.
Protocol:
-
Animal Model: Male Wistar rats (8 weeks old) are a commonly used model. Animals should be single-housed in metabolic cages that allow for the separate collection of feces and urine.[7]
-
Acclimatization: Acclimatize the animals to the housing conditions and a standard chow diet for at least one week before the experimental period.
-
Diet Formulation:
-
Prepare a purified AIN-93G diet with a controlled mineral content (e.g., 0.5% calcium and 0.15% magnesium).[8][9]
-
Divide the animals into experimental groups: a control group receiving the basal diet and treatment groups receiving the basal diet supplemented with varying concentrations of this compound (e.g., 2.5%, 5% w/w).
-
-
Experimental Period:
-
The experimental period typically lasts for 14-21 days.
-
Provide the animals with ad libitum access to their respective diets and deionized water.
-
Record daily food intake and body weight.
-
-
Sample Collection:
-
Mineral Analysis:
-
Dry the fecal samples to a constant weight and then ash them in a muffle furnace.
-
Dissolve the ash in an acidic solution.
-
Measure the mineral content (e.g., calcium, magnesium) in the diet, feces, and urine samples using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).[4]
-
-
Calculation of Apparent Mineral Absorption:
-
Apparent Absorption (%) = [(Mineral Intake - Fecal Mineral Excretion) / Mineral Intake] x 100
-
Data Presentation:
| Group | This compound Dose (%) | Daily Food Intake (g) | Fecal Mineral Excretion (mg/day) | Urinary Mineral Excretion (mg/day) | Apparent Mineral Absorption (%) |
| Control | 0 | ||||
| Low Dose | 2.5 | ||||
| High Dose | 5.0 |
This table should be populated with the mean ± standard deviation for each group.
Bone Mineral Density (BMD) Measurement
Dual-energy X-ray absorptiometry (DXA) is a non-invasive technique used to measure bone mineral content and density.[13][14] It provides an indication of the long-term effects of enhanced mineral absorption on bone health.
Protocol:
-
Animal Model and Diet: Use the same animal model and dietary groups as in the mineral balance study. The study duration may be extended to 8-12 weeks to observe significant changes in bone density.
-
Anesthesia: Anesthetize the animals before the DXA scan (e.g., with isoflurane or a ketamine/xylazine cocktail) to prevent movement artifacts.[15]
-
DXA Scan:
-
Data Analysis:
-
Use the manufacturer's software to analyze the scans and determine the bone mineral content (BMC, in grams) and bone area (in cm²).
-
Calculate the bone mineral density (BMD, in g/cm²).
-
The standard analysis typically excludes the head region.[15]
-
Data Presentation:
| Group | This compound Dose (%) | Whole Body BMD (g/cm²) | Femur BMD (g/cm²) | Lumbar Spine BMD (g/cm²) |
| Control | 0 | |||
| Low Dose | 2.5 | |||
| High Dose | 5.0 |
This table should be populated with the mean ± standard deviation for each group.
Analysis of Fecal Short-Chain Fatty Acids (SCFAs)
The measurement of fecal SCFA concentrations provides a direct assessment of the fermentation of this compound by the gut microbiota. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the standard methods for this analysis.[3][16]
Protocol:
-
Sample Collection: Collect fresh fecal samples from the animals at the end of the experimental period and immediately freeze them at -80°C.
-
Sample Preparation:
-
GC or HPLC Analysis:
-
Inject the prepared sample into a gas chromatograph or high-performance liquid chromatograph equipped with an appropriate column and detector (e.g., flame ionization detector for GC, or a mass spectrometer).[17]
-
Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to those of known standards.
-
Data Presentation:
| Group | This compound Dose (%) | Fecal Acetate (μmol/g) | Fecal Propionate (μmol/g) | Fecal Butyrate (μmol/g) | Total SCFAs (μmol/g) |
| Control | 0 | ||||
| Low Dose | 2.5 | ||||
| High Dose | 5.0 |
This table should be populated with the mean ± standard deviation for each group.
Gene Expression Analysis of Intestinal Mineral Transporters
Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to investigate the effect of this compound supplementation on the expression of genes involved in mineral transport in the intestine.
Protocol:
-
Tissue Collection: At the end of the study, euthanize the animals and collect sections of the small intestine (duodenum, jejunum, ileum) and large intestine (cecum, colon).[18]
-
RNA Extraction: Immediately place the tissue samples in an RNA stabilization solution (e.g., RNAlater) and store at -80°C. Extract total RNA from the tissues using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
Data Presentation:
| Group | This compound Dose (%) | Duodenum TRPV6 Expression (Fold Change) | Jejunum Calbindin-D9k Expression (Fold Change) | Ileum TRPM6 Expression (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| Low Dose | 2.5 | |||
| High Dose | 5.0 |
This table should be populated with the mean fold change ± standard deviation for each group relative to the control group.
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound-mediated mineral absorption.
Caption: Experimental workflow for studying this compound's effect.
References
- 1. [PDF] Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability | Semantic Scholar [semanticscholar.org]
- 2. Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 4. Effect of this compound on calcium and magnesium absorption: a study using stable isotopes in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. General Considerations for Feeding and Diet Formulation - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. idexxbioresearch.com [idexxbioresearch.com]
- 12. Rodent Diagnostic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new technique for precisely and accurately measuring lumbar spine bone mineral density in mice using clinical dual energy X-ray absorptiometry (DXA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. Fecal short-chain fatty acid (SCFA) analysis by capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative gene expression profiles of intestinal transporters in mice, rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Changes in the transcriptional profile of transporters in the intestine along the anterior-posterior and crypt-villus axes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high baseline hydrogen levels in lactulose breath testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during lactuosle breath testing, with a specific focus on managing high baseline hydrogen levels.
Troubleshooting Guide: High Baseline Hydrogen Levels
High baseline hydrogen levels can invalidate test results. This guide provides a systematic approach to identifying and resolving the root causes of elevated baseline hydrogen.
Question: My patient's baseline hydrogen level is elevated. What are the possible causes and how should I proceed?
Answer:
An elevated baseline hydrogen level, typically considered to be ≥16-20 parts per million (ppm), suggests ongoing fermentation of carbohydrates before the lactulose substrate is ingested.[1][2] This can lead to an indeterminate or invalid test result.[3] The following table summarizes potential causes and recommended actions.
| Potential Cause | Description | Recommended Action |
| Improper Dietary Preparation | The patient did not adhere to the required low-fiber, easily digestible diet for 24-48 hours preceding the test.[2][4] Ingestion of complex carbohydrates can lead to residual fermentation and elevated baseline hydrogen.[5][6] | Reschedule the test. Re-educate the patient on the importance of strict dietary adherence. Provide a detailed list of allowed and disallowed foods. |
| Inadequate Fasting | The patient did not fast for the required 8-12 hours before the test.[2][5][7] | Reschedule the test. Emphasize the necessity of consuming nothing but water during the fasting period. |
| Poor Oral Hygiene | Bacteria in the oral cavity can produce hydrogen, contributing to an elevated baseline reading. | Instruct the patient to brush their teeth thoroughly on the morning of the test.[8] Some protocols may recommend an oral chlorhexidine rinse.[6] |
| Recent Smoking | Smoking immediately before or during the test can increase exhaled hydrogen levels.[4][5] | Advise the patient to refrain from smoking for at least one hour before and throughout the duration of the test.[4] |
| Strenuous Exercise | Vigorous physical activity before or during the test can alter breathing patterns and affect gas measurements.[4][5] | Instruct the patient to avoid strenuous exercise for at least one hour prior to and during the test.[4] |
| Underlying Medical Conditions | In some cases, a high baseline may be indicative of severe Small Intestinal Bacterial Overgrowth (SIBO).[6] | Proceed with the test, but interpret the results with caution. A persistently high baseline even with proper preparation may be clinically significant.[6] |
Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering a high baseline hydrogen level.
Caption: Troubleshooting workflow for high baseline hydrogen.
Frequently Asked Questions (FAQs)
Q1: What are considered normal and high baseline hydrogen and methane levels?
A1: The following table summarizes generally accepted baseline values. However, it's important to note that definitions can vary between centers.[3]
| Gas | Normal Baseline | High Baseline |
| Hydrogen (H2) | < 16 ppm | ≥ 16 ppm[1][2] or ≥ 20 ppm[3][9] |
| Methane (CH4) | < 10 ppm | ≥ 10 ppm[3] |
Q2: Can the this compound breath test proceed if the baseline hydrogen is high?
A2: Some centers will cancel and reschedule the test if the baseline hydrogen is high, as it can make the results indeterminate.[1][3] Others may proceed, especially if the patient is predisposed to SIBO and has prepared correctly, interpreting the high baseline as a potential indicator of the condition.[6]
Q3: What constitutes a positive this compound breath test for SIBO?
A3: A common criterion for a positive test for SIBO is a rise in hydrogen of ≥ 20 ppm from the baseline value within 90 minutes of ingesting the this compound solution.[3][5] For methane, a level of ≥ 10 ppm at any point during the test is often considered positive.[3]
Q4: How can diet affect baseline hydrogen levels?
A4: The bacteria in the gut produce hydrogen by fermenting unabsorbed carbohydrates.[1] If a patient consumes complex carbohydrates (e.g., fiber-rich foods) the day before the test, these may not be fully digested and can be fermented by colonic bacteria overnight, leading to an elevated hydrogen level at the start of the test.
Bacterial Hydrogen Production Pathway
The diagram below illustrates the metabolic process by which gut bacteria produce hydrogen from unabsorbed carbohydrates like this compound.
Caption: Bacterial fermentation and hydrogen production pathway.
Experimental Protocol: this compound Breath Test
This protocol outlines the standardized procedure for conducting a this compound breath test for the diagnosis of SIBO.
1. Patient Preparation (to be followed by the patient prior to the test):
-
4 Weeks Prior: Discontinue all antibiotics.[8]
-
1 Week Prior: Stop taking probiotics, laxatives, fiber supplements, and antacids.[2]
-
24-48 Hours Prior: Adhere to a strict preparatory diet. This typically includes baked or broiled chicken, fish, or turkey with salt and pepper, plain steamed white rice, eggs, and clear chicken or beef broth. Avoid all other foods, including fruits, vegetables, grains (except white rice), dairy, and sugary beverages.
-
12 Hours Prior: Begin a complete fast. Only water is permitted.[2]
-
Morning of the Test: Do not eat, drink (except water), smoke, or engage in strenuous exercise. Brush your teeth thoroughly.[8]
2. Materials:
-
Breath collection kit (containing collection bags or tubes)
-
10g this compound solution
-
Gas chromatograph for breath analysis
3. Test Procedure:
-
Baseline Sample: Collect one or two baseline breath samples before the patient ingests the this compound solution.[7][8]
-
Substrate Ingestion: The patient should drink the entire 10g this compound solution mixed with a glass of water (approximately 8 ounces).[4][7]
-
Post-Ingestion Samples: Collect breath samples at regular intervals, typically every 15-20 minutes, for a total of 3 hours.[3]
-
Symptom Monitoring: Record any symptoms the patient experiences during the test, such as bloating, abdominal pain, or diarrhea.[3]
4. Sample Analysis:
-
Analyze the collected breath samples for hydrogen and methane concentrations using a gas chromatograph.
5. Interpretation of Results:
-
High Baseline: A baseline hydrogen level of ≥16-20 ppm may indicate improper preparation or severe SIBO.[1][2][9]
-
Positive for SIBO (Hydrogen): A rise in hydrogen of ≥20 ppm above the lowest preceding value within 90 minutes.[3][5]
-
Positive for SIBO (Methane): A methane level of ≥10 ppm at any point during the test.[3]
This compound Breath Test Experimental Workflow
Caption: Standard experimental workflow for this compound breath testing.
References
- 1. How to Interpret Hydrogen Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Understanding Our Tests: Hydrogen-Methane Breath Testing to Diagnose Small Intestinal Bacterial Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifeextension.com [lifeextension.com]
- 5. Hydrogen Breath Test Diagnosis, Procedure, Normal and Positive Ranges [medicinenet.com]
- 6. allclearhealthcare.com [allclearhealthcare.com]
- 7. metsol.com [metsol.com]
- 8. uhs.nhs.uk [uhs.nhs.uk]
- 9. owlstonemedical.com [owlstonemedical.com]
optimizing lactulose dosage to minimize gastrointestinal side effects in trial participants
Technical Support Center: Lactulose Administration in Clinical Trials
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing this compound dosage to enhance participant tolerability by minimizing gastrointestinal (GI) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound that causes gastrointestinal side effects? A: this compound is a synthetic, non-absorbable disaccharide. When it reaches the colon, it is fermented by gut bacteria into short-chain fatty acids, hydrogen, and methane.[1] This process acidifies the colon and has an osmotic effect, drawing water into the bowel. The resulting increase in gas production and intraluminal fluid is what leads to common side effects like bloating, flatulence, abdominal cramping, and diarrhea.[2]
Q2: Are the gastrointestinal side effects of this compound dose-dependent? A: Yes, the effects and side effects of this compound are highly dose-dependent.[3] Lower doses (e.g., 3-10 g/day ) primarily exert a prebiotic effect, while moderate doses (15-40 g/day ) are used for laxation in constipation, and high doses (>60 g/day ) are used for conditions like hepatic encephalopathy.[3] The incidence and severity of GI symptoms like bloating and diarrhea increase with higher dosages.[2][3]
Q3: How long do the typical GI side effects last? A: Side effects such as bloating, cramping, and flatulence are most common at the beginning of treatment and are often transient.[2][4] They typically subside as the participant's gut microbiota adapts to the this compound substrate. If symptoms persist or are severe, dose adjustment is recommended.[2]
Q4: Can this compound be administered with food to reduce side effects? A: Yes, administering this compound with meals or mixing the dose with water or fruit juice can help improve palatability and may mitigate some of the immediate gastrointestinal discomfort for certain individuals.[5]
Q5: What are the recommended starting doses for different research applications? A: Dosing should always be aligned with the specific trial protocol. However, general starting points vary by indication. For constipation, a typical starting dose is 10-20 g (15-30 mL) per day.[6] For hepatic encephalopathy, maintenance doses are higher, often titrated to 20-30 g (30-45 mL) three to four times daily.[7] For studies focused on its prebiotic effects, doses are much lower, often in the range of 3-10 g/day .[3]
Troubleshooting Guide for GI Side Effects
This section provides a structured approach to managing common adverse events during a clinical trial.
Issue 1: Participant reports mild to moderate bloating and flatulence.
-
Initial Assessment:
-
Confirm the participant is taking the correct dose as prescribed.
-
Assess the timing of the symptoms in relation to dosing.
-
Use a standardized scale like the Gastrointestinal Symptom Rating Scale (GSRS) to quantify the discomfort (see Experimental Protocols).
-
-
Troubleshooting Steps:
-
Reassurance: Inform the participant that these symptoms are common and often resolve within a few days of continued use.[2][4]
-
Dietary Advice: Advise the participant to eat smaller, more frequent meals and to avoid foods known to cause gas (e.g., lentils, beans, onions) temporarily.[5]
-
Dose Splitting: If taking a single daily dose, consider splitting it into two or three smaller doses throughout the day.
-
Dose Reduction: If symptoms persist and are bothersome after 3-5 days, consider a temporary dose reduction as per protocol amendment guidelines.
-
Issue 2: Participant experiences significant abdominal pain or cramping.
-
Initial Assessment:
-
Quantify the pain using a validated scale (e.g., GSRS Abdominal Pain Cluster).
-
Rule out other causes of abdominal pain.
-
Assess for concurrent symptoms like severe diarrhea or vomiting.
-
-
Troubleshooting Steps:
-
Dose Reduction: A dosage reduction is often necessary.[2]
-
Administration with Food: Advise the participant to take this compound with meals.[5]
-
Symptomatic Relief: A heat pad on the abdomen may provide comfort.[5]
-
Medical Review: If pain is severe (e.g., Grade 3 on CTCAE scale), the dose should be held, and the participant should be evaluated by a clinician.
-
Issue 3: Participant develops diarrhea.
-
Initial Assessment:
-
Determine the frequency and consistency of stools. Use the Bristol Stool Chart for standardization.
-
Grade the severity of the diarrhea using the Common Terminology Criteria for Adverse Events (CTCAE) (see Data Presentation).
-
Assess for signs of dehydration (e.g., dizziness, dry mouth, decreased urination).[5][8]
-
-
Troubleshooting Steps:
-
Indication of Overdose: Diarrhea is a primary sign of this compound overdosage.[2][9]
-
Immediate Dose Reduction: The dose should be reduced immediately.[2]
-
Temporary Discontinuation: If diarrhea is severe (e.g., >6 stools above baseline; CTCAE Grade 3) or persists, this compound should be temporarily discontinued.[7]
-
Hydration: Advise the participant to drink plenty of fluids to avoid dehydration.[5]
-
Electrolyte Monitoring: For prolonged or severe diarrhea, monitor serum electrolytes, particularly sodium and potassium.[10]
-
Below is a decision-tree diagram for managing participant-reported GI side effects.
Data Presentation
Table 1: this compound Dosage Tiers and Associated Gastrointestinal Effects
| Dosage Tier | Typical Daily Dose (grams) | Primary Application in Research | Expected GI Side Effect Profile |
| Low (Prebiotic) | 3 - 10 g | Microbiome modulation, mineral absorption studies[3] | Minimal; may include mild, transient flatulence or bloating. |
| Medium (Laxative) | 15 - 40 g | Constipation studies, bowel preparation[3] | Moderate; bloating, cramping, and flatulence are common but often transient. Diarrhea indicates need for dose reduction. |
| High (Therapeutic) | 60 - 120 g | Hepatic encephalopathy treatment[3] | High; significant bloating, cramping, and diarrhea are expected and managed to achieve a therapeutic endpoint (e.g., 2-3 soft stools/day).[7] |
Table 2: Standardized Grading of Common GI Adverse Events (Adapted from CTCAE v6.0)
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |
| Diarrhea | Increase of <4 stools/day over baseline | Increase of 4-6 stools/day over baseline; limiting instrumental ADL | Increase of ≥7 stools/day over baseline; hospitalization indicated; limiting self-care ADL** | Life-threatening consequences; urgent intervention indicated |
| Bloating / Abdominal Distension | Mild symptoms; intervention not indicated | Moderate symptoms; limiting instrumental ADL | Severe symptoms; limiting self-care ADL | N/A |
| Abdominal Pain | Mild pain; not interfering with function | Moderate pain; limiting instrumental ADL* | Severe pain; limiting self-care ADL | Life-threatening consequences; urgent intervention indicated |
| *Instrumental ADL: Activities like preparing meals, shopping, managing money.[11] | ||||
| **Self-care ADL: Activities like bathing, dressing, feeding oneself.[11] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Symptoms Using the GSRS
Objective: To quantitatively assess the severity of gastrointestinal symptoms reported by trial participants.
Methodology:
-
Instrument: The Gastrointestinal Symptom Rating Scale (GSRS) is a validated 15-item self-administered questionnaire.[12][13]
-
Scoring: Each item is rated on a 7-point Likert scale, where 1 indicates "no discomfort at all" and 7 indicates "very severe discomfort".[12][14]
-
Domains: The 15 items are grouped into five clinically relevant symptom clusters:
-
Abdominal Pain (abdominal pain, hunger pains, nausea)
-
Reflux Syndrome (heartburn, acid regurgitation)
-
Diarrhea Syndrome (diarrhea, loose stools, urgent need for defecation)
-
Constipation Syndrome (constipation, hard stools, feeling of incomplete evacuation)
-
Indigestion Syndrome (rumbling, bloating, belching, passing gas)[14][15]
-
-
Administration Schedule: The GSRS questionnaire should be administered at baseline (before the first dose of this compound) and at predefined intervals throughout the trial (e.g., weekly, bi-weekly) to track symptom changes over time. Participants should be instructed to report symptoms experienced over the preceding week.[15]
-
Data Analysis: The score for each domain is calculated as the mean of its constituent item scores. A total GSRS score can also be calculated. These scores can be compared between treatment arms or across time points to evaluate the impact of the intervention.
Protocol 2: Workflow for this compound Dose Titration and Symptom Monitoring
Objective: To provide a standardized workflow for initiating and adjusting this compound dosage while systematically monitoring for adverse events to ensure participant safety and data quality.
Methodology:
-
Screening & Baseline Assessment: Participants are screened for eligibility. At baseline (Visit 1), vitals are taken, and participants complete the GSRS and a bowel habit diary for the 7 days prior to the first dose.
-
Initiation of Dosing: Participants are provided with this compound and instructed to begin with the lowest protocol-specified dose (e.g., 10 g/day ).
-
Daily Symptom & Stool Diary: Participants complete a daily diary to record:
-
Time of this compound administration.
-
Number of bowel movements.
-
Stool consistency (using the Bristol Stool Chart).
-
Severity of bloating, cramping, and flatulence (e.g., on a 0-10 scale).
-
-
Weekly Follow-up & Titration Decision:
-
A weekly check-in is conducted (phone or in-person).
-
The diary is reviewed, and the GSRS is administered.
-
Adverse events are graded using the CTCAE scale.
-
Titration Logic: Based on the protocol's efficacy and safety endpoints, a decision is made:
-
Efficacy Target Not Met & Tolerability Good (AEs ≤ Grade 1): Increase dose to the next level.
-
Efficacy Target Met & Tolerability Good: Maintain current dose.
-
Tolerability Poor (AEs ≥ Grade 2): Reduce dose to the previous level or hold, as per the troubleshooting guide.
-
-
-
Data Collection & Analysis: All diary, GSRS, and AE data are collected for final analysis to determine the optimal dose-response profile.
The diagram below illustrates this experimental workflow.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. GSRS—A clinical rating scale for gastrointestinal symptoms in patients with irritable bowel syndrome and peptic ulcer disease | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Validation of a specific quality of life questionnaire for functional digestive disorders | Semantic Scholar [semanticscholar.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. droracle.ai [droracle.ai]
- 8. Routine assessment of gastrointestinal symptom using a validated questionnaire in the clinical setting to assess the probability of organic or functional gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hollister.com [hollister.com]
- 10. droracle.ai [droracle.ai]
- 11. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 14. Reliability and validity of the Gastrointestinal Symptom Rating Scale (GSRS) and Quality of Life in Reflux and Dyspepsia (QOLRAD) questionnaire in dyspepsia: A six-country study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rtihs.org [rtihs.org]
addressing analytical challenges in measuring lactulose in complex biological matrices
Welcome to the technical support center for the analysis of lactulose in complex biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound in biological samples?
A1: The primary methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.[1] HPLC coupled with refractive index (RI) or pulsed amperometric detection (PAD) is frequently used.[2][3] LC-MS/MS offers higher sensitivity and specificity, making it ideal for complex matrices and low concentration samples.[4] Enzymatic assays provide a simpler, high-throughput alternative, often based on the hydrolysis of this compound and subsequent spectrophotometric detection of the products.[5][6]
Q2: Why is sample preparation so critical for this compound analysis?
A2: Biological matrices like plasma, urine, and feces are complex mixtures containing proteins, salts, endogenous sugars, and other metabolites that can interfere with this compound quantification.[7] Proper sample preparation is essential to remove these interfering substances, prevent column contamination, and minimize matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate results.[8]
Q3: What is the "matrix effect" in LC-MS/MS analysis and how can I minimize it?
A3: The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to co-eluting compounds from the sample matrix.[9] This can lead to poor accuracy and reproducibility.[9] To minimize matrix effects, you can:
-
Optimize sample cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like phospholipids.[10]
-
Improve chromatographic separation: Adjust the mobile phase or use a different column to separate this compound from interfering compounds.[8]
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.[11]
-
Dilute the sample: This can reduce the concentration of interfering substances but may compromise the limit of detection.[8]
Q4: How should I collect and store fecal samples for this compound analysis?
A4: Due to the rapid bacterial metabolism of sugars in feces, prompt and proper handling is crucial.[12][13] Samples should be collected in a clean, dry container, avoiding contact with urine or water.[14] For analysis of sugars, the sample should ideally be frozen immediately (within 2 hours of collection) and kept frozen until analysis to halt enzymatic and bacterial degradation.[12][14][15]
Q5: Can I measure this compound in plasma instead of urine for intestinal permeability testing?
A5: Yes, recent studies have shown a good correlation between this compound-to-mannitol ratios in plasma and urine, suggesting that plasma can be a viable alternative for assessing intestinal permeability.[16] This can be particularly advantageous in animal studies or clinical settings where complete urine collection is challenging.[16]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
Problem 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction | Review your sample preparation protocol. For plasma/serum, ensure complete protein precipitation. For urine, check the efficiency of desalting steps. For feces, verify that the initial extraction solvent is appropriate and the homogenization is thorough.[12] Consider solid-phase extraction (SPE) for cleaner samples. |
| Analyte Degradation | This compound can be unstable, especially in alkaline conditions.[16] Ensure sample pH is controlled during storage and preparation. Analyze samples as quickly as possible after collection and preparation. Check for proper storage conditions (e.g., -80°C for long-term).[17] |
| Poor Chromatographic Retention | If using an amino-based HILIC column, ensure proper column equilibration. The mobile phase composition, particularly the water content, is critical for retaining polar analytes like this compound.[18] |
| Injector Issues | A partially blocked injector loop or needle can lead to incomplete sample loading. Flush the injector and check for blockages.[19] |
Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination/Degradation | Contaminants from the sample matrix can accumulate on the column. Use a guard column to protect the analytical column. If performance degrades, flush the column with a strong solvent or replace it.[20] |
| Incompatible Injection Solvent | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Anomeric Separation | Sugars like this compound can exist as different anomers, which may separate under certain chromatographic conditions, leading to split or broad peaks. Operating at elevated temperatures (e.g., 40-60°C) or using a mobile phase with a slightly basic pH can help collapse the anomers into a single peak.[21] |
| Extra-Column Volume | Excessive tubing length or diameter between the column and detector can cause peak broadening. Use tubing with a narrow internal diameter and keep the length to a minimum.[20] |
Problem 3: Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase accurately and consistently. If using a buffer, ensure the pH is stable. Degas the mobile phase to prevent bubble formation.[20] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature, as retention times for sugar analysis can be sensitive to temperature changes.[20] |
| Column Equilibration | HILIC columns, commonly used for sugar analysis, can require long equilibration times. Ensure the column is fully equilibrated with the initial mobile phase before each injection.[20] |
| Pump Malfunction or Leaks | Check the HPLC system for leaks. Verify that the pump is delivering a consistent flow rate.[19] |
Enzymatic Assay Analysis
Problem 1: High Background Signal or No Signal
| Possible Cause | Troubleshooting Step |
| Endogenous Interfering Substances | Biological samples may contain endogenous fructose or other sugars that can react in the assay, causing high background.[5] Run a sample blank that includes all reagents except the primary enzyme (e.g., β-galactosidase) to subtract the background. |
| Incorrect Reagent Preparation/Storage | Ensure all kit components are thawed completely and mixed gently before use. Store enzymes at the recommended temperature (-20°C) and avoid repeated freeze-thaw cycles. Prepare the working reagent fresh before each assay. |
| Incorrect Wavelength or Plate Type | Verify that the plate reader is set to the correct wavelength specified in the assay protocol. Use the appropriate type of microplate (e.g., clear for colorimetric assays). |
| Sample pH | The activity of the enzymes is pH-dependent. Check the pH of your sample and neutralize if necessary before adding it to the assay mixture.[6] |
Quantitative Data Summary
The following tables summarize typical performance characteristics for different this compound measurement methods. Note that values can vary significantly based on the specific instrument, column, and matrix.
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Parameter | HPLC-RI[16] | HPLC-ELSD[22] | UPLC-MS/MS[11][23][24] | HILIC-HPLC-MS/MS[25] |
| Matrix | Syrup | Urine | Urine | Urine |
| Linear Range | 0.125 - 10 µg/mL | 10 - 400 mg/L | 2.5 - 1000 µg/mL | 50 - 2000 ng/mL |
| LOD | 0.0625 µg/mL | - | 0.5 µg/mL | 15.94 ng/mL |
| LOQ | 0.125 µg/mL | 10 mg/L | 2.5 µg/mL | - |
| Recovery | - | 89.8 - 109.5% | > 90.2% | 95.06 - 99.92% |
| Within-run Precision (%CV) | - | < 15% | 0.7 - 2.9% | 0.32 - 1.08% |
| Between-run Precision (%CV) | - | < 15% | 1.9 - 4.7% | 0.75 - 1.2% |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Urine via LC-MS/MS
This protocol is a generalized example based on common procedures.[25][26][27]
-
Thaw and Vortex: Thaw frozen urine samples at room temperature. Vortex each sample for 10-15 seconds to ensure homogeneity.
-
Dilution: Take a 50 µL aliquot of the urine sample and add it to 450 µL of a precipitation/internal standard solution (typically acetonitrile containing a known concentration of a stable isotope-labeled internal standard like 13C12-Lactulose).
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins and other debris.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation for this compound Analysis in Feces
This protocol is a generalized example for the extraction of sugars from fecal matter.[12]
-
Homogenization: Weigh a small amount (e.g., 0.1-0.5 g) of frozen fecal sample. Homogenize it in an appropriate volume of extraction solvent (e.g., 1 mL of an acetone/water mixture).
-
Vortexing/Sonication: Vortex the sample vigorously for several minutes and/or sonicate to ensure thorough extraction of the sugars.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet solid fecal matter.
-
Supernatant Collection: Collect the supernatant, which contains the extracted sugars.
-
Drying and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase or a compatible solvent for analysis. This step helps to concentrate the sample and remove the initial extraction solvent.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any remaining particulate matter.
Visualizations
Caption: General experimental workflow for this compound measurement in biological matrices.
Caption: Decision tree for troubleshooting low this compound recovery in HPLC/LC-MS analysis.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. mft.nhs.uk [mft.nhs.uk]
- 13. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
- 14. mft.nhs.uk [mft.nhs.uk]
- 15. Faeces Collection for Reducing Sugars | Dorevitch Pathology [dorevitch.com.au]
- 16. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. ijsdr.org [ijsdr.org]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. waters.com [waters.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Validation of an LC-MS/MS Method for Urinary this compound and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modern approach for determination of this compound, mannitol and sucrose in human urine using HPLC-MS/MS for the studies of intestinal and upper digestive tract permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Lactulose Standards and Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of lactulose standards and solutions for laboratory assays. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in aqueous solutions is primarily influenced by three main factors:
-
pH: this compound is most stable in acidic to neutral conditions (pH 3.0 to 7.0).[1][2] Alkaline conditions (high pH) promote the isomerization of this compound to its epimer, epilactose, and can also lead to degradation into other sugars like galactose and fructose.[3]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[1][4] For long-term storage, refrigeration or freezing is recommended.[4][5]
-
Light: Prolonged exposure to direct light can cause darkening and turbidity of this compound solutions, indicating potential degradation.[1][2][6] It is advisable to store solutions in amber vials or protected from light.
2. How should I prepare and store my this compound stock and working standard solutions?
For consistent and reliable results, proper preparation and storage of this compound standards are crucial.
-
Preparation of Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh the required amount of high-purity this compound reference standard.
-
Dissolve the standard in a volumetric flask using a suitable solvent, such as deionized water or a mixture of acetonitrile and water (e.g., 1:1 v/v).[7]
-
Ensure the standard is completely dissolved by sonicating for a few minutes if necessary.
-
Bring the solution to final volume with the solvent and mix thoroughly.
-
-
Preparation of Working Solutions:
-
Prepare working standards by diluting the stock solution with the same solvent to achieve the desired concentrations for your calibration curve.
-
-
Storage:
3. What are the common degradation products of this compound I should be aware of?
Under suboptimal conditions, this compound can degrade into several related sugars and other byproducts. The most common ones to monitor in your assays include:
-
Epilactose: An isomer of this compound that can form under alkaline conditions.[3]
-
Galactose and Fructose: These are the monosaccharide components of this compound and can be formed through hydrolysis.[10]
-
Tagatose: Another sugar that can be formed from the degradation of this compound.[10]
The presence and quantity of these related substances are often regulated in pharmaceutical-grade this compound.[10]
Troubleshooting Guide for this compound Assays
This guide addresses common problems encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with the column: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of this compound. 2. Column contamination: Buildup of sample matrix or other contaminants on the column frit or packing material.[11] 3. Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to peak shape issues. | 1. Use an appropriate column: Consider using a column specifically designed for sugar analysis, such as an amino-functionalized or polymer-based column.[3][11] 2. Column washing: Implement a regular column washing procedure. A common wash solution is a mixture of methanol and water (e.g., 80:20 v/v).[11] 3. Mobile phase optimization: Ensure the mobile phase pH is within the optimal range for your column and analyte. |
| Peak Fronting | 1. Sample overload: Injecting too high a concentration of this compound can saturate the column. 2. Sample solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. | 1. Reduce sample concentration: Dilute your sample and re-inject.[6] 2. Match sample solvent to mobile phase: Whenever possible, dissolve your standards and samples in the initial mobile phase. |
| Shifting Retention Times | 1. Column equilibration: The column may not be fully equilibrated with the mobile phase before injection.[11] 2. Changes in mobile phase composition: Inaccurate preparation or degradation of the mobile phase can alter retention times. 3. Temperature fluctuations: Variations in ambient temperature can affect retention times. | 1. Ensure proper equilibration: Allow sufficient time for the mobile phase to run through the column before starting your analytical run. This can sometimes require an overnight equilibration for new columns.[11] 2. Prepare fresh mobile phase daily: To avoid issues with solvent evaporation or degradation. 3. Use a column oven: Maintaining a constant column temperature will improve the reproducibility of your results. |
| Extra or Ghost Peaks | 1. Contaminants in the sample or solvent. 2. Degradation of this compound: Extra peaks could correspond to degradation products like epilactose, galactose, or fructose.[10] 3. Carryover from previous injections. | 1. Use high-purity solvents and filter your samples. 2. Prepare fresh standards and samples: Avoid using old solutions that may have degraded. Analyze for known this compound degradants to confirm their identity. 3. Implement a robust wash cycle: Include a needle wash and a blank injection with a strong solvent between samples to clean the injector and column. |
| Poor Resolution Between this compound and Related Sugars | 1. Suboptimal mobile phase composition: The mobile phase may not be providing adequate selectivity. 2. Column degradation: Over time, the stationary phase of the column can degrade, leading to a loss of resolution. | 1. Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to water. For complex separations, a gradient elution may be necessary.[7] 2. Replace the column: HPLC columns are consumables and will need to be replaced periodically when performance deteriorates.[11] |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on temperature and pH. The following table summarizes the expected stability under various conditions. Note that these are general guidelines, and stability should be empirically determined for your specific matrix and storage conditions.
| Temperature | pH | Expected Stability of this compound in Aqueous Solution |
| 40°C | 3.0 - 7.0 | Relatively stable over several weeks. |
| 40°C | > 7.0 | Increased rate of epimerization to epilactose and degradation. |
| 60°C | 3.0 - 5.0 | Moderate degradation observed over several hours to days. |
| 60°C | 7.0 | Significant degradation and isomerization can occur. |
| 70°C | 11.0 | A this compound conversion rate of 27.2 ± 2.1% was observed after 50 minutes.[12] |
| 70°C | 12.0 | A this compound conversion rate of 31.3 ± 1.2% was observed after 50 minutes.[12] |
| Room Temperature (approx. 20-25°C) | 3.0 - 7.0 | Generally stable for short-term storage (days to weeks).[4] |
| 2-8°C | 3.0 - 7.0 | Recommended for short to medium-term storage (weeks to months). |
| -20°C | 3.0 - 7.0 | Recommended for long-term storage (months to years). |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound for use in quantitative assays.
Materials:
-
This compound reference standard (high purity)
-
Deionized water, HPLC grade
-
Acetonitrile, HPLC grade
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Sonicator
-
Amber glass vials for storage
Procedure:
-
Preparation of Stock Solution (1 mg/mL): a. Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. b. Add approximately 50 mL of deionized water (or your chosen solvent, e.g., acetonitrile:water 75:25 v/v) to the flask.[7] c. Sonicate the flask for 5-10 minutes to ensure complete dissolution of the this compound. d. Allow the solution to return to room temperature. e. Add the solvent to the flask up to the calibration mark. f. Invert the flask several times to ensure a homogenous solution. g. Transfer the stock solution to an amber glass vial for storage.
-
Preparation of Working Standard Solutions: a. Label a series of volumetric flasks for your desired concentrations (e.g., 10, 25, 50, 100, 250 µg/mL). b. Perform serial dilutions of the stock solution using the same solvent to prepare the working standards. For example, to prepare a 100 µg/mL standard, transfer 10 mL of the 1 mg/mL stock solution to a 100 mL volumetric flask and dilute to the mark. c. Transfer the working solutions to individual amber glass vials.
-
Storage: a. For daily use, store the vials at 2-8°C. b. For long-term storage, store the vials at -20°C.
Protocol 2: Stability Indicating HPLC-RI Method for this compound
Objective: To provide a starting point for an HPLC-RI method capable of separating this compound from its common degradation products.
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a Refractive Index (RI) detector.
-
Column: Amino column (e.g., 3 µm, 4.6 x 150 mm).[7]
-
Mobile Phase: Acetonitrile:Water (75:25 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 20 µL.[7]
System Suitability:
Before running samples, ensure the system is performing adequately. The following are typical system suitability parameters:
-
Resolution: The resolution between this compound and its nearest eluting peak (e.g., epilactose) should be greater than 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be less than 2.0.
-
Reproducibility: The relative standard deviation (RSD) for replicate injections of a standard should be less than 2%.
Expected Elution Order:
Based on typical amino column separations, the expected elution order is: fructose, galactose, epilactose, lactose, and this compound.[7]
Visualizations
Caption: this compound degradation and isomerization pathways.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
- 1. This compound SOLUTION, USP [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. relaxthis compound.com [relaxthis compound.com]
- 5. This compound oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shodex.com [shodex.com]
- 11. Issues with HPLC-Refractive Index in analysis of this compound - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
refining the lactulose/mannitol ratio interpretation for gut permeability studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the interpretation of lactulose/mannitol (L/M) ratio data in gut permeability studies. Here, you will find detailed experimental protocols, troubleshooting guides for common laboratory challenges, and a curated FAQ section to ensure the accuracy and reproducibility of your results.
Experimental Protocol: Standardized this compound/Mannitol (L/M) Gut Permeability Test
A standardized protocol is critical for minimizing variability and allowing for meaningful comparisons across studies.[1][2][3] The following is a detailed methodology for conducting the L/M test.
1. Subject Preparation:
-
Fasting: Subjects should undergo an overnight fast (minimum 8 hours). Water is permissible up until the start of the test.[4]
-
Dietary Restrictions: For 24 hours prior to the test, and for the duration of the urine collection, subjects should avoid foods containing high amounts of fructose, lactose, and mannitol. This includes most fruits, fruit juices, dairy products, honey, mushrooms, cauliflower, and artificially sweetened products.[5][6]
-
Medication Review: Non-essential medications, especially aspirin, non-steroidal anti-inflammatory drugs (NSAIDs), laxatives, and antacids containing aluminum or magnesium hydroxide, should be discontinued for at least three days prior to the test, as directed by a physician.[5][7]
-
Baseline Urine Sample: Immediately before consuming the sugar solution, the subject should completely empty their bladder. This urine is discarded.[4]
2. Test Solution Administration:
-
Preparation: A standard oral solution consists of 5g of this compound and 2g of mannitol dissolved in 100 mL of water.[4] The osmolarity of the solution should be considered, as hyperosmolar solutions can themselves increase permeability.
-
Ingestion: The subject should drink the entire solution. Immediately following, they may be given a specific volume of water (e.g., 250-500 mL) to ensure adequate hydration and urine output.[1]
3. Urine Collection:
-
Duration: All urine should be collected for a specified period, typically 5 to 6 hours after ingesting the solution.[4] Some studies suggest that a collection period of 2.5 to 4 hours may be optimal for minimizing between-subject variation.[1][2][3][7][8]
-
Procedure: The entire volume of each void during the collection period must be collected. It is crucial to record the total volume of urine collected over the entire period.
-
Hydration: To ensure adequate urine output, subjects should be encouraged to drink a standardized amount of water during the collection period (e.g., a minimum of 1,000 mL).[4]
4. Sample Handling and Analysis:
-
Storage: Urine samples should be kept refrigerated during the collection period.
-
Analysis: The concentrations of this compound and mannitol in the urine are typically measured using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Mass Spectrometry (LC-MSMS).[4][8]
5. Calculation of the L/M Ratio: The L/M ratio is calculated as the percentage of ingested this compound excreted in the urine divided by the percentage of ingested mannitol excreted in the urine.[4]
Data Interpretation and Reference Values
The interpretation of the L/M ratio requires comparison to established reference ranges. It is important to note that every laboratory should establish its own reference values due to variations in protocols and analytical methods.[4] However, a meta-analysis of published studies provides pooled data that can serve as a useful guide.
| Group | Pooled L/M Ratio (95% CI) | Interpretation |
| Healthy Controls | 0.014 (0.006–0.022) | Normal intestinal permeability. |
| Celiac Disease (Untreated) | 0.133 (0.089–0.178) | Significantly increased intestinal permeability. |
| Celiac Disease (Treated) | 0.037 (0.019–0.055) | Permeability is often reduced with a gluten-free diet but may not fully normalize. |
| Crohn's Disease (Active) | 0.093 (0.031–0.156) | Markedly increased intestinal permeability. |
| Crohn's Disease (Inactive) | 0.028 (0.015–0.041) | Permeability is typically lower than in active disease but may still be elevated compared to healthy controls. |
Source: Adapted from a meta-analysis on L/M ratios in Celiac and Crohn's disease.[9][10]
Visualizing Experimental and Logical Workflows
To further clarify the experimental process and the factors influencing the L/M ratio, the following diagrams have been generated using Graphviz.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High L/M Ratio | Increased paracellular permeability ("leaky gut"). This is the expected result in conditions like celiac or Crohn's disease. | Correlate with clinical symptoms and other diagnostic markers. Consider the individual excretion values of this compound and mannitol for a more detailed interpretation. |
| Low L/M Ratio | Healthy intestinal barrier function. | This is the expected result in healthy individuals. |
| High this compound, Low Mannitol | This pattern strongly suggests increased paracellular permeability coupled with reduced absorptive surface area, a classic finding in untreated celiac disease. | Investigate for conditions associated with villous atrophy. |
| Low this compound, Low Mannitol | May indicate malabsorption, delayed gastric emptying, or incomplete urine collection. | Review the subject's adherence to the protocol, especially fasting and complete urine collection. Consider assessing gastric emptying if this is a recurring issue. |
| High this compound, High Mannitol | Suggests a general increase in permeability affecting both transcellular and paracellular pathways. | This pattern can be seen with certain medications (e.g., NSAIDs) or in inflammatory conditions without significant villous atrophy. |
| Unexpectedly High Variability Between Subjects | Differences in gastric emptying, intestinal transit time, renal function, or adherence to the protocol. | Standardize the protocol as much as possible, including fluid intake. Consider using the L/M ratio to normalize for some of these variables.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the this compound/mannitol test? A1: The L/M test is a non-invasive method used to assess the integrity of the intestinal barrier.[9] It helps in identifying increased intestinal permeability, often referred to as "leaky gut," which is associated with various gastrointestinal and systemic diseases.[9]
Q2: Why are two sugars used in this test? A2: Two sugars with different absorption pathways are used to provide a more comprehensive picture of gut health. Mannitol, a small monosaccharide, is readily absorbed through the cells (transcellularly) and its absorption reflects the intestinal surface area. This compound, a larger disaccharide, is poorly absorbed and primarily passes between the cells (paracellularly). Increased this compound absorption is a marker of compromised tight junction integrity. The ratio of the two helps to normalize for factors that can affect both sugars, such as gastric emptying and renal clearance.[4]
Q3: How does incomplete urine collection affect the results? A3: Incomplete urine collection is a significant source of error and can lead to an underestimation of the excretion of both sugars. While using the ratio of this compound to mannitol can help to mitigate some of the impact of non-mucosal factors, a substantially incomplete collection will still yield inaccurate results. Emphasizing the importance of collecting every void during the test period is crucial.
Q4: Can medications interfere with the L/M test results? A4: Yes, certain medications can significantly impact the results. Aspirin and other NSAIDs are known to increase intestinal permeability and can elevate the L/M ratio.[1][7] Other medications may also have an effect, so a thorough review of the subject's current medications is essential.
Q5: Is there a universally accepted "normal" range for the L/M ratio? A5: There is no single, universally accepted normal range for the L/M ratio.[4] This is due to variations in test protocols, analytical methods, and study populations. It is highly recommended that each laboratory establishes its own reference range based on a healthy control population.
Q6: What does a high mannitol excretion with a normal this compound excretion indicate? A6: Elevated urinary mannitol with normal this compound is an uncommon finding. It could potentially suggest an increased transcellular permeability. However, it is more likely to be an artifact of dietary intake of mannitol-containing foods or products prior to or during the test. A thorough review of the subject's diet is warranted in such cases.
Q7: Can the L/M test differentiate between different types of intestinal diseases? A7: While the L/M test is a sensitive marker for intestinal permeability, it is not specific for any single disease. However, the pattern of sugar excretion can provide clues. For example, a very high this compound with a low mannitol is highly suggestive of the villous atrophy seen in celiac disease. In contrast, patients with Crohn's disease may show a significant increase in this compound with relatively normal mannitol excretion.[9][10] The results should always be interpreted in the context of other clinical findings.
References
- 1. Standardising the this compound Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Standardising the this compound mannitol test of gut permeability to minimise error and promote comparability. [mro.massey.ac.nz]
- 4. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gdx.net [gdx.net]
- 6. nutripath.com.au [nutripath.com.au]
- 7. Standardising the this compound Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
mitigating the laxative effect of lactulose in studies not focused on constipation
This guide provides researchers, scientists, and drug development professionals with practical strategies to mitigate the laxative and other gastrointestinal side effects of lactulose in experimental settings where constipation is not the primary focus.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when using this compound in research participants.
FAQs
-
Q1: What is the primary mechanism behind this compound's laxative effect?
-
A1: this compound is a synthetic disaccharide that is not absorbed in the small intestine. It travels to the colon intact, where it exerts its effects through two main mechanisms:
-
Osmosis: this compound draws water from the body into the colon, increasing the water content of the stool and softening it.
-
Fermentation: Gut bacteria ferment this compound into short-chain fatty acids (SCFAs), such as lactic acid and acetic acid. This process lowers the pH of the colon, which in turn stimulates peristalsis (the wave-like muscle contractions that move stool through the bowel).
-
-
-
Q2: A participant in my study is experiencing significant bloating and flatulence but not diarrhea. What are the recommended steps?
-
A2: Bloating and flatulence are common, dose-dependent side effects of this compound, often occurring in the initial stages of administration.[1] Consider the following actions:
-
Dosage Reduction: A temporary reduction in the this compound dose is often effective in alleviating these symptoms.[1]
-
Divided Doses: If a single daily dose is being used, splitting it into two or more smaller doses throughout the day can improve tolerance.[2]
-
Administration with Meals: Taking this compound with food may help to minimize gastrointestinal side effects.[2]
-
-
-
Q3: Can I administer an anti-diarrheal agent like loperamide to counteract the laxative effects of this compound?
-
A3: It is generally not recommended to use loperamide and this compound concurrently.[3] They have opposing mechanisms of action: this compound accelerates intestinal transit, while loperamide, an antimotility agent, slows it down.[3] Using them together would create a therapeutic conflict. If diarrhea is severe, the appropriate action is to reduce or temporarily discontinue the this compound dose.[3]
-
-
Q4: How can I use this compound for its prebiotic effects without inducing a significant laxative response?
-
Q5: Are there any subject populations that might be more susceptible to this compound's side effects?
-
A5: Yes, certain populations may be more sensitive. Elderly patients, for example, may be more susceptible to dehydration resulting from diarrhea.[2] Individuals with pre-existing gastrointestinal conditions like Irritable Bowel Syndrome (IBS) may experience a worsening of symptoms such as gas and bloating.[7]
-
Data Presentation: Side Effects and Mitigation
The following tables summarize quantitative data on the side effects of this compound and the efficacy of mitigating strategies.
Table 1: Incidence of Adverse Drug Reactions (ADRs) with Crystalline this compound (SK-1202) in Patients with Chronic Constipation (2-week administration) [8]
| Dose Group | N | Any ADR (%) | Diarrhea (%) | Abdominal Distension (%) | Flatulence (%) |
| Placebo | 63 | 11.1 | 0.0 | 3.2 | 1.6 |
| 13 g/day | 62 | 8.1 | 1.6 | 1.6 | 1.6 |
| 26 g/day | 63 | 6.3 | 1.6 | 1.6 | 0.0 |
| 39 g/day | 62 | 17.7 | 9.7 | 3.2 | 0.0 |
Table 2: Effect of Psyllium on this compound-Induced Changes in Gut Transit [9]
| Parameter | This compound Alone (Control) | This compound with Psyllium | P-value |
| Gastric Emptying (T50, min) | 69 ± 9 | 87 ± 11 | < 0.05 |
| Peak Breath Hydrogen (T50, min) | 155 ± 27 | 217 ± 34 | < 0.05 |
| % Dose in Ascending Colon at 24h | 2 ± 3 | 11 ± 8 | < 0.02 |
| % Dose in Transverse Colon at 24h | 5 ± 12 | 21 ± 14 | Not specified |
Experimental Protocols
Detailed methodologies for key experimental approaches to mitigate the laxative effect of this compound are provided below.
Protocol 1: Co-administration of Psyllium with this compound
-
Objective: To moderate the laxative effect of this compound by delaying gastric emptying and colonic transit.
-
Study Design: This protocol is based on a randomized crossover study.[9]
-
Materials:
-
This compound solution
-
Psyllium (e.g., 3.5 g sachets)
-
-
Procedure:
-
Administer 20 mL of this compound orally three times per day.
-
Concurrently, administer 3.5 g of psyllium three times per day.
-
Ensure adequate fluid intake with psyllium administration to prevent choking.[10]
-
It is advisable to administer other oral medications at least 2 hours before or 2 hours after the psyllium dose, as it may affect their absorption.[10]
-
-
Outcome Measures:
-
Stool frequency and consistency (e.g., using the Bristol Stool Scale).
-
Gastrointestinal symptom scores (e.g., for bloating, cramping, and flatulence).
-
Gut transit times, which can be measured using techniques like gamma scintigraphy.[9]
-
Protocol 2: Colonic Adaptation to this compound
-
Objective: To reduce the symptomatic response (diarrhea, bloating) to a high dose of this compound by pre-exposing the colon to a lower, non-diarrheogenic dose.
-
Study Design: This protocol is based on a prospective cohort study.[11]
-
Materials:
-
This compound solution or powder.
-
-
Procedure:
-
Adaptation Phase: Administer 10 g of this compound orally twice a day for a period of 3 weeks.[11]
-
Challenge Phase: After the adaptation period, administer the higher experimental dose of this compound as required by the main study protocol.
-
Washout Period (Optional): A washout period of 5 weeks can be implemented to assess the return to baseline sensitivity.[11]
-
-
Outcome Measures:
-
Symptom scores (diarrhea, bloating, cramping) during the adaptation and challenge phases.
-
Breath hydrogen levels can be measured as a marker of colonic fermentation. A reduction in breath hydrogen response to a this compound challenge after the adaptation period can indicate increased metabolic efficiency of the gut microbiota.[11]
-
Mandatory Visualizations
Diagram 1: this compound's Mechanism of Action and Side Effects
Caption: Mechanism of this compound action in the colon.
Diagram 2: Experimental Workflow for Mitigating this compound's Laxative Effect
Caption: Decision workflow for managing this compound side effects.
References
- 1. medcentral.com [medcentral.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prebiotic potential of this compound: A review [phytopharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Common questions about this compound - NHS [nhs.uk]
- 8. Efficacy and safety of a crystalline this compound preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Moderation of this compound-induced diarrhea by psyllium: effects on motility and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Diminished efficacy of colonic adaptation to this compound occurs in patients with inflammatory bowel disease in remission - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enzymatic Assays for Lactulose
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the enzymatic determination of lactulose.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a this compound enzymatic assay?
Most commercial enzymatic assays for this compound are based on a two-step enzymatic reaction.[1] First, the enzyme β-galactosidase hydrolyzes this compound into its constituent monosaccharides, D-galactose and D-fructose. Subsequently, the generated D-fructose is used in a second reaction that produces a quantifiable signal, which is proportional to the this compound concentration in the sample.[1] This second reaction is often the oxidation of fructose, which results in a colored or fluorescent product that can be measured using a spectrophotometer or a fluorescence plate reader.[1][2]
Q2: My sample readings are much higher than expected. What could be the cause?
Higher-than-expected this compound readings are often due to the presence of interfering sugars in your sample. The most common interferent is pre-existing D-fructose, as it is directly measured in the second step of the assay, leading to a false positive signal.[2] Other sugars like glucose, galactose, and sucrose can also interfere, particularly in assays where the fructose detection method is not entirely specific.[3][4]
Q3: I am observing high background noise or turbidity in my samples. How can I resolve this?
High background can be caused by several factors related to the sample matrix.
-
Particulates or colored compounds: Samples that are not clear or are colored can interfere with absorbance readings. Centrifugation or filtration of the sample prior to the assay can help remove particulate matter.[1]
-
Proteins: High protein concentrations, such as in milk samples, can cause turbidity. Deproteinization of the sample is recommended in such cases.[1]
-
Reagents: Ensure that the reagents themselves are not contaminated or degraded. Always prepare fresh reaction mixes before use.[5]
Q4: My standard curve has a poor linear fit. What are the possible reasons?
An inaccurate standard curve can result from several issues:
-
Pipetting errors: Inaccurate pipetting, especially of small volumes, can lead to inconsistencies in the standard dilutions.[5] Using calibrated pipettes and preparing a master mix for the reaction components can help minimize this.[5]
-
Improperly prepared standards: Ensure the this compound standard is fully dissolved and accurately diluted.[2] It is advisable to prepare fresh standards for each experiment.[4]
-
Incorrect incubation times or temperatures: Adhering to the protocol's specified incubation conditions is critical for consistent results.[5]
Q5: The enzymatic reaction does not seem to be working, or the signal is very low. What should I check?
Low or no signal can be indicative of enzyme inhibition or issues with the assay reagents.
-
Enzyme activity: Ensure that the enzymes have been stored correctly at -20°C and have not undergone repeated freeze-thaw cycles.[2] Reconstituted enzymes should be used within the timeframe specified by the manufacturer.[1]
-
Presence of inhibitors: Certain substances can interfere with the enzymatic reaction. These include chelating agents like EDTA, detergents such as SDS, and preservatives like sodium azide.[5] If your sample contains these, they may need to be removed or diluted.
-
Incorrect pH: The pH of the sample should be checked and neutralized if necessary, as extreme pH values can denature the enzymes and inhibit their activity.[1]
Troubleshooting Guide
Issue 1: High Background Signal in Sample Wells
High background can obscure the true signal from the this compound-derived reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Endogenous Fructose | Run a sample background control without the Hydrolysis Enzyme Mix to quantify the pre-existing fructose. Subtract this value from your sample reading.[2] |
| Sample Turbidity/Color | Centrifuge samples at 10,000 x g for 2 minutes and use the clear supernatant.[2] For highly turbid samples, consider using a clarification reagent kit.[2] |
| Protein Interference | For protein-rich samples like milk, perform an acid precipitation step.[1] |
Issue 2: Suspected Enzyme Inhibition
If both your standards and samples show low readings, an inhibitor might be present.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Contaminants in Sample | Some common enzyme inhibitors include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[5] If possible, dilute the sample to reduce the inhibitor concentration or use a sample clean-up method. |
| Incorrect Sample pH | Check the pH of your sample. If it is outside the optimal range for the enzyme (usually near neutral), adjust it accordingly before adding it to the reaction.[1] |
| Internal Standard Test | To confirm interference, you can add a known amount of this compound standard to your sample and measure the recovery. Low recovery would indicate the presence of inhibitors.[6] |
Quantitative Data on Interfering Substances
The following table summarizes the effects of common interfering substances at concentrations where they have been noted to impact enzymatic assays.
| Interfering Substance | Concentration | Observed Effect | Source |
| EDTA | > 0.5 mM | Enzyme Inhibition | [5] |
| Ascorbic Acid | > 0.2% | Assay Interference | [5] |
| SDS | > 0.2% | Enzyme Inhibition | [5] |
| Sodium Azide | > 0.2% | Enzyme Inhibition | [5] |
| NP-40 | > 1% | Assay Interference | [5] |
| Tween-20 | > 1% | Assay Interference | [5] |
| Fructose | Varies | False Positive Signal | [2] |
| Sucrose | Varies | Significant Background | [4] |
Experimental Protocols
Protocol 1: Sample Deproteinization for Milk Samples
This protocol is adapted for clearing milk samples prior to running a this compound enzymatic assay.[1]
-
Mix 600 µL of the milk sample with 100 µL of 6 N HCl.
-
Vortex briefly to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Carefully transfer 300 µL of the clear supernatant to a new microcentrifuge tube.
-
Neutralize the supernatant by adding 50 µL of 6 N NaOH.
-
The neutralized supernatant is now ready for the assay. Remember to account for the dilution factor (1.36) in your final calculations.[1]
Protocol 2: Running a Sample Blank to Correct for Endogenous Fructose
This procedure is essential for samples that may contain fructose.
-
Prepare two sets of wells for each sample.
-
In the "Sample Well," perform the assay according to the manufacturer's protocol. This will measure both endogenous fructose and fructose derived from this compound.
-
In the "Sample Blank Well," prepare the reaction mix without the enzyme responsible for this compound hydrolysis (e.g., β-galactosidase), but include all other components.[1] This will only measure the signal from endogenous fructose.
-
Incubate both wells as per the protocol.
-
Subtract the absorbance/fluorescence reading of the "Sample Blank Well" from the "Sample Well" reading to obtain the corrected value, which corresponds only to the this compound concentration.
Visual Guides
Caption: Enzymatic assay workflow and common interference points.
Caption: A logical workflow for troubleshooting assay interference.
References
Technical Support Center: Optimizing In Vitro Lactulose Fermentation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro lactulose fermentation assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a batch fermentation of this compound?
A1: For most batch fermentation experiments using fecal inocula, an incubation time of 24 to 48 hours is recommended.[1] This duration is typically sufficient to observe significant fermentation of this compound into metabolites like short-chain fatty acids (SCFAs) without excessive depletion of nutrients or accumulation of growth-inhibiting byproducts that can occur in longer incubations.[1] Monitoring the fermentation at several time points (e.g., 0, 6, 12, and 24 hours) is advised to capture the dynamics of metabolite production.[1][2]
Q2: Should I use fresh or frozen fecal inoculum?
A2: Fresh fecal samples, processed within two hours of collection, are considered the gold standard for in vitro fermentation studies as they best preserve the original microbial community.[1][2][3] However, for practical reasons and to reduce inter-assay variability, frozen inocula are often used. If using frozen samples, it is crucial to employ a cryoprotectant like glycerol and store them at -80°C to maintain bacterial viability.[4] Be aware that freezing can reduce the diversity of some bacterial groups, such as Bacteroidetes, and may lead to an overgrowth of others, like Enterobacteriaceae.[1][2][4]
Q3: What is the recommended starting concentration of this compound?
A3: The concentration of this compound can influence the fermentation outcome. Dosages in in vitro models often range to mimic physiological conditions. Studies have shown that even low doses of this compound (e.g., 2 g in a model system) can lead to an increase in SCFAs, particularly acetate. Higher doses (3 g or more) are often required to see a significant increase in butyrate production.[5] The optimal concentration will depend on the specific research question.
Q4: What are the primary metabolites I should expect from this compound fermentation?
A4: The primary non-gaseous metabolites from this compound fermentation by gut microbiota are short-chain fatty acids (SCFAs), with acetic, lactic, and butyric acids being the major products.[6][7] The gases produced are typically hydrogen (H₂) and carbon dioxide (CO₂).[6][7] The specific ratios of these metabolites can vary depending on the composition of the fecal microbiota, the incubation conditions (such as pH), and the incubation time.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no gas production | 1. Inactive microbial inoculum due to improper handling or storage. 2. Insufficient this compound substrate. 3. Suboptimal temperature or pH. 4. Presence of oxygen in the anaerobic environment. | 1. Use fresh inoculum or verify the viability of frozen stocks. Ensure proper anaerobic handling. 2. Confirm the correct concentration of this compound was added. 3. Ensure the incubator is set to 37°C and the initial pH of the medium is appropriate (typically around 7.0). 4. Check all seals and ensure the anaerobic chamber or vessel is functioning correctly. |
| Unexpectedly low SCFA concentrations | 1. Poor viability or activity of the fecal inoculum.[8][9][10][11] 2. Suboptimal fermentation medium (lacking essential nutrients for some bacteria). 3. Incorrect incubation time (too short). 4. Issues with SCFA extraction or analysis. | 1. Prepare fresh inoculum or use a new batch of cryopreserved inoculum.[1][2] 2. Use a comprehensive, nutrient-rich medium that supports the growth of a wide range of gut microbes.[12] 3. Extend the incubation time and include multiple sampling points (e.g., 24, 48 hours). 4. Review and validate your SCFA analysis protocol, including standards and sample preparation. |
| Rapid pH drop early in the fermentation | 1. High concentration of fast-fermenting bacteria in the inoculum. 2. High concentration of this compound leading to rapid acid production. | 1. This may be a characteristic of the donor's microbiota. Consider using a pH-controlled fermenter if a stable pH is required. 2. Test a lower concentration of this compound. |
| High variability between replicates | 1. Inhomogeneous fecal inoculum. 2. Inconsistent pipetting or weighing of substrates. 3. Variations in incubation conditions between vessels. 4. Inter-individual differences if using inocula from multiple donors.[3] | 1. Ensure the fecal slurry is thoroughly homogenized before aliquoting. 2. Calibrate pipettes and balances regularly. 3. Ensure all fermentation vessels are treated identically. 4. If possible, use a pooled fecal inoculum from several healthy donors to average out individual variations.[12] |
| Overgrowth of specific bacterial groups (e.g., Enterobacteriaceae) | 1. Use of frozen/thawed inoculum, which can select for more robust, facultative anaerobes.[1][2] 2. High initial oxygen exposure during inoculum preparation. | 1. Whenever possible, use fresh fecal inoculum.[3] 2. Maintain strict anaerobic conditions throughout the preparation and inoculation process. |
Data Presentation
Table 1: Expected SCFA Production from this compound Fermentation Over Time
| Incubation Time (hours) | Acetate (mmol) | Propionate (mmol) | Butyrate (mmol) | Total SCFA (mmol) |
| 0 | Baseline | Baseline | Baseline | Baseline |
| 12 | Moderate Increase | Slight Increase | Slight Increase | Moderate Increase |
| 24 | Significant Increase | Moderate Increase | Moderate Increase | Significant Increase |
| 48 | Plateau or Slight Decrease | Plateau or Slight Decrease | Plateau or Slight Decrease | Plateau or Slight Decrease |
| Note: These are generalized trends. Absolute values will vary based on experimental conditions and the specific microbiota. |
Table 2: Impact of this compound Dose on SCFA Production in a 120-hour In Vitro Model
| Daily this compound Dose | Mean Total SCFA (mmol) | Key Observations |
| Control (0 g) | 332 ± 34 | Baseline production |
| 2 g | 451 ± 3 | Increased SCFA, mainly acetate[5] |
| 3 g | 399 ± 21 | Increased butyrate observed[5] |
| 4 g | 427 ± 76 | Prominent reduction in ammonia[5] |
| 5 g | 471 ± 12 | Most evident increase in Bifidobacterium and Lactobacillus[5] |
| Data adapted from a computer-controlled in vitro model of the human large intestine.[5] |
Experimental Protocols
Protocol 1: Preparation of Fecal Inoculum Slurry
-
Collection: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Samples should be collected in a sterile container and processed under anaerobic conditions within two hours.
-
Homogenization: In an anaerobic chamber (80% N₂, 10% CO₂, 10% H₂), weigh the fecal sample. Prepare a 10% (w/v) slurry by adding the feces to a pre-reduced sterile phosphate-buffered saline (PBS) or a suitable fermentation medium.
-
Mixing: Homogenize the slurry using a stomacher or by vigorous vortexing with sterile glass beads for 2-3 minutes until a uniform suspension is achieved.
-
Filtration: Filter the homogenate through several layers of sterile cheesecloth or a nylon filter (e.g., 100 µm) to remove large particulate matter.
-
Usage: The resulting fecal slurry is now ready for use as the inoculum in the fermentation assay.
Protocol 2: In Vitro Batch Fermentation of this compound
-
Medium Preparation: Prepare a basal fermentation medium containing peptone, yeast extract, salts, and a reducing agent (e.g., L-cysteine HCl). Autoclave and cool to 37°C under anaerobic conditions.
-
Substrate Addition: Prepare a stock solution of this compound, sterile-filter it, and add it to the fermentation vessels to achieve the desired final concentration.
-
Inoculation: In an anaerobic chamber, add the prepared fecal inoculum to the fermentation vessels to a final concentration of 10% (v/v).
-
Incubation: Seal the vessels and incubate at 37°C with gentle shaking or stirring for the desired time period (e.g., 24 or 48 hours).
-
Sampling: At specified time points, aseptically remove aliquots from each vessel for analysis of pH, SCFA, and microbial composition. Samples for metabolite analysis should be immediately centrifuged and the supernatant stored at -20°C or lower.
Visualizations
Caption: Workflow for in vitro this compound fermentation assay.
Caption: Troubleshooting logic for suboptimal fermentation results.
References
- 1. Frontiers | Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula [frontiersin.org]
- 2. Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]
- 4. Evaluation of an optimal preparation of human standardized fecal inocula for in vitro fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The fermentation of this compound by colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low serum levels of short-chain fatty acids after this compound ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.hi.is [iris.hi.is]
- 12. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
managing variability in individual responses to lactulose supplementation in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactulose supplementation. Our goal is to help you navigate the inherent variability in individual responses to this compound to ensure the robustness and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the variability in individual responses to this compound supplementation?
A1: Individual responses to this compound are highly variable and influenced by a combination of factors:
-
Baseline Gut Microbiota Composition: The composition and metabolic capacity of an individual's gut microbiota are primary determinants of this compound fermentation. The presence and abundance of specific bacterial species capable of metabolizing this compound, such as Bifidobacterium and Lactobacillus, will directly impact the production of short-chain fatty acids (SCFAs) and other metabolites.[1][2]
-
Host Factors:
-
Age: The gut microbiota composition and function change with age, which can affect this compound metabolism.[3]
-
Underlying Health Conditions: Conditions such as cirrhosis, irritable bowel syndrome (IBS), and diabetes can alter gut motility, microbial composition, and intestinal permeability, all of which can influence the response to this compound.[3][4]
-
Genetics: Host genetics can influence the composition of the gut microbiota and the immune response to microbial metabolites.
-
-
Diet: Long-term dietary habits shape the gut microbiome. A diet rich in fiber may lead to a microbiota that is more adept at fermenting carbohydrates like this compound.[5]
-
Gastrointestinal Transit Time: The time it takes for this compound to reach the colon, where it is fermented, can vary between individuals and affect the fermentation profile.
-
Adherence and Tolerance: Patient or participant adherence to the supplementation protocol is crucial. Side effects like bloating and diarrhea can lead to non-adherence, introducing variability in the effective dose received.[4]
-
Socio-Cultural Factors: Perceptions and tolerance of bowel-related symptoms can differ across populations, affecting adherence and reported outcomes.
Q2: What are the expected physiological effects of this compound supplementation?
A2: this compound is a non-absorbable disaccharide that is fermented by colonic bacteria.[3] Its primary physiological effects include:
-
Modulation of Gut Microbiota: this compound selectively stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2]
-
Production of Short-Chain Fatty Acids (SCFAs): Fermentation of this compound leads to the production of SCFAs, mainly acetate, butyrate, and propionate.[2]
-
Lowering of Colonic pH: The production of acidic metabolites like lactic acid and SCFAs lowers the pH of the colon.[2] This acidic environment can inhibit the growth of pathogenic bacteria.[1]
-
Osmotic Laxative Effect: Unmetabolized this compound and its fermentation byproducts create an osmotic gradient, drawing water into the colon, which softens the stool and increases bowel movement frequency.[6]
-
Reduction of Blood Ammonia Levels: In patients with hepatic encephalopathy, the acidic colonic environment promotes the conversion of ammonia (NH3) to the non-absorbable ammonium ion (NH4+), thereby reducing its absorption into the bloodstream.[3]
Q3: How can I standardize the administration of this compound in my study to minimize variability?
A3: While complete elimination of variability is not possible, the following steps can help standardize administration:
-
Clear Dosing Instructions: Provide participants with precise instructions on the timing and method of this compound intake (e.g., with or without food, mixed with a specific volume of liquid).[6][7]
-
Dose Titration Protocol: For studies where a specific clinical outcome is desired (e.g., a certain number of daily bowel movements), a clear dose-titration protocol should be implemented and consistently applied to all participants.[3]
-
Dietary Control: If feasible, provide a standardized diet or detailed dietary guidelines to participants to minimize the influence of dietary variations on the gut microbiota.
-
Monitoring Adherence: Implement methods to monitor participant adherence, such as diaries, returned medication counts, or electronic monitoring.
-
Standardized Sample Collection: Provide all participants with identical kits and detailed instructions for the collection of fecal, blood, or breath samples.[8][9][10][11]
Troubleshooting Guide
| Issue/Unexpected Result | Potential Causes | Troubleshooting Steps & Recommendations |
| High inter-individual variability in gut microbiota response | - Diverse baseline microbiota compositions.- Inconsistent participant adherence.- Dietary variations among participants. | - Stratify participants: Based on baseline microbiota profiles (e.g., enterotypes) if possible.- Increase sample size: To ensure sufficient statistical power to detect significant changes despite variability.- Monitor adherence closely: Use participant diaries or other methods to track compliance.- Provide dietary guidelines: Advise participants to maintain their usual diet and record any significant changes. For more stringent control, provide a standardized diet. |
| No significant change in gut microbiota or SCFA levels | - Insufficient this compound dose.- Short study duration.- Insensitive analytical methods.- High baseline levels of beneficial bacteria/SCFAs. | - Review the literature for appropriate dosing: The prebiotic effects of this compound are dose-dependent.[2][12]- Ensure adequate study duration: Allow sufficient time for the gut microbiota to adapt and respond to the intervention.- Validate analytical methods: Ensure that the methods for microbiota analysis (e.g., 16S rRNA sequencing) and SCFA quantification (e.g., gas chromatography) are sensitive and reproducible.- Analyze subgroups: Examine responses in participants with lower baseline levels of the target bacteria or metabolites. |
| High incidence of severe gastrointestinal side effects (diarrhea, bloating, flatulence) | - High initial dose of this compound.- Individual sensitivity.- Rapid fermentation of this compound. | - Start with a low dose and titrate upwards: Gradually increase the dose to allow the gut to adapt.[13]- Administer with meals: Taking this compound with food may help reduce some side effects.- Provide participant education: Inform participants that mild, transient side effects are common and often subside with continued use. Provide clear instructions on when to report severe symptoms.- Consider dose reduction: If side effects are severe and persistent, a reduction in the this compound dose may be necessary. |
| Unexpected clinical outcomes (e.g., worsening of symptoms) | - Overgrowth of certain gas-producing bacteria.- Non-response to this compound.- Misinterpretation of symptoms by participants. | - Perform a comprehensive analysis of the gut microbiota: Look for changes in specific bacterial groups that might explain the symptoms.- Analyze for non-responders: Identify and analyze the characteristics of participants who do not respond to the intervention.- Use validated symptom questionnaires: Employ standardized and validated questionnaires to accurately capture and quantify participant-reported outcomes. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Gut Microbiota Composition
| Study Population | This compound Dose | Duration | Key Changes in Gut Microbiota | Reference |
| Healthy Adults | 10 g/day | 2 weeks | Significant increase in Bifidobacterium count. | [14] |
| Healthy Adults | 3-5 g/day | Not specified | Increased Bifidobacteria, decreased Bacteroidaceae, Eubacteria, and Clostridia. | [15] |
| Healthy Japanese Women | 1, 2, and 3 g/day | Not specified | Increased fecal bifidobacterial count. | [16] |
| C57BL/6J Mice | Not specified | 3 weeks | Increased abundance of Bifidobacteriaceae, Lactobacillaceae, Prevotellaceae, and Rikenellaceae; decreased Desulfovibrionaceae. | [5] |
Table 2: Effect of this compound Supplementation on Short-Chain Fatty Acid (SCFA) Production
| Study Model | This compound Dose | Duration | Key Changes in SCFAs | Reference |
| In vitro model of human large intestine | 2 g/day | 5 days | Increased total SCFAs, mainly acetate. | [17] |
| In vitro model of human large intestine | 3+ g/day | 5 days | Increased butyrate in addition to acetate. | [17] |
| Patients with liver cirrhosis (in vitro fecal incubation) | Not specified | Not specified | Increased acetate and lactate production; decreased isobutyrate, butyrate, isovalerate, valerate, isocaproate, and caproate. | [1] |
| C57BL/6J Mice | Not specified | 3 weeks | Maintained stable total SCFA concentration with a decrease in branched-chain SCFAs. | [5] |
Experimental Protocols
1. Protocol for Oral this compound Administration in Human Studies
-
Participant Screening:
-
This compound Preparation and Administration:
-
Provide participants with a standardized this compound solution or powder.
-
Instruct participants to dissolve the powder in a specified volume of water, milk, or fruit juice.[7]
-
Specify the time of day for administration (e.g., with breakfast) to ensure consistency.
-
-
Dosage Regimen:
-
For prebiotic effects: Start with a low dose (e.g., 3-5 g/day ) and maintain for the study duration.[2]
-
For laxative effects (e.g., in constipation studies): Start with a dose of 10-20 g/day and titrate up to 40 g/day if necessary to achieve the desired stool consistency and frequency (e.g., 2-3 soft stools per day).[3]
-
For hepatic encephalopathy studies: Dosing is typically higher and requires careful titration based on clinical response (e.g., 2-3 soft stools per day). An initial dose of 15-45 mL (10-30 g) two to four times daily is common.[3]
-
-
Monitoring:
-
Provide participants with a diary to record daily this compound intake, bowel movements (using the Bristol Stool Scale), and any gastrointestinal symptoms.
-
Schedule regular follow-up visits or calls to assess adherence and tolerance.
-
2. Protocol for Fecal Sample Collection and Processing
-
Collection Kit:
-
Participant Instructions:
-
Instruct participants to collect a sample from a bowel movement without it coming into contact with urine or toilet water.[11]
-
A sample of approximately 1-2 grams (pea-sized) is typically sufficient.
-
If immediate freezing is required, instruct participants to place the sample in their home freezer (-20°C) as soon as possible and transport it to the lab on dry ice.
-
For samples collected in a preservative, instruct participants to homogenize the sample with the preservative according to the provided instructions.
-
-
Laboratory Processing:
-
Upon receipt, store samples at -80°C until analysis.
-
For DNA extraction for microbiota analysis, use a validated commercial kit or an established in-house protocol.
-
For SCFA analysis, samples should be processed promptly or stored at -80°C. Extraction is typically performed using an acidified aqueous solution followed by gas chromatography analysis.
-
Mandatory Visualization
Caption: this compound fermentation by gut microbiota and subsequent SCFA signaling.
Caption: A typical experimental workflow for a this compound supplementation study.
Caption: Logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. This compound selectively stimulates members of the gut microbiota, as determined by multi-modal activity-based sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. This compound: Package Insert / Prescribing Information [drugs.com]
- 8. princeton.edu [princeton.edu]
- 9. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stool Samples for Research - iProcess [iprocess.net]
- 11. mskcc.org [mskcc.org]
- 12. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestinal barrier function in health and gastrointestinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. The prebiotic potential of this compound: A review [phytopharmajournal.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
lactulose vs. inulin as a prebiotic: a comparative study on gut microbiota modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lactulose and inulin, two prominent prebiotics, and their respective impacts on the composition and function of the human gut microbiota. The information presented herein is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their understanding and application of these compounds.
Introduction and Mechanism of Action
Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon.[1][2][3] Both this compound and inulin fit this definition, but their structural differences lead to distinct patterns of fermentation and modulation of the gut microbiome.
-
This compound is a synthetic disaccharide composed of fructose and galactose.[4] It is not hydrolyzed by human intestinal enzymes and thus reaches the colon intact.[4][5] There, it is fermented by a range of beneficial bacteria, notably Bifidobacterium and Lactobacillus species.[1][6][7] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which lower the colonic pH.[1][3][5][6] The acidic environment inhibits the growth of potentially pathogenic bacteria like certain clostridia.[1][6]
-
Inulin is a naturally occurring polysaccharide belonging to a class of dietary fibers known as fructans.[8][9][10] Found in plants like chicory root, it consists of chains of fructose molecules.[9] Similar to this compound, inulin resists digestion in the upper gastrointestinal tract and is fermented by colonic microbiota.[10] It is particularly effective at stimulating the growth of Bifidobacterium.[11][12][13][14] The fermentation of inulin also yields SCFAs, which are crucial for nourishing colon cells and providing systemic health benefits.[9][11]
The primary mechanism for both prebiotics involves selective fermentation by gut microbes, leading to a shift in the microbiota composition towards beneficial species and the production of health-promoting metabolites like SCFAs.[1][6][9][11]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various studies on the effects of this compound and inulin on gut microbiota.
Table 1: General Characteristics of this compound and Inulin
| Feature | This compound | Inulin |
| Type | Synthetic Disaccharide (Galactose + Fructose)[4] | Natural Polysaccharide (Fructan)[8][9] |
| Source | Isomerization of lactose[4] | Chicory root, garlic, onions, asparagus[5][9] |
| Primary Fermenters | Bifidobacterium, Lactobacillus[1][6][7] | Bifidobacterium, Faecalibacterium prausnitzii[13][14] |
| Primary SCFA | Acetate[1][6] | Acetate, Propionate, Butyrate[15][16] |
| Common Dosage | 1-10 g/day (as prebiotic)[1] | 10-20 g/day [11][12] |
Table 2: Summary of Clinical and Preclinical Studies on this compound
| Study Population | Dosage | Duration | Key Findings | Reference |
| Healthy Adults | 3 g/day | 2 weeks | Significant increase in Bifidobacterium counts. | [1] |
| Healthy Adults | 4 g/day | Not specified | Increased Bifidobacterium from 22.4% to 50.5% of total bacteria; decreased Bacteroidaceae. | [1] |
| Healthy Japanese Women | 2 g/day | 2 weeks | Significant increase in Bifidobacterium compared to placebo. | [1] |
| C57BL/6J Mice | Not specified | 3 weeks | Increased abundance of Bifidobacteriaceae, Lactobacillaceae, Akkermansia; decreased branched-chain SCFAs. | [17][18] |
| C57BL/6J Mice | 15% in diet | 2 weeks | Increased Bifidobacterium and Akkermansia in luminal content; increased total SCFAs in cecum. | [19] |
| Rats | 8% in diet | 4 weeks | Significant drop in cecal pH; increased total SCFA production; increased propionic acid share. | [20] |
Table 3: Summary of Clinical and Preclinical Studies on Inulin
| Study Population | Dosage | Duration | Key Findings | Reference |
| Obese Adults | 16 g/day | 3 months | Significant increase in Bifidobacterium levels; significant decrease in fecal calprotectin (inflammation marker). | [12] |
| Adults with Type 2 Diabetes | 16 g/day | 6 weeks | Significant increase in Bifidobacterium adolescentis; higher fecal concentrations of total SCFAs, acetate, and propionate. | [16] |
| Healthy Adults | Not specified | Not specified | Promotes abundances of Bifidobacterium, Lactobacillus, and Faecalibacterium prausnitzii. | [13][14] |
| Elderly Constipated Persons | 20-40 g/day | 19 days | Significant increase in Bifidobacterium; improved bowel function. | [21] |
| Humanized Rats | Not specified | Not specified | Increased SCFA levels with a shift towards butyrate; increased caecal mucin levels. | [22] |
Experimental Protocols
A robust methodology is critical for evaluating the prebiotic potential of substances like this compound and inulin. Below is a generalized protocol for a human clinical trial.
Objective: To assess the effect of a prebiotic (this compound or inulin) on the composition of the gut microbiota and SCFA production in healthy adults.
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
Participants:
-
Inclusion Criteria: Healthy adults (e.g., 18-65 years) with no known gastrointestinal diseases.
-
Exclusion Criteria: Use of antibiotics, probiotics, or other prebiotics within the last 1-3 months; chronic gastrointestinal conditions (e.g., IBD, IBS); pregnancy; major chronic illnesses.[23]
Intervention:
-
Treatment Phase 1 (e.g., 4-6 weeks): Participants are randomized to receive either the prebiotic (e.g., 10g/day of inulin) or a placebo (e.g., maltodextrin).
-
Washout Period (e.g., 4 weeks): No supplementation is provided to allow the gut microbiota to return to baseline.
-
Treatment Phase 2 (e.g., 4-6 weeks): Participants cross over to the other treatment arm.
Sample Collection:
-
Fecal samples are collected at baseline and at the end of each treatment period. Samples are immediately frozen and stored at -80°C for later analysis.
Analytical Methods:
-
Microbiota Analysis (16S rRNA Gene Sequencing):
-
DNA is extracted from fecal samples.
-
The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR.
-
The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic analysis is performed to determine the taxonomic composition and relative abundance of different bacterial genera.[24][25]
-
-
SCFA Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
Statistical Analysis:
-
Changes in bacterial abundance and SCFA concentrations from baseline are compared between the prebiotic and placebo groups using appropriate statistical tests (e.g., Wilcoxon signed-rank test). A p-value < 0.05 is typically considered statistically significant.
Mandatory Visualizations
The following diagrams illustrate the metabolic pathways and a typical experimental workflow.
Caption: Fermentation pathways of this compound and inulin by gut microbiota leading to SCFA production.
References
- 1. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prebioticassociation.org [prebioticassociation.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. This compound Modulates the Structure of Gut Microbiota and Alleviates Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What's better: this compound vs Inulin? – meds.is [meds.is]
- 9. Inulin (a prebiotic fiber): Health benefits and risks [medicalnewstoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Health Effects and Mechanisms of Inulin Action in Human Metabolism [mdpi.com]
- 12. Inulin prebiotic shows anti-inflammatory potential in obese people: RCT [nutraingredients.com]
- 13. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prebiotic effect of inulin-type fructans on faecal microbiota and short-chain fatty acids in type 2 diabetes: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Differently Modulates the Composition of Luminal and Mucosal Microbiota in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physiological effects of this compound and inulin in the caecum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. harg.it [harg.it]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Prospecting prebiotics, innovative evaluation methods, and their health applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. direct.mit.edu [direct.mit.edu]
validation of the lactulose breath test against the glucose breath test for SIBO diagnosis
A comprehensive guide for researchers and clinicians evaluating non-invasive methods for the diagnosis of Small Intestinal Bacterial Overgrowth (SIBO). This guide provides a detailed comparison of the two most commonly used substrates for hydrogen breath testing—lactulose and glucose—supported by meta-analytic data and standardized experimental protocols.
The diagnosis of Small Intestinal Bacterial Overgrowth (SIBO) frequently relies on non-invasive breath tests that measure hydrogen and methane gas produced by bacterial fermentation of a carbohydrate substrate. The choice of substrate, either this compound or glucose, is a critical determinant of the test's diagnostic accuracy. This guide offers an objective comparison of the this compound breath test (LBT) and the glucose breath test (GBT) to aid researchers and drug development professionals in selecting the appropriate diagnostic tool.
Principle of Breath Testing for SIBO
Breath tests for SIBO operate on a simple principle: the administration of a carbohydrate substrate that, if fermented by an overgrowth of bacteria in the small intestine, will produce hydrogen and/or methane gas. These gases are absorbed into the bloodstream, transported to the lungs, and exhaled. By collecting and analyzing breath samples at regular intervals after substrate ingestion, it is possible to detect the presence of excessive bacterial fermentation in the small intestine.[1][2]
Comparative Analysis of this compound and Glucose Substrates
This compound, a synthetic disaccharide, and glucose, a simple monosaccharide, are the two most common substrates used for SIBO breath testing. Their fundamental physiological differences dictate their respective advantages and disadvantages in a diagnostic setting.
This compound is a non-absorbable sugar, meaning it travels through the entire length of the small intestine before reaching the colon.[3][4] This characteristic theoretically allows for the detection of SIBO in the more distal parts of the small intestine.[1][5] However, this can also lead to false-positive results if the this compound rapidly transits to the colon, where a high concentration of bacteria normally resides.[4][5]
Glucose , on the other hand, is rapidly absorbed in the proximal small intestine (the first few feet).[1][6] This rapid absorption means that a positive GBT is a strong indicator of bacterial overgrowth in the upper part of the small intestine.[6][7] However, it may fail to detect SIBO located more distally, potentially leading to false-negative results.[4][7]
Quantitative Performance Data
A meta-analysis of studies comparing the diagnostic accuracy of LBT and GBT against the gold standard of jejunal aspirate culture provides the following insights:
| Diagnostic Parameter | Glucose Breath Test (GBT) | This compound Breath Test (LBT) | Reference |
| Pooled Sensitivity | 54.5% | 42.0% | [3][8] |
| Pooled Specificity | 83.2% | 70.6% | [3][8] |
These data suggest that the glucose breath test generally exhibits higher specificity , making it more reliable for confirming SIBO and reducing the likelihood of false positives.[9] Conversely, the this compound breath test may have a higher rate of false positives.[9]
Experimental Protocols
Adherence to standardized protocols is crucial for the accuracy and reproducibility of SIBO breath testing. The following outlines the key steps for both LBT and GBT.
Patient Preparation (Applicable to both LBT and GBT)
-
Four Weeks Prior: Avoid antibiotic therapy and colonoscopy or barium enema procedures.[10]
-
One Week Prior: Discontinue probiotics and promotility agents.[11]
-
One to Two Days Prior: Follow a specific preparatory diet, typically low in fermentable carbohydrates. This often includes plain chicken, fish, white rice, and clear broth, while avoiding fibrous vegetables, fruits, and grains.[12][13]
-
12 Hours Prior: A strict fast from all food and drink, except for water, is required.[12][14]
-
Morning of the Test: Avoid smoking and exercise.[12][13] Patients may brush their teeth.[12]
Test Administration
-
Baseline Breath Sample: A baseline breath sample is collected before the ingestion of the substrate.[12][15]
-
Substrate Ingestion: The patient drinks a solution of either:
-
Serial Breath Sample Collection: Breath samples are collected at regular intervals, commonly every 15 to 20 minutes, for a duration of 2 to 3 hours.[2][12][15]
Interpretation of Results
A common criterion for a positive test, according to the North American Consensus, is a rise in hydrogen of ≥20 parts per million (ppm) from baseline within 90 minutes for both glucose and this compound breath tests.[1][5] For methane, a level of ≥10 ppm at any point is often considered positive.[16]
Visualizing the Diagnostic Pathways
The following diagrams illustrate the physiological pathways of this compound and glucose in the gut and the general experimental workflow for SIBO breath testing.
Caption: Metabolic pathways of this compound and glucose in the gut.
References
- 1. Pros and Cons of Breath Testing for Small Intestinal Bacterial Overgrowth and Intestinal Methanogen Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhs.nhs.uk [uhs.nhs.uk]
- 3. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omedhealth.com [omedhealth.com]
- 5. droracle.ai [droracle.ai]
- 6. triosmartbreath.com [triosmartbreath.com]
- 7. droracle.ai [droracle.ai]
- 8. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis [jnmjournal.org]
- 9. drruscio.com [drruscio.com]
- 10. digestivehealth.org.au [digestivehealth.org.au]
- 11. healthpath.com [healthpath.com]
- 12. sibodiagnostics.com [sibodiagnostics.com]
- 13. How to Interpret Hydrogen Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sibotest.com [sibotest.com]
- 15. allclearhealthcare.com [allclearhealthcare.com]
- 16. Hydrogen and Methane-Based Breath Testing in Gastrointestinal Disorders: The North American Consensus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Lactulose vs. Rifaximin in Experimental Models of Hepatic Encephalopathy: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of lactulose and rifaximin, two cornerstone therapies for hepatic encephalopathy (HE), based on data from experimental animal models. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the preclinical evidence supporting the use of these agents and to guide future research.
Overview of Mechanisms of Action
This compound, a non-absorbable disaccharide, exerts its therapeutic effects primarily within the gastrointestinal tract. Its fermentation by colonic bacteria leads to acidification of the gut lumen, which promotes the conversion of ammonia (NH3) to the less absorbable ammonium (NH4+), effectively trapping it in the colon.[1] This process also alters the gut microbiota, favoring the growth of non-urease-producing bacteria and reducing the production of ammonia.[2] Furthermore, this compound has an osmotic cathartic effect, facilitating the expulsion of trapped ammonia.[1]
Rifaximin is a minimally absorbed oral antibiotic that targets gut bacteria. It inhibits bacterial RNA synthesis by binding to the bacterial DNA-dependent RNA polymerase, thereby reducing the population of ammonia-producing bacteria.[3][4] Beyond its antimicrobial activity, rifaximin has been shown to modulate gut microbiota, reduce the production of inflammatory mediators like lipopolysaccharide (LPS), and preserve the integrity of the intestinal barrier.[5][6]
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies comparing the efficacy of this compound and rifaximin in two different rat models of hepatic encephalopathy: a carbon tetrachloride (CCl4)-induced model of minimal hepatic encephalopathy (MHE) and a bile duct ligation (BDL) model of chronic HE.
Carbon Tetrachloride (CCl4)-Induced Minimal Hepatic Encephalopathy (MHE) Rat Model
This model mimics the early stages of HE characterized by cognitive deficits without overt motor impairment.
Table 1: Effects of this compound and Rifaximin on Biochemical and Cognitive Parameters in a CCl4-Induced MHE Rat Model
| Parameter | Control Group | MHE Model Group | This compound-Treated Group | Rifaximin-Treated Group |
| Serum Ammonia (μmol/L) | ~100 | ~250 | ~150 | ~140 |
| Cerebrospinal Fluid Ammonia (μmol/L) | ~40 | ~100 | ~60 | ~55 |
| Portal Vein LPS (EU/mL) | ~0.2 | ~0.8 | ~0.4 | ~0.3 |
| Serum IL-1β (pg/mL) | ~50 | ~150 | ~80 | ~70 |
| Serum TNF-α (pg/mL) | ~40 | ~120 | ~70 | ~60 |
| Morris Water Maze Escape Latency (s) | ~15 | ~45 | ~25 | ~20 |
| Intestinal Occludin Expression (relative) | 1.0 | ~0.4 | ~0.5 | ~0.8 |
Data are approximate values synthesized from the findings of Lin et al. (2025).[6][7][8]
In the CCl4-induced MHE model, both this compound and rifaximin demonstrated significant efficacy in reducing serum and cerebrospinal fluid ammonia levels, as well as markers of systemic inflammation (LPS, IL-1β, TNF-α).[8] Both treatments also improved cognitive function, as evidenced by the reduced escape latency in the Morris water maze.[8] Notably, rifaximin showed a more pronounced effect on restoring the expression of the tight junction protein occludin in the intestine, suggesting a superior role in preserving intestinal barrier integrity in this model.[7]
Bile Duct Ligation (BDL)-Induced Chronic Hepatic Encephalopathy Rat Model
The BDL model induces chronic liver injury and cholestasis, leading to a more severe form of HE with associated neuroinflammation.
Table 2: Effects of this compound and Rifaximin on Neuroinflammation and Gut Microbiota in a BDL-Induced Chronic HE Rat Model
| Parameter | Sham Group | BDL Model Group | This compound-Treated Group | Rifaximin-Treated Group | Rifaximin + this compound Group |
| Motor Activity (counts) | High | Low | Improved | Improved | Improved |
| Brain [18F]PBR146 Uptake (%ID/g) | Low | High | Reduced | Reduced | Reduced |
| Plasma IFN-γ (pg/mL) | Low | High | Reduced | Reduced | Reduced |
| Plasma IL-10 (pg/mL) | High | Low | Increased | Increased | Increased |
| Gut Microbiota (Key Genera) | Christensenella, Coprobacillus | Barnesiella, Alloprevotella | - | - | Parabacteroides, Bacteroides |
Data synthesized from the findings of Kong et al.[9]
In the BDL model of chronic HE, both this compound and rifaximin, alone or in combination, improved motor function and reduced neuroinflammation, as indicated by the decreased uptake of the neuroinflammation marker [18F]PBR146 in the brain.[9] The treatments also modulated the systemic inflammatory response by decreasing pro-inflammatory IFN-γ and increasing anti-inflammatory IL-10.[9] The combination of rifaximin and this compound led to a distinct shift in the gut microbiota composition, with an enrichment of Parabacteroides and Bacteroides.[9]
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Minimal Hepatic Encephalopathy (MHE) Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of MHE: Subcutaneous injection of CCl4 (dissolved in olive oil) twice a week for 8 weeks. The dose is typically initiated at 0.5 mL/kg and gradually increased.
-
Treatment:
-
This compound group: Oral gavage of this compound solution daily.
-
Rifaximin group: Oral gavage of rifaximin suspension daily.
-
Control and MHE model groups receive the vehicle.
-
-
Key Assessments:
-
Cognitive Function: Morris water maze test to assess spatial learning and memory.
-
Biochemical Analysis: Measurement of ammonia levels in serum and cerebrospinal fluid. Quantification of serum lipopolysaccharide (LPS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) using ELISA kits.
-
Intestinal Permeability: Western blot analysis of the tight junction protein occludin in intestinal tissue samples.
-
Gut Microbiota Analysis: 16S rRNA gene sequencing of fecal samples to determine the composition of the gut microbiota.[6][7][8]
-
Bile Duct Ligation (BDL)-Induced Chronic Hepatic Encephalopathy Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Chronic HE: Surgical ligation of the common bile duct. A sham operation is performed on the control group.
-
Treatment:
-
Treatment with this compound, rifaximin, or a combination of both is initiated a few weeks post-surgery and administered daily via oral gavage.
-
-
Key Assessments:
-
Motor Function: Open field test to assess locomotor activity.
-
Neuroinflammation Imaging: In vivo positron emission tomography (PET) imaging using the translocator protein (TSPO) radioligand [18F]PBR146 to quantify neuroinflammation.
-
Immunological Analysis: Measurement of plasma levels of interferon-gamma (IFN-γ) and interleukin-10 (IL-10) by ELISA.
-
Gut Microbiota Analysis: 16S rRNA gene sequencing of fecal samples.[9]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of the Gut-Liver-Brain Axis in Hepatic Encephalopathy
Caption: The gut-liver-brain axis in hepatic encephalopathy.
Mechanisms of Action of this compound and Rifaximin
Caption: Mechanisms of action of this compound and rifaximin in HE.
Experimental Workflow for Comparative Efficacy Studies
Caption: A typical experimental workflow for comparing treatments in HE models.
Logical Relationship of the Comparison
Caption: Logical framework for comparing this compound and rifaximin in HE models.
References
- 1. Why do we use this compound and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. The effects of rifaximin and this compound on the gut-liver-brain axis in rats with minimal hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of rifaximin and this compound on the gut-liver-brain axis in rats with minimal hepatic encephalopathy | PLOS One [journals.plos.org]
- 8. The effects of rifaximin and this compound on the gut-liver-brain axis in rats with minimal hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of rifaximin and this compound treatments to chronic hepatic encephalopathy rats: An [18F]PBR146 in-vivo neuroinflammation imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polyethylene Glycol and Lactulose for Bowel Preparation in Clinical Trials
For researchers and drug development professionals, selecting the optimal bowel preparation agent is a critical step in ensuring the quality and success of colonoscopy-based clinical trials. The choice of agent can significantly impact the clarity of the colonic mucosa, patient compliance, and the overall reliability of endoscopic assessments. This guide provides an objective comparison of two commonly utilized osmotic laxatives: polyethylene glycol (PEG) and lactulose, supported by data from clinical trials.
Efficacy in Bowel Cleansing
The primary measure of a bowel preparation agent's efficacy is its ability to adequately cleanse the colon, providing clear visualization for the endoscopist. The Boston Bowel Preparation Scale (BBPS) is a validated scoring system widely used in clinical trials to quantify bowel cleanliness, with a higher score indicating better preparation.
A 2019 study published in Gastroenterology Research and Practice found that a 2-liter this compound solution resulted in significantly higher total BBPS scores compared to a 2-liter PEG solution.[1][2][3][4] Similarly, a 2023 study highlighted that this compound oral solution was superior to PEG in the quality of bowel preparation, particularly in individuals with a normal or higher Body Mass Index (BMI).[5][6] This study also reported a significantly higher adenoma detection rate in the this compound group (50%) compared to the PEG group (33.5%).[5][6]
However, it is noteworthy that a meta-analysis suggested that the combination of PEG with this compound may offer superior bowel cleansing effects compared to PEG alone.[7][8] This combination was found to be more effective in both constipated and non-constipated patients.[8]
| Efficacy Outcome | Polyethylene Glycol (PEG) | This compound | PEG + this compound | Key Findings |
| BBPS Score (Higher is Better) | Lower compared to this compound in some studies.[1][2][3][4] | Significantly higher BBPS scores in some direct comparisons.[1][2][3][4] | Significantly more effective than PEG alone.[7][8] | This compound alone or in combination with PEG may provide superior bowel cleansing. |
| Adenoma Detection Rate | 33.5% in one study.[5][6] | 50% in the same study.[5][6] | Significantly improved detection rate of intestinal adenomas.[8] | Better bowel preparation with this compound may lead to higher adenoma detection. |
Safety and Tolerability Profile
Patient tolerance is a crucial factor influencing compliance with the bowel preparation regimen. Adverse events associated with these agents are typically gastrointestinal in nature.
In a head-to-head comparison, PEG was associated with a higher incidence of nausea.[1][2][3] Conversely, another study reported that 40% of patients in the this compound group experienced nausea and vomiting, compared to only 5% in the PEG group.[9] Abdominal pain and bloating have also been reported with both agents. A meta-analysis of PEG combined with this compound found this combination led to a lower incidence of vomiting, abdominal pain, and abdominal bloating compared to PEG alone.[8]
From a palatability perspective, this compound is often considered more agreeable. One study found that 90% of patients were comfortable with the taste of the this compound solution, whereas only 55% found the PEG solution palatable.[9]
| Adverse Event/Tolerability | Polyethylene Glycol (PEG) | This compound | PEG + this compound | Key Findings |
| Nausea | Higher incidence in some studies.[1][2][3] | Lower incidence in some studies, but higher in others.[9] | No significant difference in incidence compared to PEG alone in one meta-analysis.[8] | Findings on nausea are inconsistent across studies. |
| Vomiting | Lower incidence compared to this compound in one study.[9] | Higher incidence compared to PEG in one study.[9] | Lower incidence compared to PEG alone.[8] | The combination of PEG and this compound appears to reduce the risk of vomiting. |
| Abdominal Pain/Bloating | Reported adverse event. | Reported adverse event. | Lower incidence of abdominal pain and bloating compared to PEG alone.[8] | The combination regimen may be better tolerated in terms of abdominal discomfort. |
| Palatability | Considered less palatable by a significant portion of patients.[9] | Generally considered more palatable.[9] | Not specifically evaluated in the reviewed studies. | This compound may be preferred by patients due to better taste. |
Experimental Protocols
The methodologies employed in clinical trials comparing PEG and this compound are crucial for interpreting the results. Below is a generalized experimental workflow based on common practices in these studies.
Typical Clinical Trial Workflow
Caption: A generalized workflow for a randomized controlled trial comparing PEG and this compound for bowel preparation.
Key Methodological Considerations:
-
Patient Population: Inclusion criteria often specify adults undergoing colonoscopy for various indications. Exclusion criteria typically include patients with known bowel obstruction, severe renal impairment, or a history of allergy to the preparations.
-
Intervention:
-
PEG Group: Typically receives 2-4 liters of a PEG-electrolyte solution. The administration can be a single dose or a split-dose regimen (a portion the evening before and the rest on the morning of the procedure).
-
This compound Group: The dosage of this compound solution can vary, with some studies using a 2-liter solution.[1][2][3][4]
-
-
Blinding: In many studies, the endoscopist performing the colonoscopy is blinded to the patient's assigned bowel preparation to reduce bias in the assessment of bowel cleanliness.[10]
-
Outcome Measures:
-
Primary Outcome: The quality of bowel preparation, most commonly assessed using the Boston Bowel Preparation Scale (BBPS).
-
Secondary Outcomes: Adenoma detection rate, patient-reported tolerability and satisfaction (often via questionnaires), and the incidence and severity of adverse events.
-
Mechanism of Action
Both polyethylene glycol and this compound are osmotic laxatives, meaning they work by drawing water into the colon to soften stool and increase bowel movements. However, their specific mechanisms differ.
Caption: Mechanisms of action for Polyethylene Glycol (PEG) and this compound as osmotic laxatives.
Polyethylene Glycol (PEG): PEG is a large, inert molecule that is minimally absorbed in the gastrointestinal tract.[11] Its primary mechanism is to sequester water within the colon through osmotic force, leading to an increased volume of fluid in the stool and promoting bowel movements.
This compound: this compound is a synthetic disaccharide that is not hydrolyzed by human intestinal enzymes and thus reaches the colon unchanged.[9] There, it is fermented by colonic bacteria into short-chain fatty acids (SCFAs), hydrogen, and methane. This process has two effects: the SCFAs lower the colonic pH and, along with the undigested this compound, increase the osmotic pressure, drawing water into the lumen and stimulating peristalsis.
Conclusion
Both polyethylene glycol and this compound are effective osmotic laxatives for bowel preparation. The choice between them in a clinical trial setting may depend on the specific priorities of the study.
-
For optimal bowel cleansing and potentially higher adenoma detection rates, this compound alone or in combination with PEG appears to have an advantage based on current evidence.
-
For patient tolerability, this compound may be preferred due to its better palatability, although there is conflicting evidence regarding the incidence of nausea and vomiting compared to PEG. The combination of PEG and this compound may offer a favorable side effect profile.
Researchers should carefully consider these factors and the specific patient population of their trial when selecting a bowel preparation agent. Further large-scale, head-to-head clinical trials are warranted to definitively establish the superiority of one agent over the other in various patient subgroups.
References
- 1. Comparison of Polyethylene Glycol versus this compound Oral Solution for Bowel Preparation prior to Colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. This compound vs Polyethylene Glycol for Bowel Preparation: A Single-Center, Prospective, Randomized Controlled Study Based on BMI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound vs Polyethylene Glycol for Bowel Preparation: A Single-Center, Prospective, Randomized Controlled Study Based on BMI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol combined with this compound has better efficacy than polyethylene glycol alone in bowel preparation before colonoscopy: A meta-analysis | Clinics [elsevier.es]
- 8. This compound Combined With PEG for Effective and Safe Bowel Preparation Before Colonoscopy: A Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral this compound vs. Polyethylene Glycol for Bowel Preparation in Colonoscopy: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Low-dose polyethylene glycol electrolyte solution Vs. This compound for the treatment of chronic constipation | eMediNexus [emedinexus.com]
head-to-head comparison of lactitol and lactulose for treating chronic hepatic encephalopathy
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of lactitol and lactulose in the management of chronic hepatic encephalopathy (HE). This analysis synthesizes findings from key clinical trials to evaluate the efficacy, safety, and mechanistic underpinnings of these two widely used non-absorbable disaccharides.
Efficacy Analysis: A Tale of Two Sugars
Clinical evidence consistently demonstrates that lactitol and this compound exhibit comparable efficacy in the treatment of chronic hepatic encephalopathy.[1][2][3][4] Meta-analyses of controlled and randomized trials have concluded that there are no statistically significant differences between the two agents in improving key clinical outcomes.[1][2]
Key efficacy parameters evaluated in clinical trials include the improvement of the Portosystemic Encephalopathy (PSE) Index, a composite score measuring the severity of HE, and the enhancement of cognitive function as measured by the Number Connection Test (NCT). Both treatments have been shown to be equally effective in these domains.[3] While both drugs are effective, some studies on acute hepatic encephalopathy suggest that lactitol may lead to a faster clinical response.
Comparative Efficacy Data
| Parameter | Lactitol | This compound | Key Findings | Citations |
| Improvement in PSE Index | Equivalent to this compound | Equivalent to Lactitol | No statistically significant difference observed in meta-analyses. | [1][2] |
| Reduction in Blood Ammonia | Effective | Effective | Both agents effectively reduce blood ammonia levels, a key factor in HE pathophysiology. | [3] |
| Improvement in NCT Scores | Effective | Effective | Both agents lead to improvements in psychometric performance. | [3] |
| Percentage of Improved Patients | Similar to this compound | Similar to Lactitol | Meta-analyses show a similar percentage of patients improving with either treatment. | [1][2] |
Safety and Tolerability Profile
A significant point of differentiation between lactitol and this compound lies in their side-effect profiles and patient tolerability. Lactitol consistently emerges as the better-tolerated option.[3][5]
The most notable difference is the incidence of flatulence, which is significantly lower in patients treated with lactitol (p < 0.01).[1][2] Patients also report that lactitol has a less sweet taste, leading to better palatability and reduced instances of nausea.[3][5] Furthermore, some studies suggest that lactitol offers a more predictable cathartic effect.[5]
Adverse Events: A Quantitative Comparison
| Adverse Event | Lactitol | This compound | Key Findings | Citations |
| Flatulence | Lower Incidence | Higher Incidence | Meta-analysis shows a statistically significant difference (p < 0.01) in favor of lactitol. | [1][2] |
| Diarrhea | Dose-dependent | Dose-dependent | Both can cause diarrhea, which is managed by dose titration. | [6] |
| Nausea | Less Frequent | More Frequent | Attributed to the less sweet taste of lactitol. | [3] |
| Taste Preference | Preferred by Patients | Often considered "too sweet". | Lactitol's lower sweetness improves patient compliance. | [3][5] |
Mechanism of Action: A Shared Pathway
Lactitol and this compound, as non-absorbable disaccharides, share a common mechanism of action rooted in their metabolism by the gut microbiota.[5][7][8] Neither sugar is hydrolyzed or absorbed in the small intestine, allowing them to reach the colon intact.[5][7] In the colon, they are fermented by resident bacteria into short-chain fatty acids (SCFAs), primarily acetic and lactic acids.[7] This process has two key consequences for the management of hepatic encephalopathy:
-
Lowering of Colonic pH: The production of SCFAs acidifies the colonic environment. This shift in pH promotes the conversion of ammonia (NH3), which can readily cross the intestinal barrier and enter the bloodstream, into ammonium (NH4+).[5][7] Ammonium is a non-absorbable ion and is subsequently trapped in the colon and excreted in the feces.[5][7]
-
Osmotic Laxative Effect: The presence of these disaccharides and their metabolic byproducts in the colon increases the osmotic pressure, drawing water into the intestinal lumen. This results in a laxative effect, which aids in the expulsion of trapped ammonium and other nitrogenous waste products from the body.[7]
Experimental Protocols
The clinical trials comparing lactitol and this compound for chronic hepatic encephalopathy have employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the typical experimental protocols used in these studies.
Study Design
Many of the key comparative studies have utilized a randomized, double-blind, cross-over design.[6] This design is particularly robust as each patient serves as their own control, minimizing inter-individual variability. Treatment periods typically range from 3 to 6 months for each drug, separated by a washout period.[1] Parallel group studies have also been conducted.[1]
Patient Population
The studies generally enroll patients with a confirmed diagnosis of cirrhosis and a history of chronic or recurrent hepatic encephalopathy.[3] Patients are typically required to be on a stable protein intake, often between 40-60 grams per day.[3]
Intervention and Dosage
-
Lactitol: Administered as a powder, with initial dosages often around 10 grams taken multiple times a day (e.g., 10 g every 6 hours).[3]
-
This compound: Administered as a syrup (e.g., 66% w/v), with initial dosages equivalent to the lactitol dose (e.g., 15 ml containing 10 g of this compound every 6 hours).[3]
In both treatment arms, the dosage is adjusted as needed to achieve a therapeutic goal of two to three semi-soft bowel movements per day.[3][6]
Outcome Measures
A combination of clinical, psychometric, and laboratory assessments are used to evaluate efficacy:
-
Portosystemic Encephalopathy (PSE) Index: A composite score that includes mental state, asterixis (flapping tremor), and performance on the Number Connection Test.
-
Number Connection Test (NCT): A psychometric test that assesses cognitive-motor function. The time taken to connect a series of numbers (and in some versions, letters) in the correct sequence is recorded.
-
Blood Ammonia Levels: Venous or arterial blood samples are taken to measure the concentration of ammonia.
-
Electroencephalogram (EEG): Used to assess changes in brain wave activity, which are often abnormal in patients with hepatic encephalopathy.
Conclusion
References
- 1. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 5. wjgnet.com [wjgnet.com]
- 6. ClinConnect | Effects of this compound on Gut Microbiota and Metabolism in [clinconnect.io]
- 7. This compound Modulates the Structure of Gut Microbiota and Alleviates Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
Powder vs. Liquid Lactulose: A Comparative Guide to Patient Preference and Formulation Characteristics
For researchers and drug development professionals, understanding patient-centric factors is paramount in clinical trial design and formulation development. This guide provides an objective comparison of powder and liquid lactulose formulations, with a focus on patient preference as a key indicator of potential compliance.
Quantitative Comparison of Patient Preferences
The following table summarizes the patient preference data from a crossover study involving 50 patients with chronic constipation who were randomized to receive either powder or liquid this compound for seven days before switching to the alternative formulation.[1][2][3]
| Preference Parameter | Powder Formulation | Liquid Formulation | No Preference | Key Finding |
| Overall Preference | 23 | 13 | 12 | 77% more patients preferred the powder formulation over the liquid.[1][4] |
| Taste | 23 | 16 | 9 | 44% more patients preferred the taste of the powder formulation.[1][3] |
| Consistency | 22 | 14 | 12 | 57% more patients preferred the consistency of the powder formulation.[1][3] |
| Portability | 32 | 5 | 11 | Over six times as many patients preferred the portability of the powder formulation.[1][4] |
Experimental Protocol: Patient Preference Study
The data presented above was generated from a multicenter, open-label, randomized, crossover study. The detailed methodology is as follows:
Objective: To evaluate patient preference between powder and liquid this compound formulations in terms of overall preference, taste, consistency, and portability, as well as to assess the safety of both formulations.[1][4]
Study Population: 50 adult patients with a recent diagnosis of chronic constipation (within the last 90 days) were enrolled from three different sites.[1][2][3] Key inclusion criteria included being between 18 and 70 years of age. Exclusion criteria included galactosemia and current use of this compound therapy.[7]
Study Design: The study employed a crossover design.[1][3][4]
-
Patients were randomly assigned to one of two treatment sequences.
-
Sequence 1: Received powder this compound for the first seven days, followed by liquid this compound for the next seven days.
-
Sequence 2: Received liquid this compound for the first seven days, followed by powder this compound for the next seven days.
-
There was no washout period between the two treatment phases.
Data Collection: Patient preference was assessed using a questionnaire administered at the end of the 14-day study period.[1][3][4] The questionnaire evaluated overall preference and preferences related to taste, consistency, and portability. Safety was monitored by recording adverse events throughout the study.[1][3]
Statistical Analysis: The Mainland-Gart test was used to determine if there was a statistically significant preference for one formulation over the other.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the crossover design of the patient preference study.
Discussion and Implications for Researchers
The available evidence strongly suggests that patients prefer the powder formulation of this compound over the liquid form, particularly in terms of portability, taste, and consistency.[1][3][4] These factors are well-established determinants of medication adherence.[8][9] Therefore, when designing clinical trials where patient compliance is critical to the study's outcome, the choice of this compound formulation could be a significant variable.
Researchers should consider the following:
-
Higher Potential for Compliance with Powder Formulation: The marked preference for the powder formulation may translate to higher adherence rates in clinical studies. This could lead to more reliable and consistent data.
-
Reduced Discontinuation Rates: Formulations that are better tolerated and more convenient are likely to have lower discontinuation rates due to adverse events or patient dissatisfaction.[10] The study by Barish et al. found no significant difference in adverse events between the two formulations.[1][4]
-
Impact on Real-World Effectiveness: In post-market surveillance and real-world evidence studies, a formulation that is preferred by patients is more likely to be used as prescribed, potentially leading to better therapeutic outcomes.
References
- 1. Comparison of preference and safety of powder and liquid this compound in adult patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Clinical and Experimental Gastroenterology Dovepress Comparison of Preference and Safety of Powder and Liquid this compound in Adult Patients with Chronic Constipation | Semantic Scholar [semanticscholar.org]
- 6. Comparison of preference and safety of powder and liquid this compound in adult patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Barriers to this compound Adherence in Patients with Cirrhosis and Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barriers to this compound Adherence in Patients with Cirrhosis and Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient Acceptance of this compound Varies Between Indian and American Cohorts: Implications for Comparing and Designing Global Hepatic Encephalopathy Trials - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for lactulose detection
This guide provides a detailed comparison of various analytical methods for the detection and quantification of lactulose, tailored for researchers, scientists, and professionals in drug development. We will delve into the principles, performance characteristics, and experimental protocols of commonly employed techniques, supported by experimental data.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound detection is contingent on factors such as the sample matrix, required sensitivity, desired accuracy, and available instrumentation. Below is a summary of the performance characteristics of several key methods.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| Spectrophotometry | 0.075 - 2.32 µg/mL[1][2][3] | 7.04 µg/mL[3] | 5 - 100 µg/mL[1][3] | Simple, rapid, cost-effective[1] | Lower specificity, potential interference from other sugars[1] |
| HPLC-RI | 0.013 - 0.0625 µg/mL[1][4] | 0.028 - 0.125 µg/mL[1][4] | 0.060 - 1.006 mg/mL[1] | Good separation of multiple sugars[4][5] | Relatively poor sensitivity compared to other detectors[3] |
| Enzymatic Assay | ~10 mg/L (~10 µg/mL)[6][7] | Not specified | 20 - 800 mg/L (in milk)[6][7] | High specificity[8] | Can be more time-consuming and costly[8] |
| HPAEC-PAD | Not explicitly stated, but highly sensitive[9][10] | Not explicitly stated | Not specified | High sensitivity and selectivity for carbohydrates, no derivatization needed[9][11] | Requires specialized equipment[9] |
| UPLC-MS/MS | Not specified | 2.5 µg/mL[12] | Up to 1000 µg/mL[12] | High sensitivity, specificity, and efficiency[12] | High instrument cost and complexity |
| UPC²-MS | 0.75 mg/L (0.75 µg/mL)[13] | 2.5 mg/L (2.5 µg/mL)[13] | 0.1 - 10.0 mg/L[13] | Rapid and sensitive[13] | Newer technique, may not be widely available |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Spectrophotometric Method (Resorcinol-HCl)
This method is based on the acid hydrolysis of this compound into its constituent monosaccharides, fructose and galactose. The resulting fructose then reacts with resorcinol in a hydrochloric acid medium to produce a colored compound, which can be quantified spectrophotometrically.[1][2][3]
Protocol:
-
Reagent Preparation: Prepare a 0.5% (w/v) resorcinol solution in 12 M hydrochloric acid.[3]
-
Standard Curve Preparation: Prepare a series of this compound standard solutions with concentrations ranging from 30 to 100 µg/mL in distilled water.[3]
-
Sample Preparation: Dilute the sample containing this compound with distilled water to fall within the concentration range of the standard curve.
-
Reaction: Mix 5 mL of the sample or standard solution with 5 mL of the resorcinol reagent in a test tube.[3]
-
Incubation: Heat the mixture in a water bath at 90°C for 7 minutes.[3]
-
Cooling: Cool the solution at room temperature for 20 minutes.[3]
-
Measurement: Measure the absorbance of the resulting red-orange solution at 485 nm using a spectrophotometer.[3]
-
Quantification: Determine the this compound concentration in the sample by comparing its absorbance to the standard curve.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC-RI is a robust method for separating and quantifying this compound and other related sugars in various matrices, such as pharmaceutical syrups and milk.[4][5]
Protocol:
-
Chromatographic System: An isocratic HPLC system equipped with a refractive index detector and a column oven.
-
Mobile Phase: A mixture of acetonitrile and water (75:25, v/v).[4][5]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 20 µL.[4]
-
Standard Preparation: Prepare standard solutions of this compound and other relevant sugars (e.g., fructose, galactose, lactose) in the mobile phase.
-
Sample Preparation: For syrup samples, dilute accurately with the mobile phase. For milk samples, a protein precipitation step using Carrez reagents may be necessary before filtration.[1]
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify and quantify the peaks based on the retention times and peak areas of the standards.
Enzymatic Assay
This highly specific method involves the enzymatic hydrolysis of this compound by β-galactosidase to yield fructose and galactose. The produced fructose is then quantified in a subsequent enzymatic reaction that leads to the formation of a colored product.[6][7]
Protocol:
-
Reagents:
-
Sample Preparation (for milk):
-
Hydrolysis:
-
Incubate the prepared sample with β-galactosidase to hydrolyze this compound. A typical condition is 5 minutes at 55°C.[6]
-
-
Colorimetric Reaction:
-
Add fructose dehydrogenase and the MTT salt to the hydrolyzed sample. Fructose dehydrogenase will react with the fructose produced, and in the presence of MTT, a colored formazan product is formed.[6]
-
-
Measurement:
-
Measure the absorbance of the solution at 570 nm.[6]
-
-
Quantification:
-
The concentration of this compound is proportional to the measured absorbance, which can be calculated using a standard curve prepared with known concentrations of this compound.
-
Methodological Workflows and Relationships
To visualize the processes involved in method validation and execution, the following diagrams are provided.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Validated HPLC-RI Method for the Determination of this compound and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Automated enzymatic assays for the determination of intestinal permeability probes in urine. 1. This compound and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
lactulose in combination with branched-chain amino acids for hepatic encephalopathy treatment
An objective analysis of the synergistic efficacy, mechanisms, and experimental validation of combining lactulose with branched-chain amino acids for the management of hepatic encephalopathy.
Hepatic encephalopathy (HE) is a debilitating neuropsychiatric complication arising from both acute and chronic liver failure, characterized by a spectrum of symptoms from subtle cognitive deficits to overt coma.[1][2] The pathogenesis is multifactorial, with the accumulation of gut-derived nitrogenous substances, particularly ammonia, in the systemic circulation playing a central role.[2][3] Standard-of-care treatments aim to reduce the blood ammonia levels.[4][5] This guide provides a comparative analysis of the combination of this compound, a non-absorbable disaccharide, with branched-chain amino acids (BCAAs) against monotherapy, supported by experimental data and detailed protocols for researchers and drug development professionals.
Complementary Mechanisms of Action
The therapeutic rationale for combining this compound and BCAAs lies in their distinct yet complementary mechanisms for lowering systemic ammonia levels.
-
This compound: Acts primarily within the gastrointestinal tract.[3] Colonic bacteria metabolize this compound into short-chain fatty acids, acidifying the gut lumen.[3][6] This acidification traps ammonia (NH3) by converting it to the non-absorbable ammonium ion (NH4+), which is then expelled from the body.[3][6] this compound also exerts an osmotic laxative effect, reducing the time for ammonia absorption, and modulates the gut microbiota to favor non-urease-producing bacteria.[3][6]
-
Branched-Chain Amino Acids (BCAAs): Comprising leucine, isoleucine, and valine, BCAAs act systemically, primarily in skeletal muscle.[7] In liver disease, muscle becomes a key site for extrahepatic ammonia detoxification.[7] BCAAs support this process by providing the carbon skeletons necessary for glutamine synthesis, a major pathway for ammonia removal in muscle.[7] They may also improve the altered ratio of aromatic amino acids (AAAs) to BCAAs seen in cirrhosis, which is thought to contribute to HE by affecting neurotransmitter synthesis.[8]
The synergy arises from a two-pronged attack: this compound reduces the production and absorption of ammonia from the gut, while BCAAs enhance its detoxification in the periphery, particularly in muscle tissue.
References
- 1. This compound, rifaximin or branched chain amino acids for hepatic encephalopathy: what is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why do we use this compound and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 4. Hepatic Encephalopathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Randomized controlled trial comparing this compound plus albumin versus this compound alone for treatment of hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. The role of Branched Chain Amino Acids in the treatment of hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-chain amino acids vs this compound in the treatment of hepatic coma: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lactulose in a Laboratory Setting: A Guide for Researchers
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and logistical management of lactulose waste in a laboratory environment.
This compound Waste Classification and Safety Profile
This compound is a synthetic disaccharide that is not classified as a hazardous substance under major regulatory frameworks such as the European Economic Community (EEC) criteria, the Classification, Labelling and Packaging (CLP) regulation, or the Department of Transportation (DOT) in the United States.[1][2][3] Safety Data Sheets (SDS) for this compound consistently indicate that it has low acute toxicity.[1][4]
Environmentally, this compound is readily biodegradable with a biodegradability of over 99%.[1] It has a low potential for bioaccumulation and is considered to have a low hazard to water.[5]
Despite its non-hazardous classification, it is imperative to adhere to proper disposal procedures to maintain a safe laboratory environment and comply with local and institutional regulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C12H22O11 | [1] |
| Biodegradability | > 99% | [1] |
| Acute Toxicity (Oral LD50, rat) | 18160 mg/kg | [4] |
| Acute Toxicity (Oral LD50, mouse) | 31 gm/kg | [4] |
| RCRA P-Series or U-Series Listing | Not listed | [4] |
Disposal Procedures for this compound in a Laboratory Setting
The overriding principle for managing laboratory waste is to have a disposal plan in place before any experimental work begins.[6]
Step 1: Waste Characterization
Before disposal, laboratory personnel must determine if the this compound waste is considered hazardous.[4] While pure this compound is not a listed hazardous waste, it could be mixed with other substances that are hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
Step 2: Segregation of this compound Waste
Proper segregation of waste is crucial.[7][8] Do not mix this compound waste with hazardous waste streams unless it is unavoidable.
-
Solid this compound Waste: Place solid this compound, such as unused powder, in a clearly labeled, sealed container.
-
Aqueous this compound Solutions: Collect aqueous solutions of this compound in a dedicated, labeled container. Do not pour this compound solutions down the drain without consulting your institution's EHS guidelines. While some non-hazardous chemical waste can be drain-disposed, many institutions have specific policies against this to prevent contamination of waterways.[7][9]
-
Contaminated Labware: Items such as gloves, weighing paper, and plasticware that are contaminated with this compound should be disposed of in the appropriate solid waste stream. For sharps like needles or broken glass contaminated with this compound, use a designated sharps container.[8]
Step 3: Disposal of Unused or Expired this compound
For unused or expired this compound in its original container:
-
Consult Local Regulations: Always adhere to federal, state, and local environmental control regulations for waste disposal.[2]
-
Non-Hazardous Waste Stream: In many cases, pure, solid this compound can be disposed of as non-hazardous industrial waste.[5] This typically involves collection by a licensed waste management contractor.
-
Incineration: Controlled incineration is a potential disposal method for this compound.[10]
Step 4: Disposal of Empty Containers
The disposal of "empty" chemical containers is subject to specific regulations.[6]
-
Triple Rinsing: For containers that held this compound, triple rinse them with a suitable solvent (e.g., water).
-
Rinsate Collection: The rinsate from the cleaning of containers should be collected and disposed of as aqueous this compound waste.
-
Container Disposal: Once triple-rinsed, remove or deface the label and dispose of the container in the appropriate recycling or solid waste stream as per your institution's guidelines.
Experimental Protocols
This document provides procedural guidance on disposal and does not cite specific experimental protocols. Researchers should refer to their institution's established safety and waste management protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow for Laboratories.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. hmdb.ca [hmdb.ca]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. relaxthis compound.com [relaxthis compound.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 9. epa.gov [epa.gov]
- 10. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Information for Handling Lactulose
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of all laboratory materials is paramount. This document provides comprehensive, step-by-step guidance for the safe management of Lactulose in a laboratory setting.
Personal Protective Equipment and Safety Summary
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to good laboratory practices and the use of appropriate personal protective equipment (PPE) are essential to ensure personnel safety.[1][2]
| Aspect | Recommendation | Source(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [1][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][4] |
| Respiratory Protection | Not required under normal use conditions. | [1][3] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. | [4] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store this compound in its original, tightly closed container.[5]
-
Temperature: Keep at a controlled room temperature between 15°C to 30°C (59°F to 86°F).[6] Some formulations may allow for refrigeration.[7] Do not freeze .[6][7][8]
-
Environment: Store away from excess heat, moisture, and direct light.[5][9] Avoid storing in a bathroom.[5] A normal darkening of the solution may occur over time and does not typically affect its therapeutic action; however, if extreme darkening or turbidity develops, the product should not be used.[6][8]
2. Preparation and Use:
-
Area Preparation: Ensure the work area is clean and uncluttered.
-
Personal Protective Equipment: Before handling, put on the required PPE: safety glasses/goggles and gloves.
-
Dispensing (Liquid): When dispensing the liquid solution, do so carefully to avoid splashing. If required for an experimental protocol, this compound solution can be mixed with water, fruit juice, or milk.[5][6][9]
-
Handling (Powder): If working with this compound powder, handle it in a way that minimizes dust generation.
-
Post-Handling: After use, securely close the container. Clean any contaminated surfaces and wash hands thoroughly.
Spill Management Plan
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
1. Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or if there is uncertainty about the associated hazards, evacuate the area and consult your institution's safety officer.
-
Ensure the area is well-ventilated.
2. Personal Protective Equipment:
-
Before beginning cleanup, don appropriate PPE, including:
3. Spill Cleanup Procedure:
-
Containment: For liquid spills, contain the spill by creating a dike around the edges with an absorbent material like vermiculite or cat litter.[11][12]
-
Absorption (Liquid Spill): Gently apply an inert absorbent material over the spill, working from the outside in.[11]
-
Collection (Powder Spill): Carefully scoop or sweep up the spilled powder, avoiding the creation of airborne dust.[13] A wet wipe can be used to clean the remaining residue.[13]
-
Waste Collection: Place the absorbed material or collected powder into a suitable, sealable container for disposal.[3][11]
-
Decontamination: Clean the spill area thoroughly with soap and water.[10]
-
PPE Removal: Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, gown, goggles, inner gloves).[10]
-
Hand Washing: Wash hands thoroughly with soap and water after completing the cleanup.[10]
Below is a workflow diagram for handling a this compound spill.
Caption: Workflow for this compound spill response.
Disposal Plan
Proper disposal of unused or waste this compound is crucial to prevent environmental contamination.
1. Preparing for Disposal:
-
Do Not Flush: Do not flush unwanted this compound down the toilet or pour it down the drain unless specifically instructed to do so by your institution's guidelines or the product label.[14][15]
-
De-identification: Before disposing of the original container, remove or scratch out all personal or prescription information from the label to protect privacy.[14][16]
2. Step-by-Step Disposal Procedure:
-
Mix with Undesirable Substance: For both liquid and powder forms, mix the remaining this compound with an unappealing substance such as used coffee grounds or cat litter.[14][15][16] This makes the mixture less attractive to children and pets.
-
Containment: Place the mixture into a sealable container, such as a sealable plastic bag or an empty tub, to prevent leakage.[14][15]
-
Final Disposal: Place the sealed container in the regular trash.[14][16]
3. Alternative Disposal Methods:
-
Drug Take-Back Programs: The most environmentally responsible method of disposal is to use a drug take-back program.[14][17] Check with your institution's environmental health and safety office or local pharmacies for available programs.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medline.com [medline.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 6. drugs.com [drugs.com]
- 7. This compound, Oral Solution [healthline.com]
- 8. This compound Solution (this compound Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Cleaning up spills [myhealth.alberta.ca]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Medicine: Proper Disposal [nationwidechildrens.org]
- 15. epa.gov [epa.gov]
- 16. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 17. pfizer.com [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
